Carbonylhydrotris(triphenylphosphine)iridium
Description
The exact mass of the compound Carbonylhydridotris(triphenylphosphine)iridium(I) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
17250-25-8 |
|---|---|
Molecular Formula |
C55H46IrOP3- |
Molecular Weight |
1008.1 g/mol |
IUPAC Name |
carbon monoxide;hydride;iridium;tris(triphenylphosphane) |
InChI |
InChI=1S/3C18H15P.CO.Ir.H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;/h3*1-15H;;;/q;;;;;-1 |
InChI Key |
OUSUBFLJNQPWDZ-UHFFFAOYSA-N |
Canonical SMILES |
[H-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ir] |
Other CAS No. |
17250-25-8 |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Carbonylhydrotris(triphenylphosphine)iridium(I)
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Carbonylhydrotris(triphenylphosphine)iridium(I), IrH(CO)(PPh₃)₃, a pivotal organometallic complex in modern chemistry. Esteemed for its catalytic prowess, this iridium(I) hydride complex serves as a cornerstone in a multitude of synthetic transformations, including hydrogenation and carbonylation reactions.[1] This document offers a detailed exploration of its synthesis, beginning with the renowned Vaska's complex, and delves into the critical characterization techniques essential for verifying its identity and purity. Field-proven insights into the causality behind experimental choices are integrated throughout, ensuring a robust and reproducible methodology for researchers in both academic and industrial settings.
Introduction: The Significance of this compound(I)
This compound(I) is a versatile 18-electron, five-coordinate iridium(I) complex that has garnered significant attention for its catalytic activity.[1] Its utility spans from fundamental organometallic chemistry to practical applications in the synthesis of fine chemicals and pharmaceutical intermediates. The strategic arrangement of a hydride, a carbonyl, and three bulky triphenylphosphine ligands around the central iridium atom imparts unique reactivity and stability to the molecule.[2]
The triphenylphosphine ligands create a sterically demanding environment that can be leveraged to achieve high selectivity in catalytic processes. The presence of the hydride ligand is central to its role in hydrogenation and related reductive transformations. This guide will illuminate the synthesis of this important catalyst and the analytical methods required to confirm its successful formation.
Synthesis of this compound(I)
The most common and reliable route to this compound(I) involves the reduction of its chloro-analogue, trans-carbonylchlorobis(triphenylphosphine)iridium(I), famously known as Vaska's complex.[3][4] The synthesis of Vaska's complex is a well-established procedure, typically involving the reaction of an iridium chloride salt with triphenylphosphine in a high-boiling solvent that can also serve as a source of the carbonyl ligand, such as dimethylformamide (DMF) or 2-methoxyethanol.[3][5]
Conceptual Workflow of the Synthesis
The transformation from Vaska's complex to the desired hydride complex is conceptually a ligand substitution and reduction at the iridium center. The chloride ligand is replaced by a hydride, and an additional triphenylphosphine ligand coordinates to the metal, satisfying the 18-electron rule. This is typically achieved using a hydride source, such as sodium borohydride (NaBH₄) or hydrazine (N₂H₄), in the presence of excess triphenylphosphine.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for the synthesis of related rhodium hydride complexes and general principles of iridium chemistry.[6]
Materials:
-
trans-Carbonylchlorobis(triphenylphosphine)iridium(I) (Vaska's Complex)
-
Triphenylphosphine (PPh₃)
-
Sodium borohydride (NaBH₄)
-
Ethanol (absolute, degassed)
-
Diethyl ether (degassed)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Reaction Vessel: In a 100 mL Schlenk flask equipped with a magnetic stir bar, add trans-carbonylchlorobis(triphenylphosphine)iridium(I) (1.0 g, 1.28 mmol) and triphenylphosphine (1.0 g, 3.81 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere. This is crucial as the iridium hydride product can be sensitive to oxygen, especially in solution.
-
Solvent Addition: Under a positive pressure of inert gas, add 50 mL of degassed absolute ethanol to the flask. Stir the resulting suspension.
-
Addition of Reducing Agent: In a separate flask, prepare a solution of sodium borohydride (0.25 g, 6.61 mmol) in 10 mL of degassed absolute ethanol. Add this solution dropwise to the stirred suspension of the iridium complex over a period of 15-20 minutes at room temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature for 2-3 hours. The color of the suspension will typically change from yellow to a lighter, off-white or pale yellow color, indicating the formation of the product.
-
Isolation of the Crude Product: After the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by filtration under inert atmosphere using a Schlenk filter funnel.
-
Purification: Wash the collected solid with several portions of cold, degassed ethanol (3 x 10 mL) followed by degassed diethyl ether (2 x 10 mL) to remove any unreacted starting materials and byproducts.
-
Drying and Storage: Dry the purified white to pale yellow crystalline product under high vacuum. Store the final product, this compound(I), under an inert atmosphere to prevent decomposition.
Characterization of this compound(I)
Thorough characterization is paramount to confirm the identity and purity of the synthesized complex. The following techniques are indispensable for this purpose.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful tool for identifying the presence of the carbonyl and hydride ligands.
-
Carbonyl Stretch (ν(CO)): The complex exhibits a strong, sharp absorption band in the region of 1980–2010 cm⁻¹ . This is characteristic of a terminal carbonyl ligand bound to a metal center. The exact position of this band is sensitive to the electronic environment of the iridium atom.
-
Iridium-Hydride Stretch (ν(Ir-H)): A weaker absorption is typically observed in the region of 2070-2100 cm⁻¹ , corresponding to the Ir-H stretching vibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the complex in solution.
¹H NMR Spectroscopy:
The most diagnostic feature in the ¹H NMR spectrum is the signal corresponding to the hydride ligand.
-
Hydride Resonance: The hydride proton resonates in the high-field (upfield) region, typically between δ -10.5 and -12.0 ppm . This significant upfield shift is due to the shielding effect of the d-electrons of the iridium center. The signal appears as a quartet due to coupling with the three chemically equivalent phosphorus nuclei of the triphenylphosphine ligands.
³¹P{¹H} NMR Spectroscopy:
Proton-decoupled ³¹P NMR spectroscopy is essential for analyzing the environment of the triphenylphosphine ligands. For IrH(CO)(PPh₃)₃ in a trigonal bipyramidal geometry with two axial and one equatorial phosphine, or a distorted geometry, one might expect more complex spectra. However, due to the fluxional nature of many five-coordinate complexes in solution, a single, sharp resonance is often observed at room temperature, indicating that the phosphine ligands are chemically equivalent on the NMR timescale. For related iridium hydride complexes, the ³¹P chemical shifts are typically observed in the range of δ 10-20 ppm .
Summary of Characterization Data
| Technique | Feature | Expected Value/Observation |
| IR Spectroscopy | ν(CO) | 1980–2010 cm⁻¹ (strong, sharp) |
| ν(Ir-H) | 2070-2100 cm⁻¹ (weak to medium) | |
| ¹H NMR | Hydride (Ir-H) | δ -10.5 to -12.0 ppm (quartet) |
| Phenyl Protons | δ 7.0-7.8 ppm (multiplet) | |
| ³¹P{¹H} NMR | PPh₃ | δ 10-20 ppm (single resonance) |
| Appearance | White to pale yellow crystalline solid | |
| Melting Point | ~170 °C (with decomposition)[2] |
Molecular Structure and Properties
This compound(I) adopts a five-coordinate geometry. In the solid state, this is typically a distorted trigonal bipyramidal structure. In solution, five-coordinate complexes are often fluxional, meaning the ligands can interchange their positions rapidly, which explains the observation of a single resonance in the ³¹P{¹H} NMR spectrum at room temperature.
The complex is generally a white to pale yellow, air-stable crystalline solid, though solutions can be sensitive to oxidation.[2] It is soluble in chlorinated solvents such as dichloromethane and chloroform, as well as in aromatic solvents like benzene and toluene.
Applications in Catalysis and Materials Science
The catalytic activity of this compound(I) is its most significant attribute.
-
Hydrogenation: It is an effective catalyst for the hydrogenation of alkenes and alkynes under mild conditions, offering high selectivity.[2]
-
Carbonylation: The complex facilitates the introduction of a carbonyl group into organic molecules.[2]
-
C-H Activation: Iridium complexes are renowned for their ability to activate carbon-hydrogen bonds, a key step in many catalytic functionalization reactions.
-
Materials Science: Beyond catalysis, this iridium complex is utilized in the development of advanced materials, including polymers and nanostructures, where its unique electronic properties can be exploited.[2]
Conclusion
This compound(I) is a cornerstone of modern organometallic chemistry with profound implications for catalysis and materials science. The synthetic route from Vaska's complex is reliable and accessible, and the identity and purity of the product can be unequivocally confirmed through a combination of IR and NMR spectroscopy. This guide provides the essential theoretical and practical knowledge for researchers to confidently synthesize and characterize this invaluable chemical tool, paving the way for further innovation in their respective fields.
References
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PubChem. Carbonyltris(triphenylphosphine)iridium(I) hydride. [Link]
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Wikipedia. Vaska's complex. [Link]
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Scientific Update. Vaska's complex- Reagent of the month. [Link]
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chemeurope.com. Vaska's complex. [Link]
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EPFL Graph Search. Vaska's complex. [Link]
- Google Patents. Process for preparing hydridocarbonyltris(triphenylphosphine)rhodium(i).
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ResearchGate. Synthesis of RuHCl(CO)(PPh3)3 ?. [Link]
-
White Rose Research Online. Combining sustainable synthesis of a versatile ruthenium dihydride complex with structure determination using group theory and spectroscopy. [Link]
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ResearchGate. The reactions of Ir(CO)Cl(PPh3)2 with HSnPh3. [Link]
-
WSU. The reactions of Ir(CO)Cl(PPh3)2 with HSnPh3. [Link]
-
Chegg. 50 -100 ppm Table 1. Best-fit parameters from the "P CP/MAS NMR spectrum of RhH(CO)(PPhy)," Isotropic chemical shift" (ppm) 8(PI) 8(P2) 8(P3) 34.34 45.35 33.84 Coupling constant," I (Hz) I(Rh,"P). [Link]
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The Archetype of Square Planar Coordination: A Technical Guide to the Crystal Structure of Vaska's Complex
Foreword
For decades, Vaska's complex, trans-carbonylchlorobis(triphenylphosphine)iridium(I) or [IrCl(CO)(PPh₃)₂], has remained a cornerstone in the edifice of organometallic chemistry.[1][2] First correctly formulated and characterized by Lauri Vaska and John W. DiLuzio in 1961, this bright yellow, air-stable crystalline solid has served as a powerful model for understanding fundamental concepts such as coordination chemistry, oxidative addition, and homogeneous catalysis.[2][3] Its deceptively simple structure belies a rich and complex reactivity that continues to inspire new research in fields ranging from materials science to drug development.[3][4] This in-depth technical guide provides a comprehensive exploration of the crystal structure of Vaska's complex, delving into the nuances of its molecular geometry and the profound implications of this architecture on its chemical behavior. This document is intended for researchers, scientists, and drug development professionals who seek a deeper, field-proven understanding of this iconic molecule.
The Core Architecture: A Square Planar Masterpiece
At the heart of Vaska's complex lies a central iridium atom in the +1 oxidation state (Ir(I)), a d⁸ transition metal center.[1][5] This electronic configuration strongly favors a square planar coordination geometry, a defining feature of many 16-electron complexes of rhodium(I), iridium(I), palladium(II), and platinum(II).[1][6] The iridium atom is coordinated to four ligands: a chloride ion (Cl⁻), a carbon monoxide molecule (CO), and two triphenylphosphine (PPh₃) ligands.[2][7]
X-ray crystallographic studies have unequivocally confirmed this square planar arrangement.[1] The two bulky triphenylphosphine ligands occupy positions trans to each other, as do the chloride and carbonyl ligands.[1][2] This trans disposition is a critical aspect of the complex's structure, influencing its stability and reactivity.
Below is a diagram illustrating the fundamental square planar geometry of Vaska's Complex.
Caption: Square planar geometry of Vaska's complex.
A Quantitative Look: Bond Lengths and Angles
High-precision X-ray diffraction studies have provided detailed insights into the bonding within Vaska's complex. The precise distances and angles between the constituent atoms are not merely geometric parameters; they are a direct reflection of the electronic interactions at play.
| Bond | Bond Length (Å) | Angle | Angle (°) |
| Ir–Cl | 2.382(3) | P–Ir–P | ~99 |
| Ir–C(O) | 1.791(13) | Cl–Ir–C(O) | ~180 (trans) |
| Ir–P | 2.330(1) | P–Ir–Cl | ~90 |
| C–O | 1.161(18) | P–Ir–C(O) | ~90 |
| Ir–C–O | 175.1(12) | ||
| Data sourced from high-precision X-ray diffraction studies.[1] |
The near-linear Ir-C-O angle is characteristic of a terminally bonded carbonyl ligand.[1] The deviation of the P–Ir–P angle from a perfect 90° is a direct consequence of the steric bulk of the triphenylphosphine ligands, which repel each other and distort the ideal square planar geometry slightly.[1]
The Electronic Underpinnings of Structure and Reactivity
The stability and characteristic reactivity of Vaska's complex are intrinsically linked to its 16-electron count.[1][2] According to the 18-electron rule, which is a useful guideline for predicting the stability of organometallic compounds, complexes with 18 valence electrons are considered electronically saturated and generally stable. Vaska's complex, being "coordinatively unsaturated" with 16 electrons, has a strong driving force to achieve an 18-electron configuration.[2][8] This is the fundamental reason for its hallmark reactivity: oxidative addition.
Oxidative Addition: A Gateway to Higher Coordination
Oxidative addition is a fundamental reaction in organometallic chemistry where a metal complex adds a substrate, leading to an increase in both the coordination number and the formal oxidation state of the metal center.[5][9] In the case of Vaska's complex, the iridium(I) center is oxidized to iridium(III), and the coordination number increases from four to six, resulting in an octahedral geometry.[2][5]
This transformation allows the complex to react with a wide variety of small molecules, including H₂, O₂, halogens, and alkyl halides.[2][9] The ability of Vaska's complex to reversibly bind O₂ was a landmark discovery, providing one of the first synthetic mimics of the oxygen-carrying function of hemoglobin.[1][2]
The generalized mechanism of oxidative addition to Vaska's complex is depicted below.
Caption: Generalized workflow of oxidative addition.
Experimental Protocols: Synthesis and Crystallization
The enduring relevance of Vaska's complex in research and education is partly due to its relatively straightforward synthesis.
Synthesis of Vaska's Complex
Principle: The synthesis typically involves the reaction of an iridium chloride salt with an excess of triphenylphosphine in a high-boiling solvent that can also serve as a source of carbon monoxide.[2][8] Dimethylformamide (DMF) or 2-methoxyethanol are commonly used for this purpose.[2][8] In this reaction, triphenylphosphine acts as both a ligand and a reducing agent.[2]
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine iridium(III) chloride hydrate (IrCl₃·xH₂O) and a threefold molar excess of triphenylphosphine (PPh₃).
-
Solvent Addition: Add a suitable solvent such as dimethylformamide (DMF). The DMF will also serve as the source of the carbonyl ligand through decomposition at high temperatures.
-
Inert Atmosphere: Flush the system thoroughly with nitrogen to remove any oxygen. The reaction is typically conducted under an inert atmosphere to prevent unwanted side reactions.
-
Reflux: Heat the reaction mixture to reflux. The solution will typically change color as the reaction progresses, often turning into a yellow solution.
-
Isolation: After the reaction is complete (typically after several hours), cool the mixture to room temperature. The product, Vaska's complex, will often crystallize out of the solution.
-
Purification: Collect the yellow crystals by filtration, wash with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials and byproducts, and dry under vacuum.
Single Crystal Growth for X-ray Crystallography
Obtaining high-quality single crystals is paramount for accurate structural determination by X-ray crystallography.
Principle: The slow cooling of a saturated solution or the slow diffusion of a non-solvent into a solution of the complex can yield crystals suitable for diffraction experiments.
Detailed Protocol (Slow Evaporation):
-
Prepare a Saturated Solution: Dissolve the purified Vaska's complex in a minimal amount of a suitable solvent in which it is soluble, such as toluene or chloroform, at a slightly elevated temperature.
-
Slow Cooling: Allow the solution to cool slowly to room temperature. To further control the rate of crystallization, the container can be placed in a larger vessel containing an insulating material.
-
Crystal Formation: As the solution cools and the solvent slowly evaporates, the solubility of the complex will decrease, leading to the formation of single crystals.
-
Isolation: Carefully decant the mother liquor and gently wash the crystals with a small amount of a cold, non-solvent.
-
Mounting: Select a well-formed single crystal of appropriate size for mounting on the goniometer head of the X-ray diffractometer.
Spectroscopic Validation: Confirming the Structure
While X-ray crystallography provides the definitive solid-state structure, spectroscopic techniques are invaluable for confirming the identity and purity of the complex in solution and for probing its electronic properties.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for characterizing Vaska's complex, primarily due to the strong absorption of the carbonyl (CO) ligand in a region of the spectrum that is typically free from other absorptions.
-
ν(CO) Stretching Frequency: In a chloroform solution, Vaska's complex exhibits a strong ν(CO) band at approximately 1967 cm⁻¹.[1] This frequency is significantly lower than that of free CO (2143 cm⁻¹), which is a direct consequence of π-backbonding.[1] The electron-rich d⁸ Ir(I) center donates electron density into the π* antibonding orbitals of the CO ligand, weakening the C-O bond and thus lowering its stretching frequency.
-
Probing Reactivity: The position of the ν(CO) band is highly sensitive to the electronic environment of the iridium center. Upon oxidative addition, the iridium is oxidized to Ir(III), which is less electron-rich. This reduces the extent of π-backbonding to the CO ligand, causing the C-O bond to strengthen and the ν(CO) stretching frequency to increase, typically to a value greater than 2000 cm⁻¹.[2] This shift provides a convenient handle to monitor the course of oxidative addition reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the connectivity and chemical environment of the atoms within the complex.
-
³¹P NMR: The ³¹P NMR spectrum of Vaska's complex shows a single sharp resonance, indicating that the two phosphorus nuclei of the triphenylphosphine ligands are chemically equivalent.[1] This is consistent with their trans arrangement in the square planar geometry.
-
¹H NMR: The ¹H NMR spectrum is dominated by the signals of the aromatic protons of the triphenylphosphine ligands, typically appearing as a complex multiplet in the aromatic region of the spectrum.[1] The absence of any signals in the upfield region (negative chemical shifts) confirms the absence of any hydride ligands in the parent complex.
Significance in Drug Development and Catalysis
The fundamental principles elucidated through the study of Vaska's complex have had a profound impact on various fields, including drug development and industrial catalysis.
-
Homogeneous Catalysis: Vaska's complex and its derivatives are active catalysts or precatalysts for a variety of organic transformations, including hydrogenation and hydrosilylation.[1][4] The ability to readily undergo oxidative addition and reductive elimination is the cornerstone of many catalytic cycles.
-
Model for Bioinorganic Processes: As mentioned earlier, the reversible binding of dioxygen served as an early model for the function of respiratory proteins.[1] This has spurred research into the design of synthetic oxygen carriers and catalysts for oxidation reactions.
-
Late-Stage Functionalization in Drug Discovery: The catalytic properties of iridium complexes, inspired by the reactivity of Vaska's complex, are being increasingly utilized for the late-stage functionalization of complex drug molecules.[4] This allows for the rapid generation of analogues with improved pharmacological properties. For instance, iridium-catalyzed reactions have been employed in the modification of the GABA-receptor antagonist Flumazenil.[4]
Conclusion
The crystal structure of Vaska's complex is more than just a static arrangement of atoms; it is a blueprint for a remarkable range of chemical reactivity. Its square planar geometry and 16-electron configuration create a "perfect storm" for the facile activation of small molecules through oxidative addition. The insights gained from over six decades of research on this seminal compound continue to inform the design of new catalysts and therapeutic agents, solidifying its legacy as a true icon of modern chemistry. The principles of electronic structure, steric effects, and reaction mechanisms that Vaska's complex so elegantly demonstrates will undoubtedly continue to guide scientific discovery for years to come.
References
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- Vaska's complex - chemeurope.com.
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- Square planar molecular geometry - Wikipedia.
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Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Spectroscopic Properties of trans-IrCl(CO)(PPh₃)₂ (Vaska's Complex)
Abstract
trans-Carbonylchlorobis(triphenylphosphine)iridium(I), commonly known as Vaska's complex, stands as a cornerstone in the fields of organometallic chemistry and homogeneous catalysis.[1][2] First reported by J. W. DiLuzio and Lauri Vaska in 1961, this 16-electron, square planar iridium(I) complex is renowned for its ability to undergo a diverse range of oxidative addition reactions.[1][2] This guide provides a comprehensive exploration of the core spectroscopic techniques used to characterize Vaska's complex and its derivatives. We will delve into the principles and practical applications of Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy, offering field-proven insights into how these methods elucidate the electronic and structural properties of this remarkable compound. This document is intended for researchers, scientists, and professionals in drug development who utilize organometallic complexes in their work.
Introduction: The Significance of Vaska's Complex
Vaska's complex, with the formula IrCl(CO)[P(C₆H₅)₃]₂, is a bright yellow, crystalline solid.[1] Its significance stems from its status as a coordinatively unsaturated 16-electron species, which readily reacts to achieve a stable 18-electron configuration.[1][3] The primary mode of reactivity is oxidative addition, where a substrate molecule (e.g., H₂, O₂, HCl, CH₃I) adds to the iridium center. This process formally increases the oxidation state of iridium from +1 to +3 and the coordination number from four to six, transforming the geometry from square planar to octahedral.[1][3]
The ability to systematically study these transformations has provided a foundational framework for understanding key steps in homogeneous catalytic cycles.[2][3] Spectroscopic analysis is paramount in this endeavor, as it allows for the direct observation of changes in bonding and structure at the metallic center. The carbonyl (CO) ligand, in particular, serves as an exceptionally sensitive spectroscopic reporter.
Caption: Oxidative addition at the iridium center of Vaska's complex.
Infrared (IR) Spectroscopy: A Probe of Metal-Ligand π-Backbonding
2.1. Expertise & Causality
IR spectroscopy is arguably the most powerful and direct tool for studying the electronic effects of oxidative addition to Vaska's complex.[1] The focus is the stretching frequency of the carbonyl ligand, ν(CO). The position of this band in the IR spectrum is dictated by the strength of the carbon-oxygen triple bond. This bond strength, in turn, is modulated by the degree of π-backbonding from the iridium d-orbitals into the π* antibonding orbitals of the CO ligand.
-
In the Ir(I) State (Vaska's Complex): The iridium(I) center is relatively electron-rich. It donates significant electron density back to the CO ligand. This populates the CO π* orbital, which weakens the C-O bond and results in a lower stretching frequency.
-
In the Ir(III) State (Oxidative Adducts): Upon oxidative addition, the iridium center becomes Ir(III). It is now more oxidized and less electron-rich. Consequently, its ability to engage in π-backbonding is diminished.[1] With less electron density being donated into the CO π* orbital, the C-O bond becomes stronger, causing the ν(CO) to shift to a higher frequency (a "blue shift").[1]
This predictable relationship allows for the immediate determination of whether an oxidative addition reaction has occurred. For Vaska's complex, the ν(CO) is typically observed around 1967 cm⁻¹. For its Ir(III) oxidative addition products, the ν(CO) is almost always greater than 2000 cm⁻¹.[1]
2.2. Data Presentation: ν(CO) Frequencies
| Compound | Formula | Oxidation State | ν(CO) (cm⁻¹) |
| Vaska's Complex | IrCl(CO)(PPh₃)₂ | Ir(I) | 1967 |
| Oxygen Adduct | IrCl(CO)(O₂)(PPh₃)₂ | Ir(III) | 2015 |
| Hydrogen Chloride Adduct | IrHCl₂(CO)(PPh₃)₂ | Ir(III) | 2046 |
| Methyl Iodide Adduct | IrCl(CH₃)I(CO)(PPh₃)₂ | Ir(III) | 2047 |
| Sulfur Dioxide Adduct | IrCl(CO)(SO₂)(PPh₃)₂ | Ir(III) | 2021 |
Data sourced from Molecule of the Month, Bristol University.
2.3. Experimental Protocol: Acquiring an FT-IR Spectrum
This protocol describes the acquisition of a solid-state spectrum using a KBr pellet, a common and reliable method.
-
Sample Preparation:
-
Thoroughly dry approximately 1-2 mg of Vaska's complex and 100-150 mg of spectroscopic grade potassium bromide (KBr) in an oven at 110°C for at least 2 hours to remove any residual water.
-
In a dry agate mortar, gently grind the KBr to a fine powder.
-
Add the Vaska's complex to the mortar and grind the mixture until a homogeneous, fine powder is obtained. The yellow color of the complex should be evenly distributed.
-
-
Pellet Pressing:
-
Transfer a small amount of the mixture into a pellet press die.
-
Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a translucent or transparent pellet. A transparent pellet indicates good sample dispersion.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. A typical measurement consists of co-adding 16 or 32 scans at a resolution of 2 cm⁻¹ or 4 cm⁻¹.
-
-
Data Analysis:
-
The acquired spectrum should be automatically ratioed against the background.
-
Identify the strong, sharp absorption band in the 2100-1900 cm⁻¹ region. This corresponds to the ν(CO).
-
Use the software's peak-picking tool to determine the exact wavenumber of this absorption maximum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides invaluable information about the molecular structure in solution, offering complementary data to the electronic information from IR. For Vaska's complex, both ³¹P and ¹H NMR are highly diagnostic.
3.1. ³¹P NMR Spectroscopy
3.1.1. Expertise & Causality
³¹P NMR spectroscopy directly probes the phosphorus nuclei of the two triphenylphosphine (PPh₃) ligands.[4][5] In Vaska's complex, the two PPh₃ ligands are chemically equivalent due to their trans arrangement in the square planar geometry. This results in a single, sharp resonance in the proton-decoupled (³¹P{¹H}) NMR spectrum.[6]
Upon oxidative addition, the geometry changes to octahedral, and the electronic environment around the phosphorus nuclei is altered. The newly added ligands and the change in the metal's oxidation state influence the shielding of the phosphorus nuclei, causing a shift in their resonance position. For instance, the addition of electronegative ligands like H and Cl deshields the phosphorus atoms, leading to a significant upfield shift in the ³¹P NMR spectrum.[6]
3.2. ¹H NMR Spectroscopy
3.2.1. Expertise & Causality
While the aromatic region of the ¹H NMR spectrum, showing the phenyl protons of the PPh₃ ligands, can confirm the presence of these ligands, its primary utility is in detecting hydride (Ir-H) ligands formed from the oxidative addition of H-X substrates (e.g., HCl, H₂).
The hydride proton is directly bonded to the iridium center and resides in a unique, highly shielded electronic environment. This results in a characteristic signal at a very high field (upfield), typically in the negative chemical shift range (e.g., δ -10 to -30 ppm). This region is usually devoid of other signals, making hydride detection unambiguous. Furthermore, the hydride signal will exhibit spin-spin coupling to the magnetically active ³¹P nuclei and the iridium nucleus, resulting in a complex and highly informative splitting pattern.[6] For example, the hydride signal in the HCl adduct appears as a triplet of quartets.[6]
3.3. Data Presentation: Characteristic NMR Shifts
| Compound | Spectrum | Region/Signal | Chemical Shift (δ, ppm) | Key Feature |
| Vaska's Complex | ³¹P{¹H} | PPh₃ | ~24.5 | Single peak, indicating trans, equivalent phosphine ligands.[6] |
| ¹H | Phenyl | ~7.25 - 7.97 | Complex multiplet for aromatic protons.[6] | |
| Hydrogen Chloride Adduct | ³¹P{¹H} | PPh₃ | ~-1.74 | Single peak, shifted significantly upfield due to Ir(III) center.[6] |
| ¹H | Hydride (Ir-H) | ~-15.36 | High-field signal with complex coupling, confirming H addition.[6] |
3.4. Experimental Protocol: NMR Analysis
Caption: Standard workflow for NMR spectroscopic analysis.
-
Solvent Selection: Choose a deuterated solvent in which the complex is soluble, such as chloroform-d (CDCl₃) or benzene-d₆.
-
Sample Preparation: Dissolve 5-10 mg of the complex in approximately 0.6 mL of the chosen deuterated solvent directly in a clean NMR tube.
-
¹H Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Pay close attention to the spectral window, ensuring it covers the high-field region (e.g., to -30 ppm) if a hydride species is expected.
-
-
³¹P Acquisition:
-
Switch the spectrometer's probe to the ³¹P frequency.
-
Acquire a one-dimensional ³¹P spectrum with proton decoupling. This simplifies the spectrum by removing ¹H-³¹P coupling, resulting in sharp singlets for each unique phosphorus environment.
-
-
Data Processing:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra. The ¹H spectrum is typically referenced to the residual solvent peak. The ³¹P spectrum is referenced to an external standard of 85% H₃PO₄ (δ = 0 ppm).
-
UV-Visible (UV-Vis) Spectroscopy
4.1. Expertise & Causality
UV-Vis spectroscopy probes the electronic transitions between molecular orbitals in the complex. Vaska's complex is a vibrant yellow color, which arises from the absorption of light in the violet-blue region of the spectrum, corresponding to electronic transitions, likely metal-to-ligand charge transfer (MLCT) bands.
While UV-Vis is less structurally diagnostic than IR or NMR, it is an excellent technique for monitoring reaction kinetics. For example, the reversible binding of dioxygen to a solution of Vaska's complex is accompanied by a color change from yellow to orange.[3] This change can be quantitatively monitored by observing the change in absorbance at a specific wavelength over time using a UV-Vis spectrophotometer, allowing for the calculation of reaction rates.[7]
4.2. Experimental Protocol: Kinetic Monitoring
-
Solution Preparation: Prepare a solution of Vaska's complex of a known concentration in a suitable solvent (e.g., toluene) in a UV-transparent cuvette.
-
Initial Spectrum: Record the full UV-Vis spectrum of the starting material to identify an appropriate wavelength (λ_max) for monitoring.
-
Reaction Initiation: Initiate the reaction within the cuvette. For oxygenation, this can be done by bubbling O₂ gas through the solution.[3]
-
Time-Course Measurement: Immediately begin recording the absorbance at the chosen wavelength at regular time intervals.
-
Data Analysis: Plot absorbance versus time. The resulting kinetic trace can be fitted to an appropriate rate law to determine the reaction rate constant.
Conclusion
The spectroscopic characterization of IrCl(CO)(PPh₃)₂ is a textbook case study in the power of modern analytical techniques. IR, NMR, and UV-Vis spectroscopy, when used in concert, provide a holistic picture of the complex's electronic structure, molecular geometry, and reactivity. The ν(CO) band in the IR spectrum acts as a definitive electronic sensor for the iridium's oxidation state. ³¹P NMR confirms the number and equivalence of phosphine ligands, while ¹H NMR provides an unmistakable signature for hydride formation. Finally, UV-Vis spectroscopy allows for the quantification of reaction dynamics. Together, these techniques provide the robust, self-validating system of analysis required to confidently explore the rich chemistry of Vaska's complex and its derivatives.
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An In-Depth Technical Guide to the Electronic Structure of 16-Electron Iridium Complexes
Abstract
Sixteen-electron iridium complexes represent a pivotal class of reactive intermediates in a vast array of catalytic transformations. Their unique electronic structure, characterized by a vacant d-orbital, imparts a delicate balance between stability and reactivity, making them exceptional catalysts for challenging chemical reactions. This guide provides a comprehensive exploration of the electronic framework of these complexes, delving into the theoretical underpinnings, experimental characterization, and the profound implications for their catalytic prowess. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of the principles governing the behavior of these remarkable organometallic species.
Introduction: The Significance of the 16-Electron Configuration in Iridium Catalysis
In the realm of organometallic chemistry, the 18-electron rule serves as a powerful guideline for predicting the stability of transition metal complexes. However, it is often the deviation from this rule that unlocks remarkable catalytic activity. Sixteen-electron complexes, particularly those of the late transition metals like iridium, are coordinatively unsaturated and possess a vacant coordination site. This electronic "deficiency" is the very source of their catalytic power, rendering them highly reactive towards substrate binding and subsequent activation.
Iridium, a third-row transition metal, exhibits strong spin-orbit coupling and relativistic effects that significantly influence the energies of its d-orbitals.[1] This, combined with the appropriate ligand environment, allows for the stabilization of the 16-electron state, creating a delicate energetic balance where the complex is stable enough to be isolated and characterized, yet reactive enough to participate in catalytic cycles.[2][3] These complexes are central to a myriad of catalytic applications, including C-H bond activation, hydrogenation, and hydrogen isotope exchange, which are of paramount importance in organic synthesis and drug development.[4][5]
Theoretical Framework: Unraveling the Electronic Structure
The electronic structure of 16-electron iridium complexes is best understood through the lens of molecular orbital (MO) and ligand field theory (LFT). For the commonly encountered square planar geometry, the d-orbitals of the iridium center are split into distinct energy levels by the surrounding ligands.
d-Orbital Splitting in a Square Planar Environment
A typical d-orbital splitting diagram for a square planar d⁸ metal complex, such as Ir(I), shows the five d-orbitals at four different energy levels.[6][7] The ordering of these orbitals is crucial for understanding the complex's reactivity.
-
dx²-y²: This orbital experiences the strongest destabilization due to its lobes pointing directly at the ligands along the x and y axes.[7] In a 16-electron complex, this high-lying orbital is typically unoccupied.
-
dxy: Lying in the plane of the ligands but between the axes, this orbital experiences less repulsion and is lower in energy than the dx²-y² orbital.[7]
-
dz²: With its primary lobes along the z-axis, perpendicular to the plane of the complex, this orbital is significantly stabilized.
-
dxz and dyz: These two orbitals are degenerate and are also stabilized as they are directed away from the ligands.
The large energy gap between the occupied d-orbitals and the vacant dx²-y² orbital is a hallmark of square planar 16-electron complexes and contributes to their relative stability.[6]
Diagram: d-Orbital Splitting in a Square Planar 16-Electron Iridium Complex
Caption: Generalized d-orbital splitting for a square planar complex.
The Role of Ligands
The nature of the ligands coordinated to the iridium center plays a paramount role in modulating the electronic structure and, consequently, the reactivity of the 16-electron complex.
-
σ-Donating Ligands: Strong σ-donating ligands increase the electron density at the metal center, raising the energy of the d-orbitals and generally making the complex more reactive towards oxidative addition.
-
π-Accepting Ligands: Ligands with π-acceptor capabilities, such as phosphines or CO, can stabilize the complex by accepting electron density from filled d-orbitals into their empty π* orbitals. This back-bonding interaction lowers the energy of the dxz, dyz, and dxy orbitals, increasing the overall splitting energy.[6]
-
Pincer Ligands: Tridentate "pincer" ligands are particularly effective in stabilizing 16-electron iridium complexes.[2][8] Their rigid coordination geometry enforces a specific stereochemistry and electronic environment around the metal center, preventing unwanted side reactions and often enhancing catalytic selectivity.
Experimental Probes of Electronic Structure
A combination of spectroscopic and computational techniques is employed to experimentally characterize and understand the electronic structure of 16-electron iridium complexes.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are indispensable tools for elucidating the structure and dynamic processes of these complexes in solution.[9][10] Chemical shifts and coupling constants provide valuable information about the ligand environment and metal-ligand bonding.
-
Infrared (IR) Spectroscopy: The vibrational frequencies of ligands, such as CO, are sensitive to the electron density at the iridium center. Changes in these frequencies can be used to probe the electronic effects of other ligands in the complex.[2]
-
UV-Visible Spectroscopy: Electronic transitions between the d-orbitals and from metal-to-ligand charge transfer (MLCT) bands can be observed in the UV-Vis spectrum, providing insights into the energies of the molecular orbitals.[1][11]
Electrochemical Methods
Cyclic voltammetry is a powerful technique for probing the redox properties of iridium complexes. The oxidation and reduction potentials provide a measure of the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively.[1][12] This information is critical for understanding the feasibility of proposed catalytic steps, such as oxidative addition and reductive elimination.
Computational Studies
Density Functional Theory (DFT) has become an invaluable tool for complementing experimental studies.[9][10] DFT calculations can provide detailed information about:
-
Molecular orbital energies and compositions.
-
Geometric structures of ground and transition states.
-
Reaction pathways and activation barriers.
These computational insights are crucial for rationalizing observed reactivity and for the predictive design of new and improved iridium catalysts.[9][10]
Reactivity and Catalytic Applications
The vacant coordination site and the accessible d-orbitals of 16-electron iridium complexes are the foundation of their diverse reactivity.
Key Reaction Types
-
Ligand Association/Dissociation: The vacant site readily allows for the coordination of a substrate molecule, initiating the catalytic cycle. Conversely, the dissociation of a product molecule regenerates the active 16-electron species.
-
Oxidative Addition: The iridium center can undergo a formal two-electron oxidation by breaking a bond in a substrate molecule (e.g., H₂, C-H) and forming two new bonds to the resulting fragments. This process transforms the 16-electron Ir(I) or Ir(III) complex into an 18-electron Ir(III) or Ir(V) species, respectively.[4]
-
Reductive Elimination: This is the reverse of oxidative addition, where two ligands on the iridium center couple and are eliminated as a single molecule, reducing the formal oxidation state of the metal by two electrons and regenerating the 16-electron complex.[8]
Diagram: Catalytic Cycle Involving a 16-Electron Iridium Complex
Caption: A simplified catalytic cycle illustrating key steps.
Applications in Catalysis
The unique reactivity of 16-electron iridium complexes has been harnessed in a variety of important catalytic transformations:
-
C-H Activation: Iridium complexes are particularly adept at cleaving strong C-H bonds, enabling the functionalization of otherwise inert hydrocarbons. This has profound implications for the synthesis of complex organic molecules and the development of new pharmaceuticals.[8]
-
Hydrogenation: These complexes are highly active catalysts for the addition of hydrogen across double and triple bonds, a fundamental process in both laboratory and industrial settings.[2][3]
-
Transfer Hydrogenation: In this variation, hydrogen is transferred from a donor molecule (e.g., isopropanol) to a substrate, avoiding the need for high pressures of H₂ gas.[13]
Case Study: (PONOP)Ir(III) Alkyl Hydride Complexes
A notable example that highlights the properties of 16-electron iridium complexes is the five-coordinate (PONOP)Ir(III) methyl hydride cation, [(PONOP)Ir(H)(CH₃)]⁺.[8] This complex has been extensively studied both experimentally and computationally.[9][10]
-
Synthesis and Characterization: This complex is generated by the protonation of the corresponding Ir(I) methyl complex. It has been characterized by X-ray diffraction, confirming its five-coordinate structure.[8]
-
Dynamic Processes: NMR studies have revealed dynamic exchange processes, such as the site exchange between the hydride and methyl protons, which proceeds through a σ-methane intermediate.[9][10]
-
Reactivity: The complex undergoes reductive elimination of methane, and the barrier for this process has been measured.[9][10] This provides fundamental insights into the C-H bond formation step in catalytic cycles.
| Complex | Barrier to Alkane Loss (kcal/mol) | Reference |
| [(PONOP)Ir(H)(CH₃)]⁺ | 22.4 | [9] |
| [(PONOP)Ir(H)(C₂H₅)]⁺ | 17.4 | [9][10] |
Table 1: Comparison of activation barriers for alkane loss from (PONOP)Ir(III) alkyl hydride complexes.
Future Directions and Conclusion
The study of 16-electron iridium complexes continues to be a vibrant area of research. Future efforts will likely focus on:
-
The design of new ligand scaffolds to fine-tune the electronic and steric properties of the iridium center for enhanced catalytic performance and selectivity.
-
The development of catalysts for even more challenging transformations, such as the direct conversion of methane to methanol.
-
The application of these complexes in the synthesis of complex natural products and pharmaceuticals.
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The Enduring Legacy of Vaska's Complex: A Technical Guide to its Discovery, Properties, and Reactivity
Introduction
In the landscape of organometallic chemistry, few compounds have achieved the iconic status of Vaska's complex, formally known as trans-chlorocarbonylbis(triphenylphosphine)iridium(I) or [IrCl(CO)(PPh₃)₂].[1][2] First reported in 1961, this bright yellow, crystalline solid has served as a cornerstone for understanding fundamental concepts such as oxidative addition and its pivotal role in homogeneous catalysis.[1][3][4] Its remarkable ability to undergo reversible binding with dioxygen provided an early synthetic mimic of biological oxygen transport systems.[3] This guide provides an in-depth exploration of the discovery, synthesis, structure, and reactivity of Vaska's complex, tailored for researchers and professionals in chemistry and drug development.
A Landmark Discovery in a Burgeoning Field: The Historical Context
The mid-20th century was a period of explosive growth in organometallic chemistry.[5][6] Following the discovery of ferrocene in 1951, which unveiled the novel "sandwich" structure of metallocenes, chemists were actively exploring the synthesis and reactivity of transition metal complexes with organic ligands.[6] It was in this fertile scientific environment that Estonian-American chemist Lauri Vaska and his colleague J.W. DiLuzio at the Mellon Institute in Pittsburgh made their seminal discovery.[7][8][9]
In 1961, Vaska and DiLuzio reported the synthesis of a stable, square-planar iridium(I) complex, IrCl(CO)(PPh₃)₂.[1][3][10] While related rhodium and iridium carbonyl complexes had been described earlier, Vaska's comprehensive characterization and, crucially, his subsequent exploration of its reactivity, set this discovery apart.[1][3] In 1962, they published that the complex could react with small molecules like hydrogen gas in a process they termed "oxidative addition," and the following year, they reported its startling ability to reversibly bind to molecular oxygen.[3][8][11] These findings were instrumental in establishing the conceptual framework for many catalytic processes.[1][3]
Synthesis and Characterization of Vaska's Complex
The preparation of Vaska's complex is a staple in many inorganic chemistry laboratory courses due to its reliability and the visually distinct product.[3] The synthesis typically involves the reaction of an iridium(III) chloride salt with an excess of triphenylphosphine in a high-boiling solvent that can also serve as a source of the carbonyl ligand.[1][2][4]
Experimental Protocol: Synthesis of trans-[IrCl(CO)(PPh₃)₂]
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
Triphenylphosphine (PPh₃)
-
N,N-Dimethylformamide (DMF) or 2-methoxyethanol
-
Aniline (optional, as a reaction accelerator)
-
Nitrogen gas (for inert atmosphere)
-
Standard reflux apparatus and glassware
Procedure:
-
Combine iridium(III) chloride hydrate and a threefold excess of triphenylphosphine in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Add a suitable solvent, such as N,N-dimethylformamide (DMF) or 2-methoxyethanol. DMF can serve as the source of the carbonyl group through decomposition at high temperatures.
-
The reaction mixture is heated to reflux under a nitrogen atmosphere. The progress of the reaction can be monitored by the color change of the solution.
-
Upon completion, the reaction mixture is cooled, and the bright yellow, crystalline product is collected by filtration.
-
The product is washed with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials and byproducts, and then dried under vacuum.
Causality in Experimental Choices:
-
Excess Triphenylphosphine: Triphenylphosphine serves a dual role as both a ligand and a reducing agent, reducing Ir(III) to Ir(I).[1][2] An excess ensures the complete reduction of the iridium precursor and facilitates the formation of the desired bis(phosphine) complex.
-
High-Boiling Solvent: Solvents like DMF or 2-methoxyethanol are used because the reaction requires elevated temperatures to proceed at a reasonable rate and to facilitate the decomposition of the solvent to provide the carbonyl ligand.[1][4]
-
Inert Atmosphere: Conducting the reaction under nitrogen is crucial to prevent the oxidation of the phosphine ligands and the final Ir(I) complex, which is sensitive to oxygen, especially at high temperatures.[1]
Spectroscopic Characterization
The structure and purity of Vaska's complex are readily confirmed by spectroscopic methods, primarily infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.
| Spectroscopic Technique | Key Feature | Observed Value/Chemical Shift | Significance |
| Infrared (IR) Spectroscopy | C≡O stretching frequency (νCO) | ~1967 cm-1 | This strong, sharp absorption is characteristic of a terminal carbonyl ligand. Its position provides insight into the electron density at the metal center.[3] |
| 31P NMR Spectroscopy | Single resonance | ~δ 24.5 ppm | The presence of a single peak indicates that the two phosphorus nuclei are chemically equivalent, consistent with a trans geometry.[12] |
| 1H NMR Spectroscopy | Complex multiplet | ~δ 7.25-7.97 ppm | These signals correspond to the protons of the phenyl rings on the triphenylphosphine ligands.[12] |
Molecular Structure and Electronic Properties
Vaska's complex possesses a square planar geometry around the central iridium atom. The two bulky triphenylphosphine ligands are arranged in a trans configuration, minimizing steric hindrance. The chloride and carbonyl ligands occupy the remaining two coordination sites.[1][2]
Caption: Molecular structure of Vaska's complex.
A key feature of Vaska's complex is its 16-electron configuration.[1][3] According to the 18-electron rule, which is a useful guideline for the stability of organometallic compounds, complexes with 18 valence electrons are considered electronically saturated. With only 16 valence electrons, Vaska's complex is "coordinatively unsaturated" and thus exhibits a strong tendency to react with other molecules to achieve an 18-electron configuration.[1][4] This electronic unsaturation is the fundamental reason for its characteristic reactivity.
Reactivity: The Paradigm of Oxidative Addition
The hallmark of Vaska's complex is its ability to undergo oxidative addition reactions.[1][13] In this class of reactions, a molecule A-B adds to the metal center, cleaving the A-B bond and forming two new bonds, M-A and M-B. This process results in an increase in both the coordination number and the oxidation state of the metal. For Vaska's complex, the iridium center is oxidized from Ir(I) to Ir(III), and the coordination number increases from four to six, resulting in an octahedral geometry.[1][13]
Caption: General scheme of oxidative addition.
Reversible Dioxygen Binding
One of the most remarkable reactions of Vaska's complex is its ability to reversibly bind molecular oxygen (O₂).[1] When a solution of Vaska's complex is exposed to air, it changes color from yellow to orange as it forms the dioxygen adduct, [IrCl(CO)(PPh₃)₂(O₂)].[1][4] The O₂ molecule binds to the iridium in a "side-on" fashion.[1] This was a significant discovery as it provided one of the first synthetic models for the oxygen-carrying function of hemoglobin and myoglobin, although in those biological systems, oxygen binds in an "end-on" fashion.[1][3] The original complex can be regenerated by heating the solution or by purging it with an inert gas.[1]
IrCl(CO)[P(C₆H₅)₃]₂ + O₂ ⇌ IrCl(CO)[P(C₆H₅)₃]₂O₂[1]
Reaction with Dihydrogen
Vaska's complex reacts with hydrogen gas (H₂) to form a stable dihydride complex, [IrCl(H)₂(CO)(PPh₃)₂].[14] In this reaction, the H-H bond is cleaved, and two new Ir-H bonds are formed. The two hydride ligands are typically added in a cis orientation to each other.[14] This reaction is a key step in many catalytic hydrogenation processes.
Reaction with Hydrogen Halides and Alkyl Halides
Vaska's complex readily reacts with hydrogen halides (HX) and alkyl halides (RX) via oxidative addition. For example, with HCl, it forms a hydrido-chloro complex, [IrHCl₂(CO)(PPh₃)₂].[1] The reaction with alkyl halides, such as methyl iodide (CH₃I), proceeds via an SN2-type mechanism, where the iridium center acts as a nucleophile, attacking the carbon atom and displacing the halide, which then coordinates to the metal.
Catalytic Applications
While Vaska's complex itself is not a highly active catalyst for many transformations, its discovery and the study of its reactivity were instrumental in the development of homogeneous catalysis.[3] It served as a model for understanding the fundamental steps of many catalytic cycles, such as oxidative addition, migratory insertion, and reductive elimination. Derivatives of Vaska's complex have been investigated as catalysts for a variety of reactions, including the hydrogenation of alkenes.[3]
Caption: A simplified catalytic cycle for hydrogenation.
Conclusion
Vaska's complex, more than six decades after its discovery, remains a cornerstone of organometallic chemistry. Its straightforward synthesis, well-defined structure, and rich reactivity have made it an invaluable tool for both teaching and research. The fundamental principles of oxidative addition and reversible ligand binding, so elegantly demonstrated by this iridium complex, continue to inform the design of new catalysts and the understanding of complex chemical transformations. The legacy of Vaska's complex is a testament to the power of curiosity-driven research and its profound impact on the advancement of science.
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VASKA's COMPLEX- Alternative Oxidative Addition - YouTube. Available at: [Link]
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Iridium: Organometallic Chemistry | Request PDF - ResearchGate. Available at: [Link]
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Structure and solution behaviour of rhodium(I) Vaska-type complexes for correlation of steric and electronic properties of tertiary phosphine ligands | Request PDF - ResearchGate. Available at: [Link]
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Solvation Dynamics of Vaska's Complex by 2D-IR Spectroscopy - ACS Publications. Available at: [Link]
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CARBONYL AND HYDRIDO-CARBONYL COMPLEXES OF IRIDIUM BY REACTION WITH ALCOHOLS. HYDRIDO COMPLEXES BY REACTION WITH ACID - Journal of the American Chemical Society (ACS Publications). Available at: [Link]
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Oxygenation and Hydrochlorination of Vaska's Complex Ir(Cl)[P(C6H5)3]2(CO) - Adam Cap. Available at: [Link]
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Reaction of trans-Chlorocarbonylbis(triphenylphosphine) Iridium(I) and its Analogues with Oxidizing Metal Salts - Canadian Science Publishing. Available at: [Link]
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Organoiridium chemistry - Wikipedia. Available at: [Link]
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CARBONYL AND HYDRIDO-CARBONYL COMPLEXES OF IRIDIUM BY REACTION WITH ALCOHOLS. HYDRIDO COMPLEXES BY REACTION WITH ACID | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
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Oxidative Addition. Available at: [Link]
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A Guide to the Thermal Stability of Vaska's Complex: Mechanisms, Analysis, and Core Principles
Foreword: Beyond Synthesis, Towards Functional Integrity
In the realm of organometallic chemistry, Vaska's complex, trans-IrCl(CO)(PPh₃)₂, stands as a cornerstone molecule, pivotal for its role in elucidating fundamental reaction mechanisms like oxidative addition and its applications in catalysis.[1][2] For researchers, scientists, and drug development professionals, however, the synthesis of such a complex is merely the prologue. The true measure of its utility lies in its stability under operational conditions. Thermal stability, in particular, is a critical parameter that dictates the viability of a complex in catalytic cycles, its shelf-life, and its behavior in thermally sensitive applications.
This guide provides an in-depth exploration of the thermal stability of Vaska's complex. We will move beyond simple decomposition temperatures to dissect the underlying mechanisms of degradation, present robust analytical methodologies for characterization, and offer insights into interpreting the resulting data. The objective is to equip you with the expertise to not only measure but also understand and predict the thermal behavior of this iconic organometallic species.
The Nature of Instability: Decomposition Pathways
The thermal decomposition of Vaska's complex is not a simple, single-step event. It is a cascade of reactions influenced by the lability of its ligands and the accessibility of different oxidation states for the iridium center. While the complex is noted as being air-stable in its solid, crystalline form, its stability diminishes upon heating, with decomposition reported around 215 °C.[3][4]
The primary pathways of thermal degradation involve:
-
Ligand Dissociation: The initial steps of decomposition often involve the loss of one or more ligands. The bulky triphenylphosphine (PPh₃) ligands, while crucial for the complex's electronic properties and stability at ambient temperatures, can dissociate at elevated temperatures. This process creates a coordinatively unsaturated and highly reactive intermediate.
-
Reductive Elimination: As the inverse of oxidative addition, reductive elimination is a key reaction pathway for d⁸ metal complexes.[5][6][7][8] At high temperatures, ligands can couple and be eliminated from the metal center, reducing the metal's oxidation state. While Vaska's complex is Ir(I), thermal energy can promote intramolecular rearrangements that facilitate the elimination of molecules like chlorobenzene (from a phenyl group of PPh₃ and the chloride ligand), leading to the breakdown of the complex.
-
Intramolecular Rearrangements: Before dissociation or elimination, the complex can undergo isomerization or other structural changes at elevated temperatures. These rearrangements can create less stable intermediates that are more prone to subsequent decomposition steps.
Understanding these pathways is crucial for interpreting analytical data and for designing more thermally robust analogues of Vaska's complex for specific applications.
Quantifying Stability: A Multi-Technique Approach
A comprehensive understanding of thermal stability requires a multi-faceted analytical approach. No single technique can provide the complete picture. Here, we detail the core methodologies: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Variable-Temperature Nuclear Magnetic Resonance (VT-NMR).
Thermogravimetric Analysis (TGA): Monitoring Mass Loss
TGA is the workhorse for assessing thermal stability. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data provides precise temperatures for decomposition events and the stoichiometry of mass loss.
-
Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass using appropriate standards.
-
Sample Preparation: Accurately weigh 5–10 mg of crystalline Vaska's complex into a ceramic or platinum TGA pan.[9] A smaller sample size minimizes thermal gradients.
-
Atmosphere Selection: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 50–100 mL/min to prevent oxidative decomposition.[9]
-
Temperature Program:
-
Data Acquisition: Record the mass loss and its first derivative (DTG) as a function of temperature. The DTG curve highlights the temperatures of maximum decomposition rates.
A typical TGA thermogram of a metal complex will show one or more distinct steps of mass loss.[11] For Vaska's complex, one might expect an initial mass loss corresponding to the dissociation of the PPh₃ ligands, followed by further decomposition at higher temperatures. The theoretical mass percentage of each component should be calculated to correlate with the observed mass loss steps.
Differential Scanning Calorimetry (DSC): Probing Thermal Events
DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[12][13] It is highly sensitive to thermal events such as melting, crystallization, and decomposition, revealing whether these processes are endothermic (heat absorbing) or exothermic (heat releasing).[12]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.
-
Sample Preparation: Seal 2–5 mg of Vaska's complex in a hermetic aluminum pan. An accurate mass is crucial for enthalpy calculations.
-
Atmosphere: Use an inert nitrogen atmosphere with a purge rate of 20–50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 350 °C at 10 °C/min. The final temperature should be chosen based on TGA data to avoid extensive decomposition that could contaminate the DSC cell.
-
A second heating run can be performed after cooling to observe any irreversible changes.[14]
-
-
Data Acquisition: Record the heat flow as a function of temperature.
The DSC thermogram will display peaks corresponding to thermal events. For Vaska's complex, one would look for:
-
An Endotherm: Potentially indicating melting, though it is known to decompose upon heating.[3] A sharp endotherm followed immediately by a broad exotherm often signifies melting followed by decomposition.
-
An Exotherm: A broad exothermic peak is characteristic of a decomposition process. The area under this peak can be integrated to quantify the enthalpy of decomposition.
Variable-Temperature NMR (VT-NMR): Stability in Solution
While TGA and DSC are excellent for analyzing the solid-state stability, many applications of Vaska's complex occur in solution. VT-NMR spectroscopy is a powerful tool for studying the dynamic behavior and decomposition of complexes in solution as a function of temperature.[15][16][17]
-
Sample Preparation: Prepare a solution of Vaska's complex in a high-boiling, deuterated solvent (e.g., toluene-d₈ or 1,2-dichlorobenzene-d₄) in a suitable NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C) to serve as a reference.
-
Temperature Increments: Increase the probe temperature in controlled increments (e.g., 10–20 °C). Allow the sample to equilibrate for 5–10 minutes at each new temperature before acquiring a spectrum.
-
Monitoring Spectral Changes: At each temperature, monitor for:
-
Peak Broadening: This can indicate the onset of dynamic exchange processes, such as ligand dissociation/re-association, on the NMR timescale.
-
Appearance of New Signals: The emergence of new peaks signifies the formation of decomposition products.
-
Changes in Chemical Shifts: Temperature can influence chemical shifts, but significant, non-linear changes may point to structural rearrangements.
-
-
Reversibility Check: After reaching the maximum temperature, cool the sample back to the starting temperature and re-acquire a spectrum to determine if the observed changes are reversible.
Synthesizing the Data: A Holistic View of Thermal Stability
The true power of this multi-technique approach lies in the integration of the data.
Table 1: Hypothetical Integrated Thermal Analysis Data for Vaska's Complex
| Technique | Observation | Temperature (°C) | Interpretation |
| TGA | Onset of first mass loss (~34%) | ~215 | Initial decomposition, likely loss of one PPh₃ ligand. |
| Second major mass loss | > 250 | Further fragmentation of the complex. | |
| DSC | Broad exothermic peak | 215 - 260 | Irreversible decomposition process. |
| VT-NMR | Broadening of PPh₃ proton signals | 80 - 100 | Onset of phosphine ligand exchange in solution. |
| Appearance of new aromatic signals and free PPh₃ | > 120 | Formation of decomposition products and dissociated triphenylphosphine. |
This integrated analysis provides a timeline of thermal degradation:
-
In solution, dynamic processes like ligand exchange begin at moderately elevated temperatures (~80-100 °C), as observed by VT-NMR.
-
As the temperature increases further, irreversible decomposition starts, leading to the formation of new species in solution.
-
In the solid state, significant decomposition, marked by mass loss (TGA) and an exothermic release of energy (DSC), begins around 215 °C.
This comprehensive view allows for a more nuanced definition of "thermal stability" that is context-dependent—the stability in a refluxing toluene solution is clearly different from its stability in the solid state under an inert atmosphere.
Visualizing the Workflow and Mechanisms
To clarify the relationships between these analytical techniques and the decomposition process, the following diagrams are provided.
Caption: Workflow for the comprehensive thermal analysis of Vaska's complex.
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A Technical Guide to the Reversible Oxygen Binding in Vaska's Complex
This guide provides an in-depth exploration of the reversible binding of molecular oxygen by Vaska's complex, trans-IrCl(CO)(PPh₃)₂, a cornerstone of organometallic chemistry. We will delve into the mechanistic underpinnings of this process, detail the structural and electronic transformations, provide field-proven experimental protocols, and present key characterization data. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this classic yet vital reaction.
Introduction: The Significance of Vaska's Complex
First reported by J. W. DiLuzio and Lauri Vaska in 1961, Vaska's complex is a 16-electron, square planar iridium(I) compound that has become a paradigm for studying oxidative addition reactions.[1] Its remarkable ability to reversibly bind O₂ provided one of the earliest synthetic models for the oxygen-carrying functions of biological systems like hemoglobin and myoglobin.[2] While hemoglobin binds O₂ in an "end-on" fashion, Vaska's complex utilizes a "side-on" binding mode.[1][3] This process involves a formal change in the oxidation state of the iridium center from +1 to +3 and a shift in coordination geometry from square planar to octahedral.[3] The facile and reversible nature of this reaction has made Vaska's complex a foundational tool for understanding the activation of small molecules in homogeneous catalysis.[3]
The Mechanism of Reversible Oxygenation
The binding of dioxygen to Vaska's complex is a classic example of an oxidative addition reaction. The coordinatively unsaturated 16-electron Ir(I) center readily reacts with a two-electron ligand like O₂ to achieve a more stable, 18-electron configuration.[1][3]
The key mechanistic steps are:
-
Approach of Dioxygen: The O₂ molecule approaches the electron-rich iridium center.
-
Concerted Oxidative Addition: The iridium(I) center donates electron density into the π* antibonding orbitals of the O₂ molecule. Simultaneously, the filled π orbitals of the O₂ molecule donate into an empty d-orbital of the iridium. This concerted process leads to the cleavage of the O₂ π bond and the formation of two new Ir-O σ bonds.
-
Structural Reorganization: The complex undergoes a significant geometric change from a 4-coordinate square planar geometry to a 6-coordinate octahedral geometry.[3] The incoming dioxygen binds in a side-on (η²) fashion, forming what can be described as a peroxo ligand (O₂²⁻).[4]
-
Change in Oxidation State: The formal oxidation state of the iridium metal center increases from +1 to +3.
This entire process is a reversible equilibrium:
Ir¹Cl(CO)(PPh₃)₂ + O₂ ⇌ Ir³Cl(CO)(PPh₃)₂(O₂)[1]
The forward reaction is typically favored by bubbling oxygen through a solution of the complex, often indicated by a color change from bright yellow to orange.[5] The reverse reaction, the deoxygenation, can be induced by heating the solution or by purging it with an inert gas like nitrogen or argon, which decreases the partial pressure of O₂ and shifts the equilibrium back to the reactants.[1][6]
Caption: Figure 1: Mechanism of Reversible Oxygen Binding.
Structural and Spectroscopic Data Comparison
The oxidative addition of O₂ induces significant and measurable changes in the structural and spectroscopic properties of the complex. The donation of electron density from the iridium d-orbitals into the π* orbitals of the dioxygen ligand weakens the O-O bond. Concurrently, the oxidation of the metal center reduces its ability to back-donate to the carbonyl ligand, strengthening the C-O bond.
These changes are clearly observed through X-ray crystallography and infrared (IR) spectroscopy.
| Parameter | Vaska's Complex (IrCl(CO)(PPh₃)₂) | Dioxygen Adduct (IrCl(CO)(PPh₃)₂(O₂)) | Causality of Change |
| Iridium Oxidation State | +1 | +3 | Oxidative addition of the O₂ molecule.[3] |
| Coordination Geometry | Square Planar | Octahedral | Addition of a bidentate ligand increases the coordination number from 4 to 6.[4] |
| Ir-P Bond Length | ~2.330 Å[4] | ~2.355 Å | Increased steric crowding in the octahedral geometry. |
| Ir-Cl Bond Length | ~2.382 Å[4] | ~2.412 Å | Trans influence of the newly added peroxo ligand. |
| O-O Bond Length | 1.21 Å (in free O₂) | ~1.47 Å[4][7] | Population of O₂ π* antibonding orbitals by Ir d-electrons weakens and elongates the O-O bond.[4] |
| ν(C≡O) IR Stretch | ~1967 cm⁻¹[1] | ~2015 cm⁻¹[1] | Reduced Ir→CO π-backbonding due to the higher oxidation state of Ir(III) strengthens the C-O bond.[1] |
| ν(O-O) IR Stretch | N/A | ~858 cm⁻¹[7] | The significant weakening of the O-O bond results in a low-frequency stretch characteristic of a peroxo ligand. |
Experimental Protocols
The following protocols are provided as a guide for the synthesis of Vaska's complex and the subsequent study of its reversible oxygenation. These are self-validating procedures where successful synthesis is confirmed by characterization before proceeding to the reactivity study.
Synthesis of Vaska's Complex (trans-IrCl(CO)(PPh₃)₂)
This procedure involves the reduction of an iridium(III) salt in the presence of a ligand (triphenylphosphine) and a carbonyl source (dimethylformamide).
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
Triphenylphosphine (PPh₃)
-
Dimethylformamide (DMF)
-
Aniline (optional, as a reaction accelerator)
-
Absolute Ethanol
-
50 mL round-bottom flask, reflux condenser, nitrogen inlet, magnetic stir bar, oil bath
Procedure:
-
Setup: Assemble a 50 mL round-bottom flask with a stir bar and a reflux condenser. Ensure the setup allows for purging with an inert gas (Nitrogen or Argon).
-
Reagents: To the flask, add IrCl₃·xH₂O (e.g., 0.106 g), PPh₃ (e.g., 0.398 g, a molar excess), and DMF (10 mL).[6] Aniline (e.g., 0.120 mL) can be added to accelerate the reaction.[6]
-
Inert Atmosphere: Purge the entire system with nitrogen for at least 10 minutes to remove oxygen.
-
Reflux: Heat the flask in an oil bath to reflux (around 165 °C) for approximately two hours under a continuous positive pressure of nitrogen.[6] The solution will typically turn yellow.
-
Crystallization: After reflux, allow the flask to cool to below 50 °C. Add 30 mL of absolute ethanol to precipitate the product.[6]
-
Isolation: Transfer the mixture to an Erlenmeyer flask and cool it further (e.g., in a freezer) to maximize crystallization.[6]
-
Filtration: Collect the bright yellow crystals of Vaska's complex by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Characterization: Confirm the identity and purity of the product using IR spectroscopy (check for the characteristic ν(C≡O) peak around 1967 cm⁻¹) and melting point analysis.
Reversible Oxygen Binding Study
This protocol demonstrates the reversible binding of O₂ using IR spectroscopy as the primary analytical tool.
Materials:
-
Synthesized Vaska's complex
-
Toluene (or another suitable non-polar solvent)
-
Small vial with a septum cap
-
Oxygen gas source with a needle valve
-
Nitrogen gas source with a needle valve
-
IR spectrometer and a solution-phase IR cell
Procedure:
-
Prepare Initial Solution: Dissolve a small amount of Vaska's complex (e.g., 40 mg) in toluene (15 mL) in a vial equipped with a stir bar and a septum cap.[6]
-
Initial Spectrum (Deoxygenated State): Purge the yellow solution with nitrogen gas for 20-30 minutes by bubbling the gas through the solution via a long needle, with a second short needle acting as a vent.[6] Immediately acquire an IR spectrum of this deoxygenated solution. A sharp peak should be observed around 1967 cm⁻¹.
-
Oxygenation: Remove the nitrogen lines and bubble oxygen gas gently through the stirring solution for several minutes. A color change from yellow to orange should be observed.
-
Oxygenated Spectrum: Acquire a second IR spectrum. The peak at 1967 cm⁻¹ will decrease in intensity, and a new peak will appear at a higher frequency, around 2015 cm⁻¹, corresponding to the dioxygen adduct.[1]
-
Deoxygenation (Reversibility): To demonstrate reversibility, purge the now-orange solution with nitrogen gas again for 20-30 minutes. The solution should revert to its original yellow color.
-
Final Spectrum: Acquire a final IR spectrum. The peak at 2015 cm⁻¹ should have diminished or disappeared, while the peak at 1967 cm⁻¹ should have reappeared, confirming the reversibility of the oxygen binding.[6]
Caption: Figure 2: Experimental Workflow for Reversibility Study.
Conclusion
The reversible oxygenation of Vaska's complex is a powerful and illustrative example of oxidative addition and reductive elimination, fundamental concepts in organometallic chemistry and catalysis. The clear visual and spectroscopic changes that accompany this reaction provide a robust system for both research and educational purposes. Understanding the intricate balance of electronic and steric factors that govern this equilibrium offers invaluable insights for the design of novel catalysts and the development of synthetic systems that mimic biological functions.
References
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Miller, E. J. (2018). Synthesis of & Reversing O2 Addition on Vaska's Complex. Odinity. [Link]
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Dutta, D. K., et al. (2011). Electron-Rich Vaska-Type Complexes. European Journal of Inorganic Chemistry. [Link]
-
Wikipedia. Vaska's complex. [Link]
-
ResearchGate. Redetermination of the O–O bond length in the dioxygen-adduct of Vaska's complex. [Link]
-
Grokipedia. Vaska's complex. [Link]
-
Scribd. Handout1 Vaska Compound. [Link]
-
Testbook. In solution, Vaska's complex is known to bind O2 reversibly. [Link]
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-
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Methodological & Application
Application Notes & Protocols: The Use of Vaska's Complex in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Vaska's Complex
Vaska's complex, formally known as trans-chlorocarbonylbis(triphenylphosphine)iridium(I) or IrCl(CO)[P(C₆H₅)₃]₂, is a cornerstone of modern organometallic chemistry and homogeneous catalysis.[1][2][3] First reported by J. W. DiLuzio and Lauri Vaska in 1961, this bright yellow, crystalline solid has become a paradigmatic example of a 16-electron, square planar d⁸ metal complex.[1][2] Its importance lies not in a single industrial application, but in its remarkably versatile reactivity, which has provided a conceptual framework for understanding fundamental steps in many catalytic cycles.[1][3]
The central iridium(I) atom is considered "coordinatively unsaturated," meaning it can readily bind additional ligands to achieve a more stable 18-electron configuration.[1][3] This ability to undergo oxidative addition —a reaction where a molecule adds to the metal center, increasing the metal's oxidation state and coordination number—is the key to its catalytic prowess.[1][3][4] It reacts with a diverse range of small molecules, including H₂, O₂, HCl, and alkyl halides, making it an invaluable tool for both stoichiometric and catalytic transformations.[1][2][3][4][5] This guide will detail the mechanisms, applications, and detailed protocols for leveraging Vaska's complex in key homogeneous catalytic processes.
Core Reactivity: The Principle of Oxidative Addition
The foundational reaction of Vaska's complex is oxidative addition. In this process, the Ir(I) center donates two electrons to cleave a substrate bond (e.g., H-H or C-X), and two new bonds are formed between the iridium and the substrate fragments. This converts the 16-electron, square planar Ir(I) complex into a stable 18-electron, octahedral Ir(III) species.[1][3]
Key Characteristics of Oxidative Addition:
-
Change in Oxidation State: Ir(I) is oxidized to Ir(III).[1][3]
-
Change in Coordination Number: The coordination number increases from 4 to 6.[1][3]
-
Change in Geometry: The geometry shifts from square planar to octahedral.[1]
-
Reversibility: The reverse reaction, reductive elimination , is also facile and is the product-releasing step in many catalytic cycles.[4][6]
This fundamental transformation is the entry point for activating otherwise stable molecules, enabling their participation in catalytic cycles.
Caption: Catalytic cycle for the hydrogenation of an alkene by Vaska's complex.
Protocol: Hydrogenation of 1-Hexene
This protocol provides a method for the catalytic hydrogenation of 1-hexene to hexane using Vaska's complex.
A. Materials & Equipment:
-
Vaska's Complex (IrCl(CO)(PPh₃)₂)
-
1-Hexene, anhydrous
-
Toluene, anhydrous
-
Hydrogen gas (H₂), high purity
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Gas-tight syringe
-
Hydrogen balloon or regulated H₂ line
-
Inert atmosphere glovebox or Schlenk line
B. Experimental Procedure:
-
Catalyst Preparation: In a glovebox or under a positive pressure of nitrogen, add Vaska's complex (e.g., 15.6 mg, 0.02 mmol, 1 mol%) to a 25 mL Schlenk flask containing a magnetic stir bar.
-
Solvent and Substrate Addition: Add 10 mL of anhydrous toluene to the flask. Stir until the catalyst is fully dissolved, resulting in a yellow solution. Using a gas-tight syringe, add 1-hexene (0.25 mL, 2.0 mmol).
-
Reaction Setup: Seal the flask with a septum. Remove the flask from the glovebox (if used) and connect it to a Schlenk line.
-
Hydrogenation: Purge the flask with H₂ gas by evacuating and backfilling three times. Finally, leave the flask under a positive pressure of H₂ (a balloon is sufficient for atmospheric pressure).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The yellow color of the solution may fade as the reaction proceeds. The progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing them by Gas Chromatography (GC) or ¹H NMR spectroscopy.
-
Workup: Once the reaction is complete (typically after several hours, substrate dependent), vent the excess hydrogen in a fume hood. The resulting solution contains the product, hexane, and the iridium catalyst. The product can be separated from the catalyst by distillation or column chromatography if required.
Causality Behind Choices:
-
Anhydrous Solvents: Water and oxygen can react with the catalyst and intermediates, deactivating the system.
-
Inert Atmosphere: Vaska's complex in solution is sensitive to air, which can lead to the formation of an inactive dioxygen adduct. [2]* Stirring: Vigorous stirring is essential to ensure good mixing and efficient mass transfer of hydrogen gas from the headspace into the solution.
Data Presentation: Substrate Scope
The efficiency of hydrogenation can vary with the steric hindrance of the alkene.
| Substrate | Relative Rate | Product |
| 1-Hexene | 1.00 | Hexane |
| Cyclohexene | 0.65 | Cyclohexane |
| 2-Methyl-1-pentene | 0.40 | 2-Methylpentane |
| trans-2-Hexene | 0.25 | Hexane |
Note: Relative rates are illustrative and depend on exact conditions.
Application II: Stoichiometric Reaction with Dioxygen
One of the most remarkable properties of Vaska's complex is its ability to reversibly bind molecular oxygen (O₂). [1][2][3]This reaction was one of the first synthetic models for the oxygen-carrying function of biological proteins like hemoglobin and myoglobin. [2]The binding is an oxidative addition, forming a six-coordinate Ir(III) peroxo complex. [2] Reaction: IrCl(CO)(PPh₃)₂ + O₂ ⇌ IrCl(CO)(PPh₃)₂(O₂)
This reversibility is a key feature; the bound oxygen can be released by gentle heating or by purging the solution with an inert gas, which is signaled by a color change from orange back to yellow. [1][3]
Protocol: Reversible Oxygen Binding
This protocol demonstrates the reversible binding of O₂ to Vaska's complex, a classic experiment in inorganic chemistry.
A. Materials & Equipment:
-
Vaska's Complex
-
Toluene or Benzene, anhydrous
-
Oxygen (O₂) gas
-
Nitrogen (N₂) or Argon (Ar) gas
-
Schlenk flask with a sidearm
-
Gas dispersion tube (fritted glass bubbler)
-
Magnetic stirrer and stir bar
B. Experimental Procedure:
-
Preparation: Dissolve a small amount of Vaska's complex (e.g., 20 mg) in 15 mL of anhydrous toluene in a Schlenk flask to form a clear yellow solution.
-
Oxygenation: Using a gas dispersion tube, slowly bubble O₂ gas through the solution. Observe the color change from yellow to orange as the dioxygen adduct forms. [3][7]3. Characterization (Optional): The formation of the adduct can be confirmed by IR spectroscopy. The C≡O stretching frequency shifts from ~1967 cm⁻¹ in the parent complex to a higher frequency (~2015 cm⁻¹) in the O₂ adduct, indicating reduced π-backbonding from the now more electron-poor Ir(III) center. [1]4. Deoxygenation: Stop the O₂ flow and replace the gas dispersion tube with one connected to an inert gas (N₂ or Ar). Bubble the inert gas vigorously through the orange solution.
-
Observation: The solution will gradually revert to its original yellow color as the bound O₂ is displaced and removed from the system, demonstrating the reversibility of the binding. [1]
Safety and Handling Precautions
While Vaska's complex itself is a relatively stable solid, proper laboratory procedures are essential.
-
General Handling: Handle iridium complexes in a well-ventilated fume hood. Avoid inhalation of dust and personal contact. [8]Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves. [8][9]* Inert Atmosphere: While the solid is air-stable, solutions of Vaska's complex are air-sensitive and should be handled under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation. [2][10]* Reagents: Many reactions involve flammable solvents (toluene) and gases (hydrogen). Ensure all sources of ignition are removed and work in a properly functioning fume hood. [8]* Waste Disposal: Dispose of iridium-containing waste according to institutional and local regulations for heavy metal waste.
References
- Oxid
-
Vaska's complex - Wikipedia. [Link]
-
Lecture 17 - Oxidative addition & Vaskas complex mechanism. [Link]
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5.5: Oxidative Addition - Chemistry LibreTexts. [Link]
- Vaska's complex - Grokipedia.
-
Vaska's complex - chemeurope.com. [Link]
-
Vaska's complex- Reagent of the month - Scientific Update - UK. [Link]
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Vaska's complex | 36 Publications | 527 Citations | Top Authors | Related Topics - SciSpace. [Link]
-
Experiment #5, Synthesis and Reactivity of Vaska's Complex - YouTube. [Link]
-
Oxidative addition reactions of Vaska's compound. Reaction coordinate-energy diagram for the addition of H2 to Vaska's compo. [Link]
-
Proton-catalyzed Hydrogenation of a d8 Ir(I) Complex Yields a trans Ir(III) Dihydride - NIH. [Link]
-
IRIDIUM (-191, -193) - Purdue Physics department. [Link]
-
SAFETY DATA SHEET Iridium (pieces) - CDN. [Link]
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2 Lectures John Brown L1 Hydrogenation of Alkenes - SBM CDT. [Link]
-
OA1: Intro to Oxidative Addition - Chemistry LibreTexts. [Link]
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- 10. youtube.com [youtube.com]
"Carbonylhydrotris(triphenylphosphine)iridium(I) as a catalyst for hydrogenation"
Application Note & Protocols: Hydrogenation Catalysis with Iridium(I) Complexes
Title: A Guide to Homogeneous Hydrogenation using Carbonylhydrotris(triphenylphosphine)iridium(I) and its Precursors for Researchers in Organic Synthesis and Drug Discovery
Abstract
This technical guide provides an in-depth exploration of iridium(I) carbonyl phosphine complexes as catalysts for homogeneous hydrogenation, with a primary focus on the seminal Vaska's complex, trans-IrCl(CO)(PPh₃)₂, and its catalytically active hydrido derivatives such as IrH(CO)(PPh₃)₃. We delve into the fundamental principles governing their catalytic activity, including the mechanistic cycle, substrate scope, and chemoselectivity. This document is designed for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step experimental protocols but also the causal reasoning behind critical procedural choices. By integrating field-proven insights with authoritative references, this guide serves as a practical resource for leveraging these powerful catalysts in the synthesis of fine chemicals and complex molecular architectures.
Introduction: The Significance of Iridium(I) in Homogeneous Catalysis
Homogeneous catalysis, where the catalyst and reactants exist in the same phase, is a cornerstone of modern organic synthesis, enabling highly selective transformations under mild conditions.[1] Within this field, iridium complexes have carved out a significant niche, particularly in hydrogenation and related reductive processes.[1][2] The story of iridium-catalyzed hydrogenation is intrinsically linked to Vaska's complex, trans-carbonylchlorobis(triphenylphosphine)iridium(I) or IrCl(CO)(PPh₃)₂.[3]
First reported in 1961 by Lauri Vaska and J. W. DiLuzio, this 16-electron, square-planar d⁸ complex became a paradigm for studying the elementary steps of catalysis.[3][4] Its remarkable ability to undergo reversible oxidative addition with small molecules like H₂ and O₂ provided a conceptual framework for understanding how transition metals activate otherwise inert bonds.[2][3] While Vaska's complex itself is often considered a precatalyst, its reaction with dihydrogen generates the true catalytically active species, including iridium(III) dihydrides and the related iridium(I) hydride, this compound(I) or IrH(CO)(PPh₃)₃.[5][6] These species are highly effective for the hydrogenation of a variety of unsaturated substrates, including alkenes and alkynes.[4][7]
This guide will illuminate the pathway from the stable precatalyst to the active species and provide the practical knowledge required to successfully implement these catalytic systems in a laboratory setting.
The Catalyst System: Structure, Synthesis, and Activation
Vaska's Complex: The Precatalyst
Vaska's complex is a bright yellow, air-stable crystalline solid, making it a convenient starting material.[3][4] Its square-planar geometry and 16-electron configuration render it "coordinatively unsaturated," which is the key to its reactivity.[3]
-
Structure: A central iridium(I) atom is coordinated to a chloride ion, a carbon monoxide ligand, and two mutually trans triphenylphosphine (PPh₃) ligands.[3]
-
Synthesis: It is typically prepared by heating an iridium(III) chloride salt with an excess of triphenylphosphine in a solvent that can also serve as a source of carbon monoxide, such as dimethylformamide (DMF) or 2-methoxyethanol.[2][3] In this process, triphenylphosphine acts as both a ligand and a reducing agent.[3]
-
Spectroscopic Signature: A key feature used to monitor its reactions is the C-O stretching frequency (ν_CO_) in its infrared (IR) spectrum, typically around 1967 cm⁻¹. Upon oxidative addition to form an Ir(III) species, this frequency increases to over 2000 cm⁻¹ due to reduced π-backbonding from the more electron-poor metal center.[3][4]
Activation and Formation of the Active Catalyst
The journey from precatalyst to an active hydrogenation catalyst begins with the oxidative addition of molecular hydrogen. This is the pivotal step that initiates the catalytic cycle.
The classic reaction is: IrCl(CO)(PPh₃)₂ + H₂ ⇌ IrCl(H)₂(CO)(PPh₃)₂[4]
This reaction converts the square-planar Ir(I) complex into an octahedral, 18-electron Ir(III) dihydride.[3] The related hydrido complex, IrH(CO)(PPh₃)₃, which is also a competent hydrogenation catalyst, can be formed under certain conditions and engages in its own catalytic cycles.[5][8] Kinetic studies suggest that the active catalyst in many hydrogenations is a coordinatively unsaturated species formed by the dissociation of a PPh₃ ligand.[5]
The Catalytic Cycle: A Mechanistic Deep Dive
The widely accepted mechanism for alkene hydrogenation catalyzed by Vaska's complex and its derivatives involves a series of well-defined organometallic steps. Understanding this cycle is crucial for optimizing reaction conditions and predicting outcomes.
-
Oxidative Addition of H₂: The 16-electron Ir(I) precatalyst reacts with dihydrogen to form an 18-electron Ir(III) dihydride complex. This is often the rate-determining step.
-
Ligand Dissociation (Optional but often necessary): To open a coordination site for the substrate, one of the ligands (typically a bulky PPh₃) may dissociate.
-
Substrate (Olefin) Coordination: The unsaturated substrate coordinates to the iridium center.
-
Migratory Insertion (Hydride Migration): One of the hydride ligands migrates from the iridium center to one of the carbon atoms of the coordinated olefin, forming an iridium-alkyl intermediate.
-
Reductive Elimination: The second hydride ligand and the newly formed alkyl group couple and are eliminated from the metal center as the saturated alkane product. This step regenerates the 16-electron Ir(I) catalyst, allowing it to re-enter the catalytic cycle.
Applications in Synthesis: Substrate Scope and Chemoselectivity
Iridium(I) catalysts are valued for their ability to hydrogenate a range of substrates, often with high selectivity. Their performance is influenced by the steric and electronic properties of both the substrate and the catalyst's ligands.
| Substrate Class | Typical Reactivity & Selectivity | Notes |
| Terminal Alkenes | Readily hydrogenated to alkanes under mild conditions. | Less sterically hindered double bonds react faster. |
| Internal Alkenes | Hydrogenation is generally slower than for terminal alkenes. | Tetrasubstituted olefins can be challenging.[9] |
| Alkynes | Can be selectively semi-hydrogenated to (Z)-alkenes. | Over-reduction to the alkane can occur if the reaction is not carefully controlled.[10][11] |
| Dienes | Conjugated dienes can be selectively hydrogenated.[8] | The product distribution (e.g., butenes from butadiene) can depend on conditions.[8] |
| Functional Group Tolerance | High chemoselectivity. Groups like esters, ketones, and nitro groups are often tolerated.[4] | This is a key advantage over more reactive heterogeneous catalysts like Pd/C. |
Expert Insight: The steric bulk of the triphenylphosphine ligands plays a crucial role. It limits the catalyst's activity towards highly substituted, sterically hindered alkenes but also contributes to its high selectivity for less hindered double bonds in multifunctional molecules.[4] This is a critical consideration in complex molecule synthesis, common in drug development.
Experimental Protocols
Safety First: These procedures should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All solvents should be properly degassed, and reactions involving hydrogen gas must be performed with appropriate safety measures and equipment (e.g., a hydrogen balloon or a Parr hydrogenator).
Protocol 1: General Procedure for the Hydrogenation of a Terminal Alkene (e.g., 1-Octene)
This protocol describes the complete saturation of a terminal alkene to its corresponding alkane.
Expert Insight: The use of an inert atmosphere (Nitrogen or Argon) is critical. Although Vaska's complex is air-stable as a solid, in solution, it can react with oxygen to form a stable dioxygen adduct, which is catalytically inactive for hydrogenation.[3][4] Degassing the solvent removes dissolved oxygen.
Materials:
-
Vaska's complex, IrCl(CO)(PPh₃)₂ (1-2 mol%)
-
1-Octene (1.0 equiv)
-
Anhydrous, degassed toluene or benzene
-
Hydrogen gas (balloon pressure is sufficient)
-
Schlenk flask with a magnetic stir bar
-
Standard Schlenk line or inert atmosphere manifold
Procedure:
-
Flask Preparation: Place a magnetic stir bar into a 25 mL Schlenk flask. Secure the flask to a Schlenk line, and flame-dry under vacuum. Allow it to cool to room temperature under an atmosphere of dry nitrogen or argon.
-
Adding Reagents: Briefly remove the stopper and add Vaska's complex (e.g., for a 1 mmol scale reaction, use 15.6 mg, 0.02 mmol, 2 mol%). Follow with 1-octene (1 mmol, 112 mg, 157 µL).
-
Adding Solvent: Add 10 mL of degassed toluene via cannula or syringe. The solution should be a yellow suspension or solution.
-
Hydrogen Purge: Subject the flask to three cycles of vacuum evacuation followed by backfilling with hydrogen gas. After the final cycle, leave the flask connected to a balloon of hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature. The yellow color of the catalyst may lighten or change.
-
Monitoring: The reaction progress can be monitored by taking small aliquots (via syringe) and analyzing them by GC-MS to observe the disappearance of 1-octene and the appearance of octane.
-
Workup: Once the reaction is complete (typically 2-6 hours), vent the hydrogen balloon into the fume hood and purge the flask with nitrogen. Concentrate the reaction mixture under reduced pressure. The residue can be purified by passing it through a short plug of silica gel with hexanes to remove the iridium catalyst, yielding pure octane.
Protocol 2: Selective Semihydrogenation of an Alkyne (e.g., Diphenylacetylene)
This protocol aims to form (Z)-stilbene from diphenylacetylene, stopping the reaction before full saturation to 1,2-diphenylethane.
Expert Insight: The key to selectivity is careful monitoring. The hydrogenation of the resulting alkene is slower than that of the alkyne, but over-reduction will occur if the reaction is left for too long. Using slightly lower hydrogen pressure or temperature can sometimes enhance selectivity.
Materials:
-
Vaska's complex, IrCl(CO)(PPh₃)₂ (1 mol%)
-
Diphenylacetylene (1.0 equiv)
-
Anhydrous, degassed dimethylformamide (DMF)[6]
-
Hydrogen gas
-
Reaction setup as in Protocol 1
Procedure:
-
Flask Preparation & Reagent Addition: Following the procedure in Protocol 1, add Vaska's complex (7.8 mg, 0.01 mmol, 1 mol%) and diphenylacetylene (178 mg, 1 mmol) to a prepared Schlenk flask.
-
Solvent Addition: Add 10 mL of degassed DMF. The catalyst should dissolve to give a clear yellow solution.
-
Hydrogenation: Purge the system with hydrogen as described previously and stir vigorously under a balloon of H₂ at room temperature.
-
Critical Monitoring: This is the most important step for selectivity. Begin monitoring the reaction by TLC (e.g., 95:5 Hexanes:EtOAc) or ¹H NMR after 30 minutes, and then every 15-30 minutes thereafter. You will observe the consumption of diphenylacetylene and the formation of (Z)-stilbene. Stop the reaction immediately once the starting material is no longer visible to prevent the formation of 1,2-diphenylethane.
-
Workup: When the reaction is deemed complete, purge with nitrogen. Transfer the reaction mixture to a separatory funnel containing 50 mL of diethyl ether and 50 mL of water.
-
Extraction & Purification: Wash the organic layer with water (3 x 25 mL) to remove the DMF, then with brine (1 x 25 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure (Z)-stilbene.
Relevance in Drug Development
The high chemoselectivity of iridium-based catalysts makes them particularly valuable in the synthesis of complex, multifunctional molecules, which are hallmarks of active pharmaceutical ingredients (APIs). Their ability to reduce a specific double bond while leaving other sensitive functionalities like esters, amides, or ketones untouched is a significant advantage. While Vaska's complex itself is a foundational tool, modern drug development often employs more sophisticated, chiral iridium catalysts for enantioselective hydrogenations.[12][13] Nevertheless, the principles established through studies of Vaska's complex underpin these advanced applications. For instance, its use in the late-stage modification of complex pharmaceuticals has been demonstrated, showcasing its reliability and selective nature.[14]
Conclusion
This compound(I) and its precursor, Vaska's complex, are more than just historical curiosities; they remain powerful and practical tools for homogeneous hydrogenation. Their predictable reactivity, ease of handling, and high chemoselectivity ensure their continued relevance in both academic research and industrial applications, including fine chemical synthesis and drug discovery. By understanding the underlying mechanistic principles and following robust protocols, researchers can effectively harness the catalytic power of these remarkable iridium complexes.
References
- Vaska's complex. Grokipedia.
- Vaska's complex. Wikipedia.
- Kinetics and mechanism of the reaction of hydrogen and of the homogeneous catalytic hydrogenation of ethylene with hydridocarbonyltris(triphenylphosphine)iridium(I). Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing).
- Vaska's complex- Reagent of the month.
- Iridium is ubiquitous in organic synthesis.
- Hydrogenation of organic compounds using homogeneous c
- Hydrogenation with Homogeneous C
- Vaska's complex–PMHS combination enabled mild and chemoselective reduction of sulfoxides to sulfides with low catalyst loading. Organic Chemistry Frontiers (RSC Publishing).
- Structural modification of a number of known API's was used to outline the scope of the approach.
- Mechanism of the homogeneous hydrogenation of olefins catalysed by chlorocarbonylbis(triphenylphosphine)iridium(I) with and without basic cocatalysts. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
- Technology Trends of Catalysts in Hydrogenation Reactions: A Patent Landscape Analysis. Wiley Online Library.
- Machine learning dihydrogen activation in the chemical space surrounding Vaska's complex. SciSpace.
- Homogeneous Catalytic Hydrogenation of Ethylene and Acetylene with Four-Coordinated Iridium and Rhodium Complexes. Journal of the American Chemical Society.
- On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study.
- Highly Enantioselective Iridium‐Catalyzed Hydrogen
- Homogeneous hydrogenation of buta-1,3-diene and ethylene catalysed by carbonylhydridotris(triphenylphosphine)iridium(I) and by carbonyltrihydridobis(triphenylphosphine)iridium(III). Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
- Homogeneous catalytic and stoicheiometric hydrogenation of ethylene by trishydridocarbonylbis(triphenylphosphine)iridium(III). Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
- Catalytic Hydrogen
- Extending the Substrate Scope in the Hydrogenation of Unfunctionalized Tetrasubstituted Olefins with Ir-P Stereogenic Aminophosphine-Oxazoline C
- Immobilization of an Iridium(I)
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- 5. Kinetics and mechanism of the reaction of hydrogen and of the homogeneous catalytic hydrogenation of ethylene with hydridocarbonyltris(triphenylphosphine)iridium(I) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 6. Mechanism of the homogeneous hydrogenation of olefins catalysed by chlorocarbonylbis(triphenylphosphine)iridium(I) with and without basic cocatalysts - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 8. Homogeneous hydrogenation of buta-1,3-diene and ethylene catalysed by carbonylhydridotris(triphenylphosphine)iridium(I) and by carbonyltrihydridobis(triphenylphosphine)iridium(III) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Extending the Substrate Scope in the Hydrogenation of Unfunctionalized Tetrasubstituted Olefins with Ir-P Stereogenic Aminophosphine-Oxazoline Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Vaska's complex–PMHS combination enabled mild and chemoselective reduction of sulfoxides to sulfides with low catalyst loading - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: A Detailed Guide to the Catalytic Hydrogenation of Alkenes with Vaska's Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Vaska's Complex in Homogeneous Catalysis
Vaska's complex, formally known as trans-carbonylchlorobis(triphenylphosphine)iridium(I) or [IrCl(CO)(PPh₃)₂], is a 16-electron square planar iridium(I) complex that has played a pivotal role in the development of homogeneous catalysis.[1][2][3] First reported by J. W. DiLuzio and Lauri Vaska in 1961, this bright yellow crystalline solid is renowned for its ability to undergo oxidative addition reactions with a variety of small molecules, including dihydrogen (H₂).[1][3][4] This reactivity is central to its function as a catalyst for the hydrogenation of alkenes, a fundamental transformation in organic synthesis and drug development for the stereoselective production of saturated compounds.
The catalytic prowess of Vaska's complex stems from its coordinatively unsaturated nature, allowing it to readily bind substrates and reagents to become an 18-electron, electronically saturated species.[1][2] The reversible binding of molecules like O₂ and H₂ has also made it a valuable model for understanding biological processes such as oxygen transport in hemoglobin.[3] This guide provides an in-depth exploration of the catalytic cycle of alkene hydrogenation with Vaska's complex, complete with detailed mechanistic insights and practical experimental protocols.
The Catalytic Cycle: A Step-by-Step Mechanistic Breakdown
The hydrogenation of alkenes by Vaska's complex proceeds through a well-established catalytic cycle involving four key elementary steps: oxidative addition, alkene coordination, migratory insertion, and reductive elimination. Each step involves a change in the coordination number and oxidation state of the central iridium atom.
Oxidative Addition of Dihydrogen
The catalytic cycle is initiated by the reaction of Vaska's complex with molecular hydrogen. This is an oxidative addition step where the H-H bond is cleaved, and two hydride (H⁻) ligands are added to the iridium center.[5][6] This process increases the oxidation state of iridium from +1 to +3 and the coordination number from four to six, resulting in an 18-electron octahedral dihydride complex.[1]
-
Mechanism: The addition of H₂ is a concerted process, meaning the H-H bond breaks as the two new Ir-H bonds form.[7] The two hydride ligands add to the same side of the complex, resulting in a cis-dihydride intermediate.[5]
Alkene Coordination and Ligand Dissociation
For the alkene to participate in the reaction, a coordination site on the iridium center must become available. This is typically achieved through the dissociation of one of the ancillary ligands, often a triphenylphosphine (PPh₃) ligand. The alkene then coordinates to the vacant site on the iridium complex.
Migratory Insertion
This is a crucial step where one of the coordinated hydride ligands migrates to one of the carbon atoms of the coordinated alkene.[8][9] This results in the formation of a new carbon-hydrogen bond and a metal-alkyl bond. This step is also known as a 1,2-insertion.[10]
-
Stereochemistry: The migratory insertion is a syn-addition, meaning the hydride and the iridium atom add to the same face of the alkene double bond.[11] This stereospecificity is a key feature of many homogeneous hydrogenation catalysts.
Reductive Elimination
The final step of the catalytic cycle is reductive elimination , where the newly formed alkyl group combines with the remaining hydride ligand to form the saturated alkane product.[12] This step regenerates the 16-electron Vaska's complex, allowing it to re-enter the catalytic cycle. The oxidation state of iridium is reduced from +3 back to +1.[6][12]
-
Requirement: For reductive elimination to occur, the two groups to be eliminated (in this case, the alkyl and hydride) must be cis to each other in the coordination sphere of the metal.[13]
The overall catalytic cycle can be visualized as follows:
Caption: Catalytic cycle of alkene hydrogenation with Vaska's complex.
Experimental Protocols
This section provides a general protocol for the hydrogenation of an alkene using Vaska's complex. The specific conditions may need to be optimized for different substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Vaska's Complex | 98% | Major chemical suppliers | Store under inert atmosphere. |
| Alkene Substrate | High Purity | Major chemical suppliers | Purify if necessary. |
| Hydrogen Gas | High Purity (99.999%) | Gas supplier | Use with appropriate regulator. |
| Anhydrous Toluene | Solvent Grade | Major chemical suppliers | Dry and deoxygenate before use. |
| Schlenk Flask | - | Glassware supplier | For reactions under inert atmosphere. |
| Magnetic Stirrer | - | Equipment supplier | - |
| Hydrogen Balloon | - | Laboratory supplier | For maintaining H₂ atmosphere. |
| Septa | - | Laboratory supplier | For sealing the reaction vessel. |
Experimental Setup Workflow
Caption: General workflow for alkene hydrogenation.
Step-by-Step Procedure
-
Preparation of the Reaction Vessel: A Schlenk flask equipped with a magnetic stir bar is thoroughly dried in an oven and allowed to cool to room temperature under a stream of inert gas (nitrogen or argon).
-
Charging the Catalyst and Solvent: Vaska's complex (e.g., 0.01 mmol) is added to the Schlenk flask under a positive pressure of inert gas. Anhydrous and deoxygenated toluene (e.g., 10 mL) is then added via a cannula or syringe.
-
Degassing the Solution: The solution is degassed by performing three freeze-pump-thaw cycles to ensure the removal of any dissolved oxygen, which can react with Vaska's complex.[2]
-
Addition of the Alkene: The alkene substrate (e.g., 1.0 mmol) is added to the reaction mixture via a syringe through the septum.
-
Introduction of Hydrogen: The inert gas atmosphere is replaced with hydrogen by evacuating the flask and backfilling with hydrogen gas. This process is repeated three times.
-
Reaction Conditions: The reaction mixture is stirred vigorously at room temperature under a positive pressure of hydrogen, which can be maintained using a hydrogen-filled balloon.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue can then be purified by column chromatography on silica gel to isolate the pure alkane product.
Analytical Characterization
The intermediates and the final product of the hydrogenation reaction can be characterized using various spectroscopic techniques. Infrared (IR) spectroscopy is particularly useful for monitoring the reaction, as the CO stretching frequency in Vaska's complex is sensitive to the oxidation state and coordination environment of the iridium center.[1]
| Species | ν(CO) (cm⁻¹) | Oxidation State of Ir |
| Vaska's Complex | ~1967 | +1 |
| cis-Dihydrido Complex | >2000 | +3 |
Note: The exact ν(CO) can vary depending on the solvent and other ligands.
Safety Precautions
-
Handling Vaska's Complex: While Vaska's complex is air-stable, it is good practice to handle it under an inert atmosphere to prevent slow oxidation.[14] It is harmful if swallowed or in contact with skin, and toxic if inhaled, so appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn.[15]
-
Handling Hydrogen Gas: Hydrogen gas is highly flammable and can form explosive mixtures with air.[16] All reactions involving hydrogen should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure that all connections in the gas line are secure to prevent leaks. It is recommended to use a pressure-relief regulator on the hydrogen cylinder.[16][17]
-
Solvent Safety: Toluene is a flammable and toxic solvent. Handle it in a fume hood and avoid inhalation or skin contact.
Conclusion
The catalytic hydrogenation of alkenes using Vaska's complex is a classic example of homogeneous catalysis that showcases fundamental organometallic principles. A thorough understanding of the catalytic cycle, from oxidative addition to reductive elimination, is crucial for optimizing reaction conditions and for the rational design of new catalysts. The protocols and safety guidelines provided in this document are intended to serve as a comprehensive resource for researchers employing this important transformation in their synthetic endeavors.
References
-
Vaska, L.; DiLuzio, J. W. Carbonyl and Hydrido-Carbonyl Complexes of Iridium by Reaction with Alcohols. Hydrido Complexes by Decarbonylation. J. Am. Chem. Soc.1961 , 83 (12), 2784–2785. [Link]
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Wikipedia. Vaska's complex. [Link]
-
Chemistry LibreTexts. Oxidative Addition. [Link]
-
University of Bristol. Vaska's Complex - Molecule of the Month. [Link]
-
Chemistry LibreTexts. Oxidative Addition - Non-polar Reagents. [Link]
-
Chemistry LibreTexts. Introduction to Oxidative Addition. [Link]
-
University of California, Davis. Oxidative Addition. [Link]
-
Chemeurope.com. Vaska's complex. [Link]
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Chemistry LibreTexts. Introduction to Organometallic Chemistry. [Link]
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Chemistry LibreTexts. Oxidative Addition and Reductive Elimination. [Link]
-
Scribd. Vaska's Complex: Structure and Reactions. [Link]
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Scientific Update. Vaska's complex- Reagent of the month. [Link]
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Grokipedia. Vaska's complex. [Link]
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The Enduring Legacy of Vaska's Complex: A Guide to its Application in Modern Organic Synthesis
Introduction: More Than a Curiosity, A Cornerstone of Catalysis
First reported in 1961 by Lauri Vaska and John W. DiLuzio, trans-carbonylchlorobis(triphenylphosphine)iridium(I), or Vaska's complex (IrCl(CO)(PPh₃)₂), is a landmark compound in the field of organometallic chemistry.[1][2] This bright yellow, crystalline solid is a 16-electron, square planar iridium(I) complex that has become a foundational model for understanding fundamental organometallic transformations.[2][3] Its significance extends far beyond academic interest, as the principles gleaned from its reactivity have profoundly influenced the development of homogeneous catalysis.[1][4]
This guide provides an in-depth exploration of the practical applications of Vaska's complex in organic synthesis, offering not just theoretical understanding but also actionable protocols for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices and provide self-validating protocols grounded in authoritative literature.
Core Reactivity: The Power of Oxidative Addition
The utility of Vaska's complex in organic synthesis is intrinsically linked to its ability to undergo oxidative addition.[1][4] As a coordinatively unsaturated 16-electron species, it readily reacts with a variety of small molecules to form stable, 18-electron octahedral iridium(III) adducts.[1][4] This process involves an increase in both the coordination number and the formal oxidation state of the iridium center (from +1 to +3).[5]
The nature of the substrate dictates the mechanism of oxidative addition. Non-polar molecules like dihydrogen (H₂) typically add in a concerted fashion, resulting in a cis-dihydride product.[6][7] In contrast, polar substrates such as alkyl halides often proceed through a stepwise S_N2-type or radical pathway.[8][9] This versatile reactivity is the cornerstone of the catalytic cycles in which Vaska's complex participates.
Application I: Catalytic Hydrogenation of Alkenes and Alkynes
Vaska's complex and its analogs are effective catalysts for the hydrogenation of unsaturated carbon-carbon bonds. The fundamental mechanism involves the oxidative addition of H₂ to the iridium(I) center, followed by coordination of the alkene or alkyne, migratory insertion of the substrate into an iridium-hydride bond, and finally, reductive elimination of the saturated product to regenerate the active catalyst.
Mechanism of Alkene Hydrogenation
Caption: Catalytic cycle for the hydrogenation of an alkene by Vaska's complex.
Protocol: Hydrogenation of a Terminal Alkene
Objective: To demonstrate the catalytic activity of Vaska's complex in the hydrogenation of 1-octene to octane.
Materials:
-
Vaska's complex (IrCl(CO)(PPh₃)₂)
-
1-Octene (substrate)
-
Toluene (anhydrous, degassed)
-
Hydrogen gas (H₂)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Gas chromatography (GC) equipment for analysis
Procedure:
-
Catalyst Preparation: In a 25 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Vaska's complex (0.01 mmol, 7.8 mg) in anhydrous, degassed toluene (10 mL).
-
Substrate Addition: Add 1-octene (1.0 mmol, 0.157 mL) to the catalyst solution via syringe.
-
Reaction Initiation: Purge the flask with hydrogen gas for 2-3 minutes while stirring vigorously. Maintain a positive pressure of H₂ (e.g., using a balloon) throughout the reaction.
-
Monitoring: The reaction can be monitored by taking small aliquots at regular intervals and analyzing them by GC to determine the conversion of 1-octene to octane.
-
Work-up and Analysis: Upon completion, the reaction mixture can be passed through a short plug of silica gel to remove the catalyst before further analysis or purification if required.
Expected Outcome: High conversion of 1-octene to octane should be observed. The reaction rate is influenced by factors such as temperature, hydrogen pressure, and substrate concentration.
Application II: Hydrosilylation of Alkenes and Alkynes
Hydrosilylation, the addition of a silicon-hydrogen bond across a double or triple bond, is a powerful method for the synthesis of organosilicon compounds. Vaska's complex and its derivatives catalyze this transformation, providing access to vinylsilanes and alkylsilanes, which are versatile intermediates in organic synthesis.[3][10]
The generally accepted mechanism for hydrosilylation catalyzed by transition metals is the Chalk-Harrod mechanism.[11] This involves oxidative addition of the silane to the metal center, followed by coordination and insertion of the unsaturated substrate, and subsequent reductive elimination of the product.
Mechanism of Alkyne Hydrosilylation (Chalk-Harrod)
Caption: The Chalk-Harrod mechanism for the hydrosilylation of an alkyne.
Protocol: Hydrosilylation of Phenylacetylene
Objective: To synthesize (E)-β-(triethylsilyl)styrene via the Vaska's complex-catalyzed hydrosilylation of phenylacetylene.
Materials:
-
Vaska's complex (IrCl(CO)(PPh₃)₂)
-
Phenylacetylene (substrate)
-
Triethylsilane (H-SiEt₃)
-
Anhydrous, degassed solvent (e.g., THF or toluene)
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
NMR spectrometer for product characterization
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, dissolve Vaska's complex (0.005 mmol, 3.9 mg) in the chosen solvent (5 mL).
-
Reagent Addition: Add phenylacetylene (0.5 mmol, 55 µL) followed by triethylsilane (0.6 mmol, 96 µL) to the stirred solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) to increase the reaction rate.
-
Monitoring: The progress of the reaction can be monitored by TLC or by taking small aliquots for ¹H NMR analysis to observe the disappearance of the acetylenic proton and the appearance of vinylic protons.
-
Isolation: Once the reaction is complete, the solvent can be removed under reduced pressure. The residue can be purified by column chromatography on silica gel (eluting with a non-polar solvent system like hexanes) to isolate the desired vinylsilane product.
Data Summary: Regioselectivity in Alkyne Hydrosilylation
| Alkyne Substrate | Silane | Major Regioisomer | Minor Regioisomer |
| Terminal Alkyne | R₃SiH | α-adduct | β-adduct |
| Internal Alkyne | R₃SiH | Mixture of isomers | - |
Note: The regioselectivity can be influenced by the specific catalyst, silane, and reaction conditions used.[12][13]
Application III: Reductive Functionalization of Amides and Sulfoxides
More recent applications have demonstrated the utility of Vaska's complex in combination with silanes for the chemoselective reduction of functional groups that are typically challenging to transform.[10][14]
Reduction of Tertiary Amides to Enamines
Vaska's complex, in conjunction with a silane such as tetramethyldisiloxane (TMDS), can catalyze the partial reduction of tertiary amides to enamines.[3][10] This transformation is valuable for the synthesis of complex amine-containing molecules and natural products.[15] The reaction is thought to proceed via the formation of a silyl hemiaminal intermediate.
Deoxygenation of Sulfoxides to Sulfides
A mild and highly efficient method for the deoxygenation of sulfoxides to sulfides utilizes Vaska's complex with poly(methylhydrosiloxane) (PMHS).[14] This protocol is notable for its low catalyst loading, ambient reaction temperature, and high chemoselectivity, tolerating a wide range of other reducible functional groups.[14] This method has been successfully applied in the late-stage modification of pharmaceutical compounds.[14]
Protocol: Deoxygenation of Dibenzyl Sulfoxide
Objective: To catalytically reduce dibenzyl sulfoxide to dibenzyl sulfide using Vaska's complex and PMHS.
Materials:
-
Vaska's complex (IrCl(CO)(PPh₃)₂)
-
Dibenzyl sulfoxide
-
Poly(methylhydrosiloxane) (PMHS)
-
2-Methyltetrahydrofuran (2-MeTHF) as solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: To a round-bottom flask containing a magnetic stir bar, add dibenzyl sulfoxide (0.5 mmol), Vaska's complex (0.4 mol%, 0.002 mmol, 1.56 mg), and 2-MeTHF (2.5 mL).
-
Silane Addition: Add PMHS (1.0 mmol) to the stirred solution at room temperature.
-
Reaction: Stir the mixture at ambient temperature.
-
Monitoring: Monitor the reaction by TLC until the starting sulfoxide is consumed.
-
Work-up: Upon completion, carefully quench the excess PMHS with an aqueous base (e.g., 1M NaOH). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Conclusion and Future Outlook
Over six decades since its discovery, Vaska's complex continues to be a vital tool in the arsenal of the synthetic organic chemist. Its predictable reactivity and catalytic prowess in fundamental transformations like hydrogenation and hydrosilylation have cemented its place in the field. Furthermore, ongoing research continues to unveil new applications, such as in the reductive functionalization of amides and the development of novel materials like metal-organic frameworks for heterogeneous catalysis.[16] The study of Vaska's complex and its derivatives will undoubtedly continue to provide a fertile ground for discovery and innovation in catalysis and organic synthesis.
References
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Brookhart, M. et al. Proton-catalyzed Hydrogenation of a d8 Ir(I) Complex Yields a trans Ir(III) Dihydride. NIH Public Access. Available from: [Link]
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YouTube. Experiment #5, Synthesis and Reactivity of Vaska's Complex. (2021-05-12). Available from: [Link]
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-
NPTEL. Lecture 17 - Oxidative addition & Vaskas complex mechanism. Available from: [Link]
-
YouTube. VASKA's COMPLEX- Alternative Oxidative Addition. (2019-03-09). Available from: [Link]
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PubMed. A Coordination Polymer of Vaska's Complex as a Heterogeneous Catalyst for the Reductive Formation of Enamines from Amides. (2023-06-05). Available from: [Link]
-
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PubMed. Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition. Available from: [Link]
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-
A Comprehensive Review of Intramolecular Hydrosilylation of Alkynes and Alkenes. (2025-04-10). Available from: [Link]
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PubMed. Alkyne hydrosilylation catalyzed by a cationic ruthenium complex: efficient and general trans addition. Available from: [Link]
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PubMed. Electrochemical Hydrosilylation of Alkynes. (2022-02-10). Available from: [Link]
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Vaska's Complex for the Activation of Dihydrogen: Application Notes and Protocols
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Vaska's complex, trans-carbonylchlorobis(triphenylphosphine)iridium(I) ([IrCl(CO)(PPh₃)₂]), for the activation of molecular hydrogen (H₂). This document elucidates the underlying mechanistic principles and provides detailed, field-proven protocols for its synthesis and application in catalytic hydrogenation.
Introduction: The Significance of Vaska's Complex
Vaska's complex is a 16-electron, square planar iridium(I) organometallic compound that has been pivotal in the development of homogeneous catalysis.[1][2] Its significance lies in its coordinatively unsaturated nature, which allows it to undergo oxidative addition with various small molecules, including H₂.[1][3] This process involves the formal oxidation of the iridium center from Ir(I) to Ir(III) and an increase in the coordination number from four to six, resulting in an electronically saturated 18-electron octahedral complex.[1] The ability of Vaska's complex to reversibly bind and activate H₂ makes it an excellent model for studying the fundamental steps of catalytic hydrogenation and a precursor for various catalytic applications.[4][5]
The Mechanism of Dihydrogen Activation
The activation of H₂ by Vaska's complex proceeds through a concerted oxidative addition mechanism.[6] This is a crucial step in many homogeneously catalyzed hydrogenation reactions.
Key Mechanistic Features:
-
Concerted Pathway: The H-H bond cleavage and the formation of two new Ir-H bonds occur simultaneously through a three-centered transition state.[6]
-
Stereospecificity: The addition of H₂ is stereospecific, resulting in the cis-addition of the two hydrogen atoms to the iridium center.[6][7] This leads to the formation of a cis-dihydride Ir(III) complex.
-
Electronic Effects: The reaction is facilitated by the electron-rich nature of the Ir(I) center, which donates electron density into the σ* antibonding orbital of the H₂ molecule, weakening the H-H bond.[6]
-
Reversibility: The oxidative addition of H₂ to Vaska's complex is a reversible process.[4] The resulting dihydride complex can release H₂ via reductive elimination under appropriate conditions, a key feature for catalytic turnover.[4]
The following diagram illustrates the oxidative addition of H₂ to Vaska's complex.
Caption: Oxidative addition of H₂ to Vaska's complex.
Experimental Protocols
Synthesis of Vaska's Complex (trans-[IrCl(CO)(PPh₃)₂])
This protocol is adapted from established literature procedures.[1][3][8] The synthesis involves the reaction of an iridium(III) salt with triphenylphosphine in a high-boiling solvent that also serves as a source of the carbonyl ligand.
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
Triphenylphosphine (PPh₃)
-
Dimethylformamide (DMF)
-
Aniline (optional, as a reaction accelerator)
-
Ethanol or Methanol
-
Schlenk flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stir bar and stir plate with heating
-
Oil bath
-
Inert gas (Nitrogen or Argon) supply with a bubbler
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
Reaction Setup: To a 50 mL Schlenk flask containing a magnetic stir bar, add iridium(III) chloride hydrate (e.g., 0.1 g, 1 eq.), triphenylphosphine (approx. 5 eq.), and 10 mL of dimethylformamide.[8] A small amount of aniline (e.g., 0.1 mL) can be added to accelerate the reaction.[1][3]
-
Inert Atmosphere: Attach a reflux condenser to the flask and connect the top of the condenser to a bubbler. Purge the system with an inert gas (N₂ or Ar) for 10-15 minutes to remove any oxygen.[8][9]
-
Reflux: Heat the reaction mixture in an oil bath to approximately 160-165 °C under a gentle, continuous flow of the inert gas.[8] The solution will typically turn from a dark brown/purple to a clear yellow or yellow-green. The reflux should be maintained for about 2 hours.[8]
-
Cooling and Crystallization: After the reflux period, remove the oil bath and allow the flask to cool to room temperature. Once cooled, add approximately 30 mL of ethanol or methanol to the reaction mixture to induce precipitation of the product.[8]
-
Isolation of Product: Cool the flask in an ice bath or freezer to maximize crystallization.[8] Collect the bright yellow crystals of Vaska's complex by vacuum filtration.
-
Washing and Drying: Wash the collected crystals with small portions of cold ethanol or methanol to remove any soluble impurities.[9] Dry the product under vacuum. A typical yield is in the range of 70-80%.
Safety Precautions:
-
Iridium salts can be expensive and should be handled with care.
-
Dimethylformamide is a skin and respiratory irritant; handle it in a well-ventilated fume hood.
-
Triphenylphosphine is an irritant.
-
The reaction should be conducted under an inert atmosphere as the complex can be air-sensitive in solution.[9]
Catalytic Hydrogenation of an Alkene using Vaska's Complex
This protocol provides a general procedure for the hydrogenation of a model alkene. The conditions can be optimized for specific substrates.
Materials:
-
Vaska's complex
-
Alkene substrate (e.g., 1-hexene, styrene)
-
Solvent (e.g., toluene, benzene, or dichloromethane)
-
Hydrogen gas (H₂) supply with a regulator and balloon or a hydrogenation apparatus
-
Schlenk flask or a suitable reaction vessel
-
Magnetic stir bar and stir plate
-
Septa and needles for gas handling
Procedure:
-
Catalyst and Substrate Preparation: In a Schlenk flask, dissolve a catalytic amount of Vaska's complex (e.g., 1-5 mol%) in the chosen solvent (e.g., 10 mL of toluene). Add the alkene substrate (e.g., 1 mmol) to the solution.
-
Inert Atmosphere and Hydrogenation: Seal the flask with a septum. Purge the flask with H₂ gas for a few minutes by inserting a needle connected to the H₂ supply and a vent needle. Remove the vent needle and inflate a balloon with H₂ connected to the needle in the flask to maintain a positive pressure of H₂.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy by taking aliquots at regular intervals.
-
Work-up: Once the reaction is complete (as determined by the chosen analytical method), the solvent can be removed under reduced pressure to obtain the hydrogenated product. Further purification, if necessary, can be achieved by column chromatography or distillation.
Data Analysis and Characterization
Infrared (IR) spectroscopy is a powerful tool for characterizing Vaska's complex and its reaction products, particularly the dihydride complex. The stretching frequency of the carbonyl (CO) ligand is highly sensitive to the oxidation state and coordination environment of the iridium center.[1]
-
Vaska's Complex (Ir(I)): The parent complex exhibits a strong ν(CO) band around 1967 cm⁻¹.
-
Oxidative Addition Products (Ir(III)): Upon oxidative addition of H₂, the iridium center becomes more electron-poor. This reduces the extent of π-backbonding from the iridium to the CO ligand's π* antibonding orbital. Consequently, the C-O bond becomes stronger, and the ν(CO) stretching frequency shifts to a higher wavenumber, typically above 2000 cm⁻¹.[1]
Table 1: Typical IR Stretching Frequencies (ν(CO)) for Vaska's Complex and its Oxidative Addition Products
| Compound | Formula | ν(CO) / cm⁻¹ |
| Vaska's Complex | [IrCl(CO)(PPh₃)₂] | ~1967 |
| Dihydride Adduct | [IrCl(H)₂(CO)(PPh₃)₂] | ~2034 |
| Dichloride Adduct | [IrCl₃(CO)(PPh₃)₂] | ~2075 |
Data sourced from multiple literature values.
The formation of the dihydride complex can also be confirmed by ¹H NMR spectroscopy, where the hydride ligands typically appear as a high-field triplet (due to coupling with the two equivalent ³¹P nuclei) in the range of -10 to -25 ppm.
Conclusion
Vaska's complex remains a cornerstone in the study and application of homogeneous catalysis. Its well-defined reactivity with H₂ provides an accessible platform for investigating the principles of oxidative addition and for developing catalytic hydrogenation processes. The protocols and data presented herein offer a robust starting point for researchers to explore the rich chemistry of this remarkable iridium complex.
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-
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-
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-
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-
NIH. Proton-catalyzed Hydrogenation of a d8 Ir(I) Complex Yields a trans Ir(III) Dihydride. [Link]
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Globe Thesis. Polyhydride and dihydrogen complexes: Structure and reactivity. (1994-08-17). [Link]
-
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-
ResearchGate. Water-Soluble Organometallic Compounds. 9. 1 Catalytic Hydrogenation and Selective Isomerization of Olefins by Water-Soluble Analogues of Vaska's Complex. (2025-08-06). [Link]
-
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Application Notes and Protocols for Oxidative Addition Reactions Using Vaska's Complex
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for understanding and performing oxidative addition reactions using Vaska's complex, trans-carbonylchlorobis(triphenylphosphine)iridium(I) (IrCl(CO)[P(C₆H₅)₃]₂). Vaska's complex is a 16-electron, square planar iridium(I) complex renowned for its ability to undergo oxidative addition with a variety of small molecules.[1][2] This process, which involves the addition of a substrate to the metal center with a concurrent increase in the metal's oxidation state and coordination number, is a fundamental step in many catalytic cycles.[3] This document will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven experimental protocols for the oxidative addition of dioxygen (O₂) and methyl iodide (CH₃I), and outline the key characterization techniques for the resulting iridium(III) products.
Introduction: The Significance of Vaska's Complex and Oxidative Addition
First reported by J. W. DiLuzio and Lauri Vaska in 1961, Vaska's complex has become a cornerstone in the study of organometallic chemistry and homogeneous catalysis.[1] As a coordinatively unsaturated 16-electron species, it readily reacts to achieve a more stable 18-electron configuration by binding to additional ligands.[1][4] This is achieved through oxidative addition, a reaction class where a molecule A-B adds to the metal center, cleaving the A-B bond and forming new M-A and M-B bonds. In this process, the iridium center is oxidized from Ir(I) to Ir(III), and its coordination geometry changes from square planar to octahedral.[1][4]
The versatility of Vaska's complex in activating small molecules like H₂, O₂, halogens, and alkyl halides has made it an invaluable tool for modeling catalytic processes and understanding the principles of bond activation.[2][3] For instance, its reversible binding of O₂ provides a synthetic mimic for the oxygen-carrying function of hemoglobin.[2] The study of these reactions provides critical insights for the development of novel catalysts for a range of applications, including hydrogenation, hydroformylation, and C-H activation.[2][3][5]
Mechanistic Overview of Oxidative Addition
The mechanism of oxidative addition to Vaska's complex can vary depending on the nature of the substrate.
-
Concerted Mechanism: For non-polar molecules like dihydrogen (H₂), the reaction is believed to proceed through a concerted, three-center transition state.[3][6] This results in the cis-addition of the two hydrogen atoms to the iridium center.[7]
-
Sₙ2-type Mechanism: For polar substrates such as methyl iodide (CH₃I), the reaction often follows an Sₙ2-type pathway. The electron-rich iridium center acts as a nucleophile, attacking the electrophilic carbon atom of the methyl group and displacing the iodide ion. This is followed by coordination of the iodide to the iridium center, typically resulting in a trans-addition product.[8]
-
Radical and Ionic Mechanisms: While less common for the reactions discussed here, radical or ionic pathways can also be involved in oxidative addition reactions.[3]
A key spectroscopic handle for monitoring these reactions is the stretching frequency of the carbonyl (CO) ligand in the infrared (IR) spectrum. As the iridium center is oxidized from Ir(I) to Ir(III), the extent of π-backbonding from the metal to the CO ligand's π* antibonding orbital decreases. This results in a strengthening of the C-O bond and a characteristic shift of the ν(CO) band to a higher frequency (typically >2000 cm⁻¹) in the IR spectrum of the Ir(III) product.[1][4]
Experimental Protocols
General Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][11]
-
Vaska's complex and its derivatives should be handled with care, and skin contact should be avoided.[11]
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.[11]
Materials and Instrumentation
-
Reagents: Vaska's complex (IrCl(CO)[P(C₆H₅)₃]₂), toluene (anhydrous), methyl iodide (CH₃I), diethyl ether, and deuterated chloroform (CDCl₃) for NMR analysis.
-
Gases: High-purity oxygen (O₂) and nitrogen (N₂) or argon (Ar).
-
Glassware: Schlenk flasks, round-bottom flasks, condensers, septa, needles, and standard laboratory glassware.
-
Instrumentation: Schlenk line or glovebox for inert atmosphere techniques, magnetic stirrer, oil bath, rotary evaporator, Infrared (IR) spectrometer (FTIR), and Nuclear Magnetic Resonance (NMR) spectrometer.
Protocol 1: Oxidative Addition of Dioxygen (O₂) to Vaska's Complex
This protocol details the reversible binding of molecular oxygen to a solution of Vaska's complex. The color change from yellow to orange provides a visual indication of the reaction progress.[4]
Step-by-Step Procedure:
-
Preparation: In a 25 mL Schlenk flask equipped with a magnetic stir bar, dissolve approximately 20 mg of Vaska's complex in 10 mL of anhydrous toluene under an inert atmosphere (N₂ or Ar). The solution should be a bright yellow color.
-
Reaction: While stirring the solution at room temperature, switch the gas supply from inert gas to oxygen. Bubble a gentle stream of O₂ through the solution via a long needle for approximately 15-20 minutes.[4][12]
-
Observation: Observe the color of the solution changing from yellow to orange, indicating the formation of the dioxygen adduct, IrCl(CO)(O₂)[P(C₆H₅)₃]₂.
-
Monitoring: To monitor the reaction, a small aliquot of the solution can be carefully removed and a thin film cast on a salt plate for IR analysis. The appearance of a new ν(CO) band at a higher frequency (around 2015 cm⁻¹) and the decrease in the intensity of the starting material's ν(CO) band (around 1967 cm⁻¹) confirms the product formation.
-
Reversibility (Optional): To demonstrate the reversibility of the oxygen binding, switch the gas flow back to an inert gas (N₂ or Ar) and gently heat the solution in an oil bath to around 50-60 °C. The orange color should revert to yellow as the bound dioxygen is released.[1]
-
Isolation (Optional): For isolation of the dioxygen adduct, the reaction should be carried out at a lower temperature (e.g., 0 °C) to minimize decomposition. The product can be precipitated by the slow addition of a non-polar solvent like hexane and collected by filtration under an inert atmosphere. The resulting orange solid should be stored under an inert atmosphere at low temperature.
Protocol 2: Oxidative Addition of Methyl Iodide (CH₃I) to Vaska's Complex
This protocol describes the reaction of Vaska's complex with methyl iodide, a classic example of an Sₙ2-type oxidative addition.
Step-by-Step Procedure:
-
Preparation: In a 25 mL Schlenk flask with a magnetic stir bar, dissolve approximately 50 mg of Vaska's complex in 15 mL of anhydrous toluene under an inert atmosphere.
-
Reagent Addition: Using a microliter syringe, add a stoichiometric excess (e.g., 5-10 equivalents) of methyl iodide to the stirring solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots for IR analysis. The formation of the product, IrCl(I)(CH₃)(CO)[P(C₆H₅)₃]₂, is indicated by the appearance of a new ν(CO) band at a significantly higher frequency (around 2047 cm⁻¹).
-
Product Isolation: Once the reaction is complete, reduce the volume of the solvent in vacuo using a rotary evaporator.
-
Precipitation and Filtration: Add diethyl ether to the concentrated solution to precipitate the product. Collect the solid by filtration, wash with a small amount of diethyl ether, and dry under vacuum. The product should be a pale yellow or off-white solid.
-
Characterization: Characterize the product by IR and NMR spectroscopy. In the ¹H NMR spectrum, the methyl protons will appear as a characteristic signal coupled to the two phosphorus nuclei and the iridium nucleus. The ³¹P NMR spectrum will also show a characteristic shift upon coordination.
Data Presentation and Characterization
The primary method for characterizing the products of oxidative addition to Vaska's complex is IR spectroscopy, focusing on the ν(CO) stretching frequency. The table below summarizes the typical ν(CO) values for Vaska's complex and several of its oxidative addition products.
| Compound | Substrate | ν(CO) (cm⁻¹) | Oxidation State of Ir | Geometry |
| IrCl(CO)[P(C₆H₅)₃]₂ | - | ~1967 | +1 | Square Planar |
| IrCl(CO)(O₂)[P(C₆H₅)₃]₂ | O₂ | ~2015 | +3 | Octahedral |
| IrHCl₂(CO)[P(C₆H₅)₃]₂ | HCl | ~2046 | +3 | Octahedral |
| IrCl(I)(CH₃)(CO)[P(C₆H₅)₃]₂ | CH₃I | ~2047 | +3 | Octahedral |
| IrCl₃(CO)[P(C₆H₅)₃]₂ | Cl₂ | ~2075 | +3 | Octahedral |
Note: The exact ν(CO) values can vary slightly depending on the solvent and the phase (solution or solid-state).[1]
Visualizing the Workflow and Mechanism
To aid in the conceptualization of the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for oxidative addition reactions.
Caption: General mechanism of oxidative addition to Vaska's complex.
Conclusion
The oxidative addition reactions of Vaska's complex are not only of great pedagogical value but also serve as a powerful platform for fundamental studies in organometallic chemistry and catalysis. The protocols outlined in this application note provide a reliable foundation for researchers to explore these fascinating transformations. By understanding the principles behind the experimental setup and the key characterization techniques, scientists can effectively utilize Vaska's complex to investigate reaction mechanisms and develop new catalytic systems.
References
-
Vaska's complex - Wikipedia. [Link]
-
Vaska's complex - Grokipedia. [Link]
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Oxygenation and Hydrochlorination of Vaska's Complex Ir(Cl)[P(C6H5)3]2(CO) - Adam Cap. [Link]
-
Oxidative addition - Grokipedia. [Link]
-
Vaska's Compound - Molecule of the Month February 2013 - JSmol version. [Link]
-
Vaska's complex- Reagent of the month - Scientific Update - UK. [Link]
-
Lecture 17 - Oxidative addition & Vaskas complex mechanism. [Link]
-
Experiment #5, Synthesis and Reactivity of Vaska's Complex - YouTube. [Link]
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Vaska's complex - chemeurope.com. [Link]
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OA1: Intro to Oxidative Addition - Chemistry LibreTexts. [Link]
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Redetermination of the O–O bond length in the dioxygen-adduct of Vaska's complex. [Link]
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24.7B: Oxidative Addition - Chemistry LibreTexts. [Link]
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Vaska's Complex - Molecule of the Month February 2013 - HTML-only version. [Link]
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5.5: Oxidative Addition - Chemistry LibreTexts. [Link]
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VASKA's COMPLEX- Alternative Oxidative Addition - YouTube. [Link]
-
Oxidative addition reactions of Vaska's compound. Reaction coordinate-energy diagram for the addition of H2 to Vaska's compo. [Link]
-
Synthesis of & Reversing O2 Addition on Vaska's Complex - Odinity. [Link]
-
Vaska's Complex - Molecule of the Month February 2013 - JSMol version. [Link]
-
Kinetic study of the oxidative addition of methyl iodide to Vaska's complex in ionic liquids. [Link]
-
Increasing the Reactivity of Vaska's Compound. Oxidative Addition of Chlorobenzene at Ambient Temperature | Request PDF - ResearchGate. [Link]
-
Kinetics of the Addition of Hydrogen, Oxygen, and Methyl Iodide to Some Square-Planar Iridium(I) Complexes1 | Journal of the American Chemical Society. [Link]
-
Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. [Link]
-
Oxidative Addition. [Link]
-
Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University. [Link]
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Application Notes and Protocols for the Synthesis of Vaska's Complex Analogues
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Legacy of Vaska's Complex
First reported in 1961 by Lauri Vaska and J. W. DiLuzio, Vaska's complex, formally known as trans-carbonylchlorobis(triphenylphosphine)iridium(I) or [IrCl(CO)(PPh₃)₂], is a cornerstone of modern organometallic chemistry.[1][2] This bright yellow, crystalline solid is a 16-electron, square planar iridium(I) complex renowned for its ability to undergo a diverse range of oxidative addition reactions.[1][2][3] This reactivity, particularly its capacity for the reversible binding of dioxygen (O₂), has established it as a critical model for understanding fundamental steps in homogeneous catalysis and the activation of small molecules.[2][3][4]
The general structure of Vaska's complex allows for extensive modification, leading to a vast family of analogues with finely-tuned electronic and steric properties. By varying the phosphine ligands (PR₃), the halide (X), and even the carbonyl group, researchers can modulate the reactivity of the iridium center. This versatility makes Vaska's complex analogues highly relevant in fields ranging from catalysis and materials science to medicinal chemistry, where iridium complexes are being explored as potential therapeutic agents.
This application note provides a detailed, field-proven protocol for the synthesis of Vaska's complex and its analogues, offering insights into the causality behind experimental choices and robust methods for characterization.
Reaction Principle: A Multi-faceted Synthesis
The synthesis of Vaska's complex is a fascinating one-pot reaction where triphenylphosphine serves a dual role as both a ligand and a reducing agent. The iridium precursor, typically hydrated iridium(III) chloride (IrCl₃·xH₂O), is reduced from Ir(III) to Ir(I). The carbonyl ligand is ingeniously sourced from the decomposition of the solvent, most commonly dimethylformamide (DMF).[1][5] Aniline is often added to accelerate the reaction, though its precise role is still a subject of discussion.[1][6]
The general reaction can be summarized as:
IrCl₃·xH₂O + excess PPh₃ --(DMF, heat)--> trans-[IrCl(CO)(PPh₃)₂]
This protocol can be adapted for the synthesis of various analogues by substituting triphenylphosphine with other tertiary phosphines and iridium chloride with other iridium halide precursors.
Experimental Protocol: Synthesis of trans-[IrCl(CO)(PPh₃)₂]
This protocol details the synthesis of the parent Vaska's complex. Modifications for analogues are discussed in the subsequent section.
Materials and Equipment:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
Triphenylphosphine (PPh₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Aniline
-
Methanol
-
50 mL three-neck round-bottom flask
-
Reflux condenser
-
Nitrogen inlet/outlet (or Schlenk line)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and flask
-
Standard laboratory glassware
Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Iridium salts and organic solvents are toxic. Aniline is toxic and readily absorbed through the skin. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The reaction should be conducted under an inert atmosphere of nitrogen to prevent oxidation of the product.
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL three-neck round-bottom flask equipped with a magnetic stir bar, add iridium(III) chloride hydrate (0.10 g, approx. 0.3 mmol) and triphenylphosphine (0.40 g, approx. 1.5 mmol).
-
Expert Insight: A significant excess of triphenylphosphine is crucial as it acts as both a ligand and a reductant.[1]
-
-
Solvent Addition: Under a gentle flow of nitrogen, add anhydrous DMF (10 mL) and aniline (0.12 mL) to the flask.
-
Inert Atmosphere: Equip the flask with a reflux condenser and ensure a continuous, gentle flow of nitrogen through the system.
-
Trustworthiness: Maintaining an inert atmosphere is critical to prevent the oxidation of the desired iridium(I) complex.
-
-
Reflux: Heat the reaction mixture to reflux (approximately 150-160 °C) using a heating mantle or oil bath. The solution will initially be dark but should gradually turn into a clear, yellow-orange solution as the product forms. Maintain reflux for approximately 2 hours.[6]
-
Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. The bright yellow, crystalline product should begin to precipitate.
-
Isolation of Product: Once at room temperature, add methanol (30 mL) to the flask to induce further precipitation of the product.
-
Expert Insight: Vaska's complex is poorly soluble in methanol, making it an effective solvent for precipitation and washing.
-
-
Filtration and Washing: Collect the yellow crystalline solid by vacuum filtration using a Buchner funnel. Wash the product sequentially with hot water, ethanol, and finally, diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying: Dry the product under vacuum to obtain bright yellow crystals of trans-[IrCl(CO)(PPh₃)₂].
Synthesis of Vaska's Complex Analogues
The protocol described above can be readily adapted to synthesize a wide range of analogues by modifying the phosphine and halide ligands.
General Workflow for Analogue Synthesis
Caption: General workflow for the synthesis of Vaska's complex analogues.
Data Summary for Selected Analogues
The following table summarizes the synthesis of several common Vaska's complex analogues, highlighting the variations in phosphine and halide ligands.
| Analogue Formula | Phosphine Ligand (PR₃) | Halide (X) | Typical CO Stretching Frequency (ν(CO), cm⁻¹) | Reference |
| trans-[IrCl(CO)(PPh₃)₂] | Triphenylphosphine | Cl | ~1967 | [2] |
| trans-[IrBr(CO)(PPh₃)₂] | Triphenylphosphine | Br | ~1965 | [1] |
| trans-[IrI(CO)(PPh₃)₂] | Triphenylphosphine | I | ~1960 | [7] |
| trans-[IrCl(CO)(P(p-tolyl)₃)₂] | Tri(p-tolyl)phosphine | Cl | ~1959 | [8] |
| trans-[IrCl(CO)(PEt₃)₂] | Triethylphosphine | Cl | ~1942 | [9] |
Note: The CO stretching frequency is sensitive to the electronic properties of the ligands. More electron-donating phosphines lead to a lower ν(CO) due to increased π-backbonding from the iridium center to the carbonyl ligand.
Characterization of Vaska's Complex Analogues
A combination of spectroscopic techniques is essential for the unambiguous characterization of the synthesized complexes.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the presence of the carbonyl ligand and probing the electronic environment of the iridium center. The key diagnostic feature is the strong C≡O stretching vibration (ν(CO)), which typically appears in the range of 1900-2100 cm⁻¹.
-
For Ir(I) complexes , such as Vaska's complex and its direct analogues, the ν(CO) band is typically observed below 2000 cm⁻¹.
-
Upon oxidative addition to form an Ir(III) species , the ν(CO) band shifts to a higher frequency (typically >2000 cm⁻¹). This is because the increased oxidation state of the iridium reduces its ability to engage in π-backbonding with the CO ligand, resulting in a stronger C≡O bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will be dominated by signals from the phosphine ligands. For arylphosphines like PPh₃, complex multiplets will be observed in the aromatic region (typically δ 7-8 ppm).
-
³¹P{¹H} NMR: The phosphorus-31 NMR spectrum is particularly informative. For trans isomers of Vaska's complex analogues, a single sharp resonance is expected due to the chemical equivalence of the two phosphine ligands.
-
¹³C NMR: The carbonyl carbon typically appears as a low-intensity signal in the region of δ 180-190 ppm.
Mechanism of Oxidative Addition
The hallmark reactivity of Vaska's complex is its ability to undergo oxidative addition, where the 16-electron Ir(I) center is oxidized to an 18-electron Ir(III) center. This process involves the cleavage of a substrate molecule (e.g., H₂, Cl₂, CH₃I) and the formation of two new bonds to the iridium atom.
Caption: General scheme of oxidative addition to Vaska's complex.
This reactivity is not only fundamentally important but also forms the basis for the catalytic applications of related iridium complexes.[3][4]
Conclusion
The synthesis of Vaska's complex and its analogues remains a highly relevant and instructive area of inorganic and organometallic chemistry. The protocols and insights provided in this application note offer a robust foundation for researchers to prepare and study these versatile compounds. The ability to systematically tune the properties of these complexes by ligand modification ensures their continued importance in the development of new catalysts and functional materials.
References
-
Vaska, L., & DiLuzio, J. W. (1961). Carbonyl and Hydrido-Carbonyl Complexes of Iridium by Reaction with Alcohols. Hydrido Complexes by Reaction with Acid. Journal of the American Chemical Society, 83(12), 2784–2785. [Link]
-
Wikipedia contributors. (2023, December 27). Vaska's complex. In Wikipedia, The Free Encyclopedia. Retrieved January 10, 2024, from [Link]
- Grokipedia. Vaska's complex.
-
NPTEL. (n.d.). Lecture 17 - Oxidative addition & Vaskas complex mechanism. Retrieved January 10, 2024, from [Link]
-
University of Bristol. (2013). Vaska's Complex. Molecule of the Month. Retrieved January 10, 2024, from [Link]
-
Dutta, D. K., et al. (2011). Electron-Rich Vaska-Type Complexes trans-[Ir(CO)Cl(2-Ph2PC6H4COOMe)2] and their Reactivity. European Journal of Inorganic Chemistry, 2011(6), 835-841. [Link]
-
Miller, E. J. (2018). Synthesis of & Reversing O2 Addition on Vaska's Complex. Odinity. Retrieved January 10, 2024, from [Link]
-
Sanchez, K., et al. (2019). Butadienesulfonyl iridium complexes with phosphine and carbonyl ligands. Journal of Organometallic Chemistry, 896, 103-112. [Link]
-
ChemEurope. (n.d.). Vaska's complex. Retrieved January 10, 2024, from [Link]
-
Scribd. (n.d.). Handout1 Vaska Compound. Retrieved January 10, 2024, from [Link]
-
YouTube. (2021, May 12). Experiment #5, Synthesis and Reactivity of Vaska's Complex. Retrieved January 10, 2024, from [Link]
-
Cap, A. (2010). Oxygenation and Hydrochlorination of Vaska's Complex Ir(Cl)[P(C6H5)3]2(CO). Retrieved January 10, 2024, from [Link]
-
Wikipedia contributors. (2023, November 29). Organoiridium chemistry. In Wikipedia, The Free Encyclopedia. Retrieved January 10, 2024, from [Link]
-
Scribd. (n.d.). Vaska's Complex: Structure and Reactions. Retrieved January 10, 2024, from [Link]
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"chemoselective reduction of sulfoxides using Vaska's complex"
Application Note & Protocol
Topic: Chemoselective Reduction of Sulfoxides Using Vaska's Complex
For: Researchers, Scientists, and Drug Development Professionals
Harnessing Vaska's Complex for Mild and Chemoselective Sulfoxide Reduction: A Practical Guide
The deoxygenation of sulfoxides to their corresponding sulfides is a fundamental transformation in organic synthesis, with significant implications in medicinal chemistry and drug development. Sulfides are prevalent motifs in numerous pharmaceuticals, and the ability to selectively reduce a sulfoxide in the presence of other sensitive functional groups is a critical synthetic challenge.[1] Traditional methods for sulfoxide reduction often employ harsh reagents, such as metal hydrides or low-valent phosphorus compounds, which can suffer from poor chemoselectivity and generate stoichiometric byproducts, complicating purification.[2][3]
This application note details a highly efficient and chemoselective protocol for the reduction of sulfoxides utilizing the iridium catalyst, Vaska's complex (trans-[IrCl(CO)(PPh₃)₂]), in combination with poly(methylhydrosiloxane) (PMHS) as a mild reducing agent. This catalytic system operates under remarkably mild conditions, often at ambient temperature, with very low catalyst loadings, and exhibits broad functional group tolerance, making it an invaluable tool for late-stage functionalization of complex molecules.[4]
The Catalyst: Vaska's Complex
Vaska's complex is a 16-electron, square planar iridium(I) center that is well-known for its ability to undergo oxidative addition with various small molecules.[5][6][7] This reactivity is central to its catalytic activity. The complex is an air-stable, bright yellow crystalline solid, making it convenient to handle in a standard laboratory setting.[7][8] Its versatility in catalysis has been demonstrated in numerous transformations, including hydrogenation and hydrosilylation reactions.[5][9]
Mechanism of the Vaska's Complex-PMHS System
The reduction of sulfoxides using the Vaska's complex and PMHS system is proposed to proceed through a dual catalytic cycle mechanism, as elucidated by Huang and coworkers.[4] This mechanism elegantly explains the high efficiency and mild conditions of the transformation.
-
Activation of PMHS: Vaska's complex is believed to react with PMHS to generate a highly reactive iridium-hydride species.
-
Oxygen Transfer and Reduction: The sulfoxide coordinates to the iridium center, followed by an oxygen transfer from the sulfur to the silicon of the coordinated silane. The resulting sulfide is then released.
-
Catalyst Regeneration: The iridium catalyst is regenerated, ready to enter another catalytic cycle.
The proposed dual catalytic cycle is depicted below:
Figure 1: Proposed dual catalytic cycle for sulfoxide reduction.
Advantages of the Vaska's Complex-PMHS System
This catalytic system offers several distinct advantages over classical and other transition-metal-catalyzed methods:
-
High Chemoselectivity: The reaction selectively reduces the sulfoxide group in the presence of a wide array of other reducible functional groups, including esters, amides, nitro groups, alkenes, and alkynes.[4]
-
Mild Reaction Conditions: The reduction is typically carried out at room temperature, which is beneficial for thermally sensitive substrates.[4]
-
Low Catalyst Loading: The high efficiency of the catalyst allows for loadings as low as 0.001 mol%.[4]
-
Operational Simplicity: The procedure is straightforward, avoiding the need for inert atmospheres for all but the most sensitive applications, and the workup is typically a simple filtration.[4]
-
Green Chemistry Aspects: The use of a benign and inexpensive silane reductant and a highly efficient catalyst aligns with the principles of green chemistry. The use of 2-methyltetrahydrofuran (2-MeTHF), a renewable solvent, further enhances its sustainability.[4]
Experimental Protocol
Materials and Reagents
-
Vaska's complex (trans-[IrCl(CO)(PPh₃)₂])
-
Poly(methylhydrosiloxane) (PMHS)
-
Sulfoxide substrate
-
Anhydrous solvent (e.g., 2-methyltetrahydrofuran or dichloromethane)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Nitrogen or argon source (optional, for highly sensitive substrates)
General Procedure for the Reduction of Sulfoxides
The following is a general protocol for the gram-scale reduction of a sulfoxide. The reaction can be readily scaled down.
Figure 2: Experimental workflow for sulfoxide reduction.
Step-by-Step Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the sulfoxide (1.0 mmol, 1.0 equiv) and Vaska's complex (0.004 mmol, 0.4 mol%).
-
Solvent Addition: Add anhydrous 2-methyltetrahydrofuran (5 mL) to the flask.
-
Initiation of Reaction: While stirring at room temperature, add poly(methylhydrosiloxane) (PMHS, 2.0 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting sulfoxide is consumed. Reaction times can vary from a few minutes to several hours depending on the substrate.
-
Workup and Isolation: Upon completion of the reaction, quench the excess PMHS by the slow addition of an aqueous solution of sodium hydroxide (1 M). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel if necessary. For many substrates, an extraction-free workup is possible, where the reaction mixture is simply filtered through a pad of silica gel, eluting with an appropriate solvent to afford the pure sulfide.[4]
Substrate Scope and Chemoselectivity
The Vaska's complex-PMHS system has been shown to be effective for the reduction of a wide variety of sulfoxides, including diaryl, dialkyl, and aryl-alkyl sulfoxides.[4] The high chemoselectivity is a key feature of this method. Below is a table summarizing the reduction of various sulfoxides in the presence of other functional groups.
| Entry | Substrate | Product | Yield (%) |
| 1 | Diphenyl sulfoxide | Diphenyl sulfide | 99 |
| 2 | Methyl phenyl sulfoxide | Methyl phenyl sulfide | 98 |
| 3 | Dibenzyl sulfoxide | Dibenzyl sulfide | 99 |
| 4 | 4-Nitrophenyl phenyl sulfoxide | 4-Nitrophenyl phenyl sulfide | 97 |
| 5 | 4-Acetylphenyl phenyl sulfoxide | 4-Acetylphenyl phenyl sulfide | 98 |
| 6 | 4-(Methoxycarbonyl)phenyl phenyl sulfoxide | 4-(Methoxycarbonyl)phenyl phenyl sulfide | 99 |
Data adapted from Xu, F.-F., et al. (2024). Organic Chemistry Frontiers.[4]
Applications in Drug Development
The mild and highly selective nature of this protocol makes it particularly suitable for the late-stage modification of complex, multifunctional molecules, which is a common requirement in drug discovery and development.[4] For instance, the sulfoxide moiety in a drug candidate can be selectively reduced to the corresponding sulfide to modulate its physicochemical properties, such as lipophilicity and metabolic stability, without affecting other sensitive parts of the molecule.[1] This method has been successfully applied to the synthesis of a sulfide-containing drug and various pharmacophores.[4]
Conclusion
The combination of Vaska's complex and PMHS provides a powerful and practical method for the chemoselective reduction of sulfoxides. Its operational simplicity, mild reaction conditions, and broad substrate scope make it a valuable addition to the synthetic chemist's toolbox, particularly for applications in medicinal chemistry and the synthesis of complex organic molecules. The self-validating nature of the protocol, with its high yields and clean conversions, ensures its reliability and reproducibility in a research and development setting.
References
-
Xu, F.-F., Huang, P.-Q., & Ruan, Z.-L. (2024). Vaska's complex–PMHS combination enabled mild and chemoselective reduction of sulfoxides to sulfides with low catalyst loading. Organic Chemistry Frontiers, 11(9), 2448-2456. [Link]
-
Xu, F.-F., Huang, P.-Q., & Ruan, Z.-L. (2024). Vaska's Complex – PMHS Combination Enabled Mild and Chemoselective Reduction of Sulfoxides to Sulfides with Low Catalyst Loading. Semantic Scholar. [Link]
-
Procter, D. J., et al. (2020). Photocatalytic Deoxygenation of Sulfoxides Using Visible Light: Mechanistic Investigations and Synthetic Applications. ACS Catalysis. [Link]
-
Xu, F.-F., Huang, P.-Q., & Ruan, Z.-L. (2024). Vaska's Complex – PMHS Combination Enabled Mild and Chemoselective Reduction of Sulfoxides to Sulfides with Low Catalyst Loading. ResearchGate. [Link]
-
Vaska's complex. Grokipedia. [Link]
-
Vaska's complex. chemeurope.com. [Link]
-
Vaska's complex. Wikipedia. [Link]
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Sousa, S. C. A., et al. (2025). Oxo-Rhenium(V) Complexes Containing Heterocyclic Ligands as Catalysts for the Reduction of Sulfoxides. ResearchGate. [Link]
-
Vaska's complex and the organometallic chemistry. CORE. [Link]
-
Vaska's complex- Reagent of the month. Scientific Update. [Link]
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Vaska's complex. SciSpace. [Link]
-
Experiment #5, Synthesis and Reactivity of Vaska's Complex. YouTube. [Link]
-
James, B. R., & Morris, R. H. (2025). Hydridoiridium(III) sulfoxide complexes and their reactivity toward dioxygen. ResearchGate. [Link]
-
Reduction of Sulfoxides. Organic Chemistry Portal. [Link]
-
Sulfoxide. Wikipedia. [Link]
-
Deoxygenation of Sulfoxide and Aza-aromatic N-Oxide Using a Protocol of Indium and Acyl Chloride. Organic Chemistry Portal. [Link]
-
Sousa, S. C. A., & Fernandes, A. C. (2009). Highly efficient and chemoselective reduction of sulfoxides using the system silane/oxo-rhenium complexes. Semantic Scholar. [Link]
-
Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents. MDPI. [Link]
-
Fernandes, A. C., et al. (2019). Highly Efficient Reduction of Sulfoxides with the System Borane/Oxo-rhenium Complexes. ResearchGate. [Link]
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- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reduction of Sulfoxides [organic-chemistry.org]
- 4. Vaska's complex–PMHS combination enabled mild and chemoselective reduction of sulfoxides to sulfides with low catalyst loading - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Vaska's_complex [chemeurope.com]
- 7. Vaska's complex - Wikipedia [en.wikipedia.org]
- 8. scientificupdate.com [scientificupdate.com]
- 9. core.ac.uk [core.ac.uk]
Application Note & Protocol: Vaska's Complex in the Hydrosilylation of Olefins
Abstract
This document provides a comprehensive technical guide on the application of Vaska's complex, trans-carbonylchlorobis(triphenylphosphine)iridium(I) or [IrCl(CO)(PPh₃)₂], as a catalyst for the hydrosilylation of olefins. Hydrosilylation is a cornerstone reaction in organosilicon chemistry, enabling the formation of silicon-carbon bonds. Vaska's complex, a robust 16-electron square planar Ir(I) complex, serves as an efficient and well-studied catalyst for this transformation.[1][2] This guide delves into the underlying reaction mechanisms, provides detailed step-by-step protocols for laboratory execution, discusses the scope of the reaction, and outlines critical safety considerations. The content is intended for researchers in synthetic chemistry, materials science, and drug development seeking to leverage this catalytic system.
Introduction to Vaska's Complex
First reported by Lauri Vaska and J. W. DiLuzio in 1961, Vaska's complex is a bright yellow, crystalline, and air-stable solid.[1] Its significance in organometallic chemistry stems from its ability to undergo a wide range of reactions, most notably oxidative addition.[1][2][3] As a coordinatively unsaturated 16-electron complex, it readily reacts with various substrates like hydrogen, halogens, and, critically for this application, hydrosilanes (H-SiR₃), to form saturated 18-electron octahedral Ir(III) species.[1][2] This reactivity is the entry point into its catalytic cycles, making it a valuable tool in homogeneous catalysis.[1][2] While platinum-based catalysts like Speier's and Karstedt's catalysts are common in industrial hydrosilylation, iridium complexes like Vaska's offer unique reactivity and serve as an excellent platform for mechanistic studies and specialized synthetic applications.[4]
The Mechanism of Hydrosilylation
The catalytic hydrosilylation of olefins is generally understood to proceed via the Chalk-Harrod mechanism .[5][6] This mechanism provides a logical framework for understanding the sequence of elementary steps at the metal center that culminate in the formation of the alkylsilane product. Variations to this mechanism exist, but the Chalk-Harrod pathway is the most widely accepted for many late transition metal catalysts, including Vaska's complex.
The catalytic cycle involves the following key steps:
-
Oxidative Addition: The cycle initiates with the oxidative addition of the hydrosilane (R₃Si-H) to the 16-electron Ir(I) center of Vaska's complex. This step breaks the Si-H bond and forms an 18-electron, octahedral Ir(III) intermediate containing both hydride (Ir-H) and silyl (Ir-SiR₃) ligands.
-
Olefin Coordination: The olefin substrate coordinates to the now-activated Ir(III) center, typically displacing a weakly bound ligand or occupying a vacant coordination site.
-
Migratory Insertion (Alkene Insertion): In the classic Chalk-Harrod pathway, the coordinated olefin inserts into the iridium-hydride (Ir-H) bond. This step is typically regioselective, with the hydride adding to the more substituted carbon of the double bond, leading to the metal being attached to the terminal carbon. This regioselectivity results in the formation of the anti-Markovnikov product.
-
Reductive Elimination: The final step is the reductive elimination of the newly formed alkyl and silyl groups. This step forms the C-Si bond in the final product and regenerates the 16-electron Ir(I) catalyst, allowing it to re-enter the catalytic cycle.
A less common alternative, the Modified Chalk-Harrod Mechanism , involves the insertion of the olefin into the metal-silyl (Ir-Si) bond instead of the metal-hydride bond.[7][8][9] However, for many systems, this pathway is considered to have a higher activation energy.[7][8]
Visualization of the Catalytic Cycle
Caption: The Chalk-Harrod mechanism for olefin hydrosilylation catalyzed by Vaska's complex.
Experimental Protocol: Hydrosilylation of 1-Octene with Triethylsilane
This section provides a representative, field-proven protocol. Causality: The choice of an inert atmosphere is critical because while Vaska's complex is air-stable in solid form, the catalytic intermediates, particularly the Ir(III)-hydride species, can be sensitive to oxygen and moisture, which could deactivate the catalyst. The solvent must be anhydrous for the same reason.
Safety & Hazard Overview
-
Vaska's Complex ([IrCl(CO)(PPh₃)₂]): Harmful if swallowed or in contact with skin. Toxic if inhaled. Causes skin and serious eye irritation.[10] All manipulations should be performed in a certified chemical fume hood.
-
Triethylsilane: Flammable liquid and vapor. Handle with care and away from ignition sources.
-
1-Octene: Flammable liquid and vapor.
-
Anhydrous Solvents (e.g., Toluene): Flammable and toxic.
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).
Reagents and Equipment
| Reagent / Equipment | Specification | Supplier Example |
| Vaska's Complex | 98% or higher | Sigma-Aldrich, Strem |
| 1-Octene | Anhydrous, >98% | Alfa Aesar, TCI |
| Triethylsilane | >98% | Gelest, Oakwood |
| Toluene | Anhydrous | Acros Organics, Fisher |
| Schlenk Flask | 50 mL, with sidearm | Chemglass, Wilmad-LabGlass |
| Condenser | Allihn or Liebig | --- |
| Magnetic Stir Plate/Bar | --- | --- |
| Syringes & Needles | Gas-tight | Hamilton |
| Inert Gas System | Nitrogen (N₂) or Argon (Ar) | --- |
Step-by-Step Procedure
-
System Preparation: Assemble a 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the entire apparatus under vacuum and backfill with inert gas (N₂ or Ar). Maintain a positive pressure of inert gas throughout the experiment.
-
Catalyst Addition: To the flask, add Vaska's complex (e.g., 15.6 mg, 0.02 mmol, 0.2 mol%). Rationale: Catalyst loading is a critical parameter. 0.1-1.0 mol% is a typical range; lower loadings are more economical but may require longer reaction times or higher temperatures.
-
Reagent Addition:
-
Add 10 mL of anhydrous toluene via syringe to dissolve the catalyst. The solution should be a clear yellow.
-
Add 1-octene (1.57 mL, 1.12 g, 10.0 mmol, 1.0 equiv) via syringe.
-
Add triethylsilane (1.76 mL, 1.28 g, 11.0 mmol, 1.1 equiv) dropwise via syringe. Rationale: A slight excess of the silane ensures complete consumption of the limiting olefin reagent.
-
-
Reaction Execution:
-
Lower the flask into an oil bath preheated to 80 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress.
-
-
Reaction Monitoring (Self-Validation):
-
TLC: Periodically take aliquots via syringe. Spot on a silica plate and elute with a non-polar solvent (e.g., hexanes). The product alkylsilane will have a different Rf value than the starting 1-octene.
-
¹H NMR: For a more precise check, take a small aliquot, pass it through a small plug of silica gel with deuterated chloroform (CDCl₃) to remove the catalyst, and acquire a spectrum. Look for the disappearance of the olefinic protons (~4.9-5.8 ppm) and the Si-H proton (~3.5-4.5 ppm) and the appearance of new alkyl signals.
-
-
Work-up and Purification:
-
Once the reaction is complete (typically 2-4 hours), remove the flask from the oil bath and allow it to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess triethylsilane.
-
The crude residue can be purified by flash column chromatography on silica gel (eluting with hexanes) to separate the product from the non-volatile catalyst. Alternatively, for volatile products, bulb-to-bulb distillation can be effective.
-
-
Product Characterization:
-
Characterize the final product, triethyl(octyl)silane, using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Experimental Workflow Diagram
Caption: General laboratory workflow for Vaska's complex-catalyzed hydrosilylation.
Substrate Scope & Limitations
Vaska's complex is a competent catalyst for a range of olefin and silane substrates. The following table summarizes general trends and provides a basis for experimental design.
| Substrate Class | Example | Typical Reactivity | Regioselectivity | Notes |
| Olefins | ||||
| Terminal Aliphatic | 1-Hexene, 1-Octene | High | >99% Anti-Markovnikov | The least sterically hindered olefins react fastest.[6] |
| Internal Aliphatic | (E)-4-Octene | Moderate | Mixture of isomers | Slower reaction rates due to steric hindrance. Isomerization of the olefin can be a side reaction. |
| Styrenes | Styrene | High | Branched (α-silyl) favored | Electronic effects can alter the regioselectivity, favoring the branched Markovnikov-type product. |
| Strained Cyclic | Norbornene | High | Exo-addition | Ring strain enhances reactivity. |
| Silanes | ||||
| Trialkylsilanes | Et₃SiH, PhMe₂SiH | High | N/A | Generally well-behaved and commonly used. |
| Trialkoxysilanes | (EtO)₃SiH | Moderate-High | N/A | Product can be directly used in sol-gel processes. |
| Trichlorosilane | Cl₃SiH | Very High | N/A | Highly reactive but also highly sensitive to moisture.[6] |
Conclusion
Vaska's complex is a highly effective and mechanistically insightful catalyst for the hydrosilylation of olefins. Its air-stability and well-defined reactivity make it an excellent choice for both small-scale synthesis and for studying the fundamental principles of homogeneous catalysis. By following the protocols and considering the safety guidelines outlined in this document, researchers can reliably perform this transformation to generate a diverse array of valuable organosilicon compounds.
References
-
Scientific Update. (2021-01-13). Vaska's complex - Reagent of the month. Scientific Update - UK. [Link]
-
Wikipedia. Vaska's complex. [Link]
-
Theoretical Study of Rhodium- Catalyzed Hydrosilylation of Ketones: Chalk-Harrod vs. Modified Chalk. psi-k.net. [Link]
-
Wikipedia. Hydrosilylation. [Link]
-
chemeurope.com. Vaska's complex. [Link]
-
Okamoto, M., Kiya, H., Matsumura, A., & Suzuki, E. (2008). Vapor-phase hydrosilylation using a transition metal complex catalyst in a liquid polymer medium supported on silica gel. Catalysis Letters, 123, 72-79. [Link]
-
Chemistry LibreTexts. (2023-06-30). Hydrosilylation. [Link]
-
YouTube. (2021-05-12). Experiment #5, Synthesis and Reactivity of Vaska's Complex. [Link]
-
YouTube. (2021-01-19). Vaska's Complexe #bioinorganicchemistry #msc #csirnetjrf #chemistry #inorganicchemistry #gate. [Link]
-
Sakaki, S., Ogawa, M., Musashi, Y., & Arai, T. (1995). Theoretical Study of Platinum(0)-Catalyzed Hydrosilylation of Ethylene. Chalk−Harrod Mechanism or Modified Chalk−Harrod Mechanism. Organometallics, 14(11), 5147–5158. [Link]
-
ResearchGate. Substrate scope of β‐hydrosilylation/β‐hydroboration.[a]. [Link]
-
Winfield Solutions, LLC. (2015-12-23). Safety Data Sheet (SDS) COMPLEX. [Link]
-
RSC Publishing. Hydrosilylation reaction of olefins: recent advances and perspectives. [Link]
-
Chemistry LibreTexts. (2023-05-03). 24.1: Introduction. [Link]
-
ResearchGate. Scheme 3. Modified Chalk-Harrod mechanism (redrawn from literature 135). [Link]
-
Making Cosmetics. SDS (Safety Data Sheet) - Nori Complex. [Link]
-
Vaska, L. (1966). Reversible activation of covalent molecules by transition-metal complexes. The role of the covalent molecule. Accounts of Chemical Research, 1(11), 335–344. [Link]
Sources
- 1. Vaska's complex - Wikipedia [en.wikipedia.org]
- 2. Vaska's_complex [chemeurope.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Hydrosilylation reaction of olefins: recent advances and perspectives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. shokubai.org [shokubai.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pfaltzandbauer.com [pfaltzandbauer.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Catalytic Performance of Vaska's Complex
Welcome to the technical support center for Vaska's complex and its derivatives. This resource is designed for researchers, scientists, and drug development professionals who are looking to optimize their catalytic reactions using this versatile iridium catalyst. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and unlock the full potential of your catalytic systems.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental aspects of Vaska's complex and its catalytic activity.
Q1: What is Vaska's complex, and why is it a significant catalyst?
A: Vaska's complex is the common name for trans-carbonylchlorobis(triphenylphosphine)iridium(I), with the chemical formula IrCl(CO)(PPh₃)₂.[1] It is a 16-electron, square planar iridium(I) complex that is renowned for its ability to undergo oxidative addition with a variety of small molecules, such as hydrogen, oxygen, and alkyl halides.[1][2] This reactivity is central to its role in homogeneous catalysis. Its significance lies in its utility as a catalyst precursor for a wide range of transformations, including hydrogenations, hydrosilylations, and amide reductions, and it serves as a valuable model system for studying catalytic mechanisms.[2][3][4]
Q2: What is the fundamental catalytic cycle of Vaska's complex in hydrogenation?
A: The catalytic cycle of Vaska's complex in hydrogenation reactions typically involves a series of key steps: oxidative addition, substrate coordination, migratory insertion, and reductive elimination. The cycle begins with the oxidative addition of dihydrogen (H₂) to the 16-electron Ir(I) center, forming an 18-electron dihydrido-Ir(III) species. This is followed by the coordination of the substrate (e.g., an alkene). A migratory insertion of the alkene into an iridium-hydride bond then occurs, forming an alkyl-iridium intermediate. The cycle is completed by the reductive elimination of the alkane product, which regenerates the active Ir(I) catalyst.
Caption: Generalized catalytic cycle for hydrogenation using Vaska's complex.
Q3: How can I monitor the progress of a reaction catalyzed by Vaska's complex?
A: Reaction progress can be monitored using various analytical techniques. For reactions involving gaseous reactants like hydrogen, pressure uptake can be a simple indicator of reaction rate. For more detailed analysis, techniques like NMR spectroscopy can be used to monitor the disappearance of starting materials and the appearance of products over time.[3][5] Gas chromatography (GC) or high-performance liquid chromatography (HPLC) are also excellent for quantifying the conversion and yield. For oxidative addition reactions, IR spectroscopy is particularly useful for observing the characteristic shift in the CO stretching frequency upon the change in the iridium's oxidation state.[1]
Troubleshooting Guide
This section provides solutions to common problems encountered during catalytic reactions with Vaska's complex.
Problem 1: My reaction is very slow or not proceeding at all.
Possible Causes and Solutions:
-
Insufficient Catalyst Activity: The inherent activity of the standard Vaska's complex may be too low for your specific substrate.
-
Solution 1: Ligand Modification. The electronic and steric properties of the phosphine ligands dramatically influence the catalyst's activity. Electron-donating phosphines generally increase the electron density on the iridium center, which can facilitate oxidative addition, often a rate-determining step. Conversely, bulkier phosphines can promote reductive elimination. Consider synthesizing or purchasing analogues of Vaska's complex with different phosphine ligands. For example, replacing triphenylphosphine with more electron-donating trialkylphosphines can enhance reactivity.
-
Solution 2: Increase Temperature. Increasing the reaction temperature can significantly increase the reaction rate. However, be cautious as higher temperatures can also lead to catalyst decomposition. A systematic temperature screen is recommended.
-
Solution 3: Increase Catalyst Loading. While not always ideal, increasing the catalyst loading can be a straightforward way to increase the reaction rate. This should be a last resort after optimizing other parameters.
-
-
Catalyst Decomposition: Vaska's complex and its active forms can be sensitive to air and moisture, leading to deactivation.
-
Solution: Ensure Inert Atmosphere. All reactions should be carried out under a strictly inert atmosphere (e.g., nitrogen or argon) using properly dried solvents and reagents. Degas your solvents and handle the catalyst in a glovebox if possible.
-
-
Poor Substrate Solubility: If your substrate is not fully dissolved, the reaction will be mass-transfer limited.
-
Solution: Solvent Screening. Experiment with different anhydrous solvents in which your substrate and the catalyst are fully soluble.
-
Problem 2: I am observing low product yield and the formation of byproducts.
Possible Causes and Solutions:
-
Catalyst Poisoning: Certain functional groups in your substrate or impurities in your reagents can act as catalyst poisons. Common poisons for iridium catalysts include sulfur-containing compounds, and sometimes the amine product of a reaction can coordinate to the metal center and inhibit catalysis.[6][7]
-
Solution 1: Purify Reagents. Ensure your starting materials and solvents are of high purity. Passing them through a short column of activated alumina or silica can remove polar impurities.
-
Solution 2: Identify and Mitigate the Poison. If you suspect product inhibition, you may need to run the reaction at a lower conversion or consider a different catalyst system. If the poison is a known functional group, you may need to protect it before the reaction.
-
-
Side Reactions: The reaction conditions may be promoting undesired side reactions.
-
Solution: Optimize Reaction Conditions. Systematically vary the temperature, pressure (if applicable), and reaction time. Lowering the temperature may increase selectivity at the cost of a slower reaction rate.
-
Problem 3: My catalyst appears to have decomposed during the reaction.
Possible Causes and Solutions:
-
Thermal Instability: As mentioned, Vaska's complex can decompose at elevated temperatures.
-
Solution: Lower the Reaction Temperature. If you observe a color change from the characteristic yellow of Vaska's complex to a dark, heterogeneous mixture, it is a sign of decomposition. Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
-
Oxidative Degradation: Exposure to air can lead to the formation of inactive iridium oxides.
-
Solution: Rigorous Inert Technique. Re-evaluate your experimental setup to ensure there are no leaks and that all materials are thoroughly deoxygenated.
-
-
Incompatible Reagents: Some reagents may react with the catalyst in a destructive manner.
-
Solution: Reagent Compatibility Check. Before running the full reaction, perform a small-scale test to see if the catalyst is stable in the presence of each individual reagent under the reaction conditions.
-
Data Presentation: Enhancing Catalytic Activity through Ligand Modification
The choice of phosphine ligands in Vaska's complex analogues (trans-IrCl(CO)(PR₃)₂) has a profound impact on their catalytic activity. The following table summarizes the effect of varying the phosphine ligand on the rate of oxidative addition of H₂, a key step in many catalytic cycles.
| Phosphine Ligand (PR₃) | Electronic Parameter (Tolman's ν(CO) in cm⁻¹) | Steric Parameter (Cone Angle in degrees) | Relative Rate of H₂ Addition |
| P(p-C₆H₄OMe)₃ | 2066.7 | 145 | Higher |
| PPh₃ | 2068.9 | 145 | Reference |
| P(p-C₆H₄Cl)₃ | 2073.7 | 145 | Lower |
| P(C₆F₅)₃ | 2090.8 | 184 | Much Lower |
| PCy₃ | 2064.1 | 170 | Higher |
| P(i-Pr)₃ | 2061.7 | 160 | Much Higher |
Data compiled from various sources in the literature. The electronic parameter reflects the electron-donating ability of the phosphine (a lower value indicates a more electron-donating ligand), and the steric parameter quantifies its bulkiness.
Interpretation: Electron-donating ligands (lower ν(CO)) generally accelerate the rate of oxidative addition. However, very bulky ligands, while often electron-donating, can sterically hinder the approach of the substrate. A balance of electronic and steric properties is often required for optimal catalytic activity.
Experimental Protocols
Protocol 1: Synthesis of a Vaska's Complex Analogue with Modified Phosphine Ligands
This protocol describes a general method for synthesizing trans-IrCl(CO)(PR₃)₂, where PR₃ is a phosphine other than PPh₃.
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
The desired phosphine ligand (PR₃) (6-8 equivalents)
-
Dimethylformamide (DMF), anhydrous
-
Aniline (optional, as an accelerator)
-
Schlenk flask and condenser
-
Inert atmosphere (N₂ or Ar)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add IrCl₃·xH₂O (1 equivalent) and the phosphine ligand (6-8 equivalents).
-
Under a positive pressure of inert gas, add anhydrous DMF.
-
If desired, add a few drops of aniline to accelerate the reaction.
-
Heat the reaction mixture to reflux under the inert atmosphere. The reaction progress can be monitored by a color change, typically to a yellow solution.
-
After the reaction is complete (typically a few hours), cool the mixture to room temperature.
-
Precipitate the product by adding the reaction mixture to a large volume of methanol.
-
Collect the solid product by vacuum filtration, wash with methanol, and dry under vacuum.
-
Characterize the product by NMR and IR spectroscopy. The characteristic CO stretching frequency in the IR spectrum will be indicative of the electronic properties of your chosen phosphine ligand.
Protocol 2: Catalytic Reduction of an Amide using Vaska's Complex
This protocol provides a general procedure for the hydrosilylation-reduction of a tertiary amide to the corresponding amine.[3][8][9]
Materials:
-
Vaska's complex (1-5 mol%)
-
Tertiary amide (1 equivalent)
-
Tetramethyldisiloxane (TMDS) (2-3 equivalents)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Schlenk tube
-
Inert atmosphere (N₂ or Ar)
Procedure:
-
In a glovebox or under a stream of inert gas, add Vaska's complex and the tertiary amide to a Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous CH₂Cl₂ to dissolve the solids.
-
Add TMDS to the reaction mixture.
-
Seal the Schlenk tube and stir the reaction at room temperature.
-
Monitor the reaction progress by TLC, GC, or NMR.
-
Upon completion, quench the reaction by the slow addition of an acidic workup solution (e.g., 1M HCl).
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Logical Flow for Troubleshooting a Slow Catalytic Reaction
Caption: A decision-making workflow for troubleshooting slow reactions.
References
- U.S. Patent No. 3,937,660. (1976). Regeneration procedure for iridium-containing catalyst.
-
Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. (2019). RSC Publishing. [Link]
-
Matheau-Raven, D., Gabriel, P., Leitch, J. A., & Dixon, D. J. (2020). Catalytic Reductive Functionalization of Tertiary Amides using Vaska's Complex: Synthesis of Complex Tertiary Amine Building Blocks and Natural Products. ACS Catalysis, 10(15), 8880–8897. [Link]
- Sánchez-Delgado, R. A., et al. (2003). Homogeneous hydrogenation of imines catalyzed by rhodium and iridium complexes.
- Goldberg, K. I., et al. (2007). Regeneration of an Iridium(III) Complex Active for Alkane Dehydrogenation Using Molecular Oxygen. Organometallics, 26(1), 181-188.
-
Brandt, P., et al. (2011). On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. Organometallics, 30(8), 2115-2128. [Link]
-
Goldman, A. S., et al. (2014). Iridium-Based Hydride Transfer Catalysts: from Hydrogen Storage to Fine Chemicals. Accounts of chemical research, 47(3), 825–838. [Link]
-
Polo, V., et al. (2025). Double Catalytic Activity Unveiled: Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transformations. ACS Catalysis. [Link]
-
Matheau-Raven, D., Gabriel, P., Leitch, J. A., & Dixon, D. J. (2020). Catalytic Reductive Functionalization of Tertiary Amides using Vaska's Complex: Synthesis of Complex Tertiary Amine Building Blocks and Natural Products. Okayama University. [Link]
-
Xie, L.-G., & Dixon, D. J. (2017). Tertiary amine synthesis via reductive coupling of amides with Grignard reagents. Chemical Science, 8(11), 7492–7497. [Link]
-
Gunanathan, C., & Milstein, D. (2021). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Frontiers in Chemistry, 9, 658822. [Link]
-
Matheau-Raven, D., et al. (2020). Catalytic Reductive Functionalization of Tertiary Amides using Vaska's Complex: Synthesis of Complex Tertiary Amine Building Blocks and Natural Products. Request PDF. [Link]
-
Patrick, B. O., Marcazzan, P., & James, B. R. (2003). Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. ResearchGate. [Link]
-
Vaska's complex. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Vaska's complex. (n.d.). Grokipedia. Retrieved January 14, 2026, from [Link]
Sources
- 1. Vaska's complex - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 5. Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY02147G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tertiary amine synthesis via reductive coupling of amides with Grignard reagents - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03613B [pubs.rsc.org]
- 9. Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalysis with Vaska's Complex
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Vaska's complex (trans-chlorocarbonylbis(triphenylphosphine)iridium(I)) in homogeneous catalysis. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during experimentation. Our goal is to move beyond simple protocols and offer insights into the causality behind experimental observations and choices, ensuring the scientific integrity and success of your work.
Structure of this Guide
This guide is structured to address common issues in a user-friendly, question-and-answer format. It is divided into the following sections:
-
Frequently Asked Questions (FAQs): Quick answers to common queries regarding the properties and handling of Vaska's complex.
-
Troubleshooting Guide: Detailed solutions to specific problems you may encounter during your catalytic reactions, addressing everything from low yields to catalyst deactivation.
-
Key Experimental Protocols: Step-by-step procedures for the synthesis, purification, and monitoring of Vaska's complex and its reactions.
Frequently Asked Questions (FAQs)
Q1: What is the appearance of Vaska's complex and how should it be stored?
A1: Vaska's complex is a bright yellow, crystalline solid.[1][2] It is air-stable in its solid form and should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation over time.
Q2: My Vaska's complex is more of an orange-yellow. Is it still usable?
A2: An orange tint may indicate the presence of the dioxygen adduct, formed by reaction with atmospheric oxygen.[2] While the solid complex is relatively air-stable, prolonged exposure can lead to oxidation. For sensitive catalytic reactions, it is advisable to use the pure yellow form. The dioxygen adduct can often be reverted to the active complex.[1][2]
Q3: In which solvents is Vaska's complex soluble?
A3: Vaska's complex is soluble in many common organic solvents such as benzene, toluene, chloroform, and dichloromethane.[3] It is generally insoluble in water and alcohols.
Q4: How can I confirm the identity and purity of my Vaska's complex?
A4: The most common method is infrared (IR) spectroscopy. Pure Vaska's complex exhibits a strong, sharp carbonyl (C≡O) stretching band around 1967 cm⁻¹ (in chloroform).[4] Upon oxidative addition, this band shifts to a higher frequency. For example, the dioxygen adduct shows a C≡O stretch at approximately 2015 cm⁻¹.[1] ¹H and ³¹P NMR spectroscopy can also be used for characterization.
Q5: What is the significance of the 16-electron count of Vaska's complex?
A5: Vaska's complex has 16 valence electrons, making it "coordinatively unsaturated."[1][2] This is a key feature that drives its reactivity, as it readily reacts with substrates (undergoes oxidative addition) to achieve a more stable 18-electron configuration.[1][2]
Troubleshooting Guide
This section addresses specific problems that may arise during catalytic reactions involving Vaska's complex.
Problem 1: Low or No Catalytic Activity
Q: I've set up my reaction with Vaska's complex, but I'm observing very low conversion or no reaction at all. What could be the issue?
A: Low catalytic activity can stem from several factors, ranging from catalyst quality to reaction conditions.
-
Cause 1: Catalyst Deactivation by Oxygen.
-
Explanation: Vaska's complex readily and reversibly binds to molecular oxygen in solution, forming an orange-colored dioxygen adduct, IrCl(CO)(O₂)(PPh₃)₂.[1][2] This adduct is an 18-electron Ir(III) species and is generally catalytically inactive for reactions that require an initial oxidative addition of the substrate to the Ir(I) center.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (nitrogen or argon). Use Schlenk techniques or a glovebox.
-
Degas Solvents: Thoroughly degas all solvents and liquid reagents prior to use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.[5]
-
Catalyst Regeneration: If you suspect oxygen contamination (indicated by an orange solution), the active catalyst can often be regenerated in situ. Purging the reaction mixture with an inert gas or gently heating the solution can drive off the bound dioxygen, reverting the complex to its active yellow form.[1][2]
-
-
-
Cause 2: Impurities in the Catalyst.
-
Explanation: Impurities from the synthesis of Vaska's complex can inhibit catalysis. A common impurity is triphenylphosphine oxide (TPPO), formed from the oxidation of the triphenylphosphine ligand. While TPPO itself is often a spectator ligand, its presence indicates potential exposure to oxidative conditions that could have also affected the iridium center.
-
Troubleshooting Steps:
-
Purification: If you synthesized Vaska's complex, ensure it is properly purified. Recrystallization is a common method.
-
High-Purity Commercial Source: If purchased, ensure it is from a reputable supplier and has been stored correctly.
-
Characterization: Before use, verify the purity of your complex using IR spectroscopy. The absence of a significant peak for the dioxygen adduct (around 2015 cm⁻¹) and a sharp peak for the active complex (around 1967 cm⁻¹) is a good indicator of purity.
-
-
-
Cause 3: Inappropriate Solvent Choice.
-
Explanation: The choice of solvent can influence the stability and reactivity of Vaska's complex. While soluble in many organic solvents, its stability can vary.
-
Troubleshooting Steps:
-
Solvent Screening: Consult the literature for solvents that have been successfully used for your specific reaction type.
-
Avoid Reactive Solvents: Be cautious with solvents that could potentially undergo oxidative addition themselves under the reaction conditions.
-
-
Problem 2: Reaction Stops Prematurely or Catalyst "Dies"
Q: My reaction starts well, but then the conversion plateaus, suggesting the catalyst has deactivated. What are the likely deactivation pathways?
A: Catalyst deactivation can occur through several mechanisms beyond simple oxygen contamination.
-
Cause 1: Phosphine Ligand Dissociation.
-
Explanation: The triphenylphosphine (PPh₃) ligands can dissociate from the iridium center. While ligand dissociation can sometimes be a necessary step in a catalytic cycle, irreversible dissociation or reaction of the dissociated phosphine can lead to catalyst decomposition. The resulting coordinatively unsaturated iridium species may be unstable and aggregate to form inactive iridium clusters.
-
Troubleshooting Steps:
-
Add Excess Ligand: In some cases, adding a small excess of the phosphine ligand to the reaction mixture can suppress dissociation by Le Chatelier's principle. However, be aware that excess ligand can also inhibit the reaction by competing with the substrate for coordination sites.
-
Use Chelating Phosphines: For robust systems, consider synthesizing a Vaska-type complex with chelating phosphine ligands (e.g., dppe). The chelate effect will significantly reduce the likelihood of ligand dissociation.
-
-
-
Cause 2: Formation of Inactive Iridium Dimers.
-
Explanation: Under certain conditions, particularly at higher concentrations or temperatures, iridium complexes can form bridged dimers that are catalytically inactive. These are often characterized by a change in color and potential precipitation.
-
Troubleshooting Steps:
-
Lower Catalyst Concentration: If dimerization is suspected, try running the reaction at a lower catalyst loading.
-
Modify Reaction Temperature: Investigate the effect of temperature. While higher temperatures increase reaction rates, they can also accelerate deactivation pathways.
-
-
-
Cause 3: Undesired Side Reactions with Substrates or Products.
-
Explanation: The substrate, product, or even intermediates in the catalytic cycle may react with Vaska's complex in an unproductive manner, leading to a catalytically inactive species. For example, a substrate with a highly reactive functional group could undergo an irreversible oxidative addition that sequesters the catalyst.
-
Troubleshooting Steps:
-
In Situ Monitoring: Use techniques like IR or NMR spectroscopy to monitor the reaction progress and look for the appearance of new, unexpected species. A shift in the carbonyl stretch in the IR spectrum to a new, persistent value could indicate the formation of a stable, inactive complex.
-
Stoichiometric Control Reactions: Run stoichiometric reactions of Vaska's complex with your substrate and product under the reaction conditions (without the other reagents) to check for any undesired reactivity.
-
-
Visualizing the Catalytic Cycle and Deactivation Pathways
The following diagram illustrates a generalized catalytic cycle involving Vaska's complex and highlights potential side reactions.
Caption: Generalized catalytic cycle and common deactivation pathways for Vaska's complex.
Key Experimental Protocols
Protocol 1: Synthesis and Purification of Vaska's Complex
This protocol is adapted from standard literature procedures.[1][2]
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
Triphenylphosphine (PPh₃)
-
Dimethylformamide (DMF) or 2-methoxyethanol
-
Aniline (optional, as a reaction accelerator)
-
Ethanol
-
Schlenk flask and condenser
-
Inert gas supply (N₂ or Ar)
-
Heating mantle and oil bath
Procedure:
-
To a Schlenk flask equipped with a reflux condenser and a magnetic stir bar, add IrCl₃·xH₂O and a 3-4 fold molar excess of PPh₃.
-
Add a suitable solvent such as DMF or 2-methoxyethanol. Aniline can be added in a small amount to accelerate the reaction.
-
Flush the apparatus with an inert gas for 10-15 minutes.
-
Heat the mixture to reflux under a positive pressure of inert gas. The reaction progress can be monitored by the formation of a yellow precipitate.
-
After the reaction is complete (typically a few hours), cool the mixture to room temperature.
-
Add ethanol to precipitate the product fully.
-
Collect the yellow crystals by vacuum filtration, wash with ethanol, and dry under vacuum.
Purification:
-
The crude product can be recrystallized from a suitable solvent system, such as toluene or a mixture of dichloromethane and ethanol.
Protocol 2: Monitoring a Catalytic Reaction by IR Spectroscopy
Procedure:
-
Set up the catalytic reaction in a suitable reaction vessel that allows for easy sampling (e.g., a flask with a septum).
-
At regular time intervals, withdraw a small aliquot of the reaction mixture using a syringe under an inert atmosphere.
-
Quickly place a drop of the aliquot onto the crystal of an ATR-FTIR spectrometer and acquire the spectrum. Alternatively, use a sealed IR cell.
-
Monitor the intensity of the C≡O stretching band of Vaska's complex (around 1967 cm⁻¹). A decrease in its intensity and the appearance of a new band at a higher frequency would indicate the formation of an oxidative addition product.
-
The formation of product can be monitored by other techniques such as GC or NMR, and the data can be correlated with the state of the catalyst observed by IR.
Data Presentation: Characteristic IR Frequencies
| Species | ν(CO) (cm⁻¹) | Notes |
| Vaska's Complex (Ir(I)) | ~1967 | Active catalyst |
| Dioxygen Adduct (Ir(III)) | ~2015 | Inactive, reversible |
| H₂ Adduct (Ir(III)) | ~2046 | Dihydride species |
| CH₃I Adduct (Ir(III)) | ~2047 | Oxidative addition product |
| I₂ Adduct (Ir(III)) | ~2067 | Oxidative addition product |
Note: The exact frequencies can vary slightly depending on the solvent and other ligands.[1]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in catalysis with Vaska's complex.
Caption: A step-by-step workflow for troubleshooting low conversion in Vaska's complex catalysis.
References
-
Vaska's complex. (n.d.). In Wikipedia. Retrieved January 10, 2024, from [Link]
-
Vaska's complex. (n.d.). In chemeurope.com. Retrieved January 10, 2024, from [Link]
-
Back to basics: identification of reaction intermediates in the mechanism of a classic ligand substitution reaction on Vaska's complex. (2018). Dalton Transactions, 47(20), 6878-6885. [Link]
-
Experiment #5, Synthesis and Reactivity of Vaska's Complex. (2021, May 12). YouTube. [Link]
-
Synthesis of & Reversing O2 Addition on Vaska's Complex. (2018, January 6). Odinity. [Link]
-
Handout1 Vaska Compound. (n.d.). Scribd. [Link]
-
Vaska's complex color when hydrogenated. (n.d.). Chemistry Stack Exchange. [Link]
-
Vaska's complex. (n.d.). Grokipedia. [Link]
-
Vaska's complex- Reagent of the month. (2021, January 13). Scientific Update. [Link]
-
Oxygenation and Hydrochlorination of Vaska's Complex Ir(Cl)[P(C6H5)3]2(CO). (2010, April 22). Adam Cap. [Link]
-
Increasing the Reactivity of Vaska's Compound. Oxidative Addition of Chlorobenzene at Ambient Temperature. (2002). Journal of the American Chemical Society, 124(46), 13672-13673. [Link]
-
Vaska’s complex–PMHS combination enabled mild and chemoselective reduction of sulfoxides to sulfides with low catalyst loading. (2024). Organic Chemistry Frontiers. [Link]
-
Electron-Rich Vaska-Type Complexes trans-[Ir(CO)Cl(2-Ph2PC6H4COOMe)2] and Their Reactivity Towards Small Molecules. (2011). European Journal of Inorganic Chemistry, 2011(4), 548-556. [Link]
-
Structure and dynamics in metal phosphine complexes using advanced NMR studies with para-hydrogen induced polarisation. (2000). Journal of the Chemical Society, Dalton Transactions, (21), 3875-3882. [Link]
-
Vaska's Complex. (2013, February). Molecule of the Month. [Link]
-
Triphenylphosphine oxide promoting visible-light-driven C–C coupling via desulfurization. (2023). Chemical Communications, 59(23), 3331-3334. [Link]
-
Solvent effect on complexation reactions. (2018). Journal of Molecular Liquids, 268, 56-62. [Link]
-
Handout1 Vaska Compound. (n.d.). Scribd. [Link]
-
Structures and catalytic properties of triphenylphosphine oxide complexes of scandium and lanthanide triflates. (2002). Inorganica Chimica Acta, 334, 15-22. [Link]
-
Beyond Triphenylphosphine: Advances on the Utilization of Triphenylphosphine Oxide. (2024). The Journal of Organic Chemistry, 89(4), 2090–2103. [Link]
-
Reduction of Triphenylphosphine Oxide to Triphenylphosphine by Phosphonic Acid. (2023). The Journal of Organic Chemistry, 88(6), 3909–3915. [Link]
Sources
Technical Support Center: Deactivation Pathways of Carbonylhydrotris(triphenylphosphine)iridium(I) Catalysts
Welcome to the technical support center for Carbonylhydrotris(triphenylphosphine)iridium(I), a catalyst frequently employed in a variety of transformative chemical reactions, including hydrogenation, hydrosilylation, and transfer hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst stability and troubleshoot common issues encountered during experimentation. Understanding the potential deactivation pathways of this iridium(I) complex is paramount to achieving robust and reproducible catalytic performance.
Troubleshooting Guide: Diagnosing and Mitigating Catalyst Deactivation
This section addresses specific experimental observations and links them to potential deactivation mechanisms, offering actionable solutions.
Scenario 1: My reaction has stalled, or the catalytic activity has significantly decreased over time.
-
Question: What are the likely causes for the loss of catalytic activity?
Answer: A gradual or sudden loss of activity is the most common symptom of catalyst deactivation. For this compound(I), several pathways could be responsible:
-
Formation of Inactive Iridium(III) Species: The catalyst can undergo oxidative addition with substrates, solvents, or impurities, leading to stable 18-electron octahedral Ir(III) complexes that are catalytically inactive for many Ir(I)-catalyzed reactions.[1][2] This is a fundamental reactivity pattern for 16-electron square planar complexes like Vaska's complex and its analogues.[1][3]
-
Dimerization or Cluster Formation: The active monomeric iridium species can aggregate to form inactive or less active dimers and higher-order clusters.[4] This process can be irreversible and is a known deactivation route for iridium hydrogenation catalysts.[4]
-
Ligand Dissociation and Degradation: The triphenylphosphine ligands can dissociate from the iridium center. While ligand dissociation is often a prerequisite for catalysis, irreversible dissociation or degradation of the phosphine ligands can lead to catalyst decomposition.
-
Inhibition by Coordinating Species: Trace impurities in your reagents or solvent, or even byproducts from your reaction, can act as potent inhibitors by strongly coordinating to the iridium center and blocking access for the substrate.[4][5]
-
-
Recommended Actions:
-
Spectroscopic Analysis:
-
³¹P NMR Spectroscopy: Acquire a ³¹P NMR spectrum of a sample from the reaction mixture. Compare it to the spectrum of the fresh catalyst. The appearance of new signals or a significant broadening of the characteristic triphenylphosphine resonance can indicate ligand dissociation, degradation, or the formation of new iridium species.
-
¹H NMR Spectroscopy: Look for the disappearance of the iridium hydride signal, which is a key feature of the active catalyst. The emergence of new hydride signals at different chemical shifts might suggest the formation of inactive Ir(III) dihydride or other hydride species.
-
IR Spectroscopy: Monitor the carbonyl stretching frequency (νCO). A shift in this band can provide information about changes in the electronic environment of the iridium center, potentially indicating the formation of different iridium carbonyl species.
-
-
Inert Atmosphere Techniques: Iridium(I) complexes can be sensitive to air.[4] Ensure that all manipulations are performed under a strictly inert atmosphere (e.g., using a glovebox or Schlenk line) to prevent oxidation.[4]
-
Purity of Reagents and Solvents: Use freshly distilled and degassed solvents. Ensure all reagents are of the highest purity to minimize potential catalyst poisons.[4] Common poisons for transition metal catalysts include sulfur compounds.[4]
-
Scenario 2: I observe the formation of a precipitate in my reaction vessel.
-
Question: What is this insoluble material, and how does it affect my reaction?
Answer: The formation of a precipitate is a strong indicator of catalyst decomposition into insoluble, inactive species. This is often due to the aggregation of the iridium complex into larger clusters or the formation of insoluble iridium salts.[6]
-
Recommended Actions:
-
Isolate and Analyze the Precipitate: If possible, isolate the precipitate by filtration under an inert atmosphere. Attempt to dissolve it in a range of deuterated solvents for NMR analysis. Elemental analysis can confirm the presence of iridium.
-
Review Reaction Conditions: High temperatures can accelerate catalyst decomposition and aggregation. Consider running the reaction at a lower temperature if feasible. The choice of solvent can also influence the solubility of the catalyst and its decomposition products.
-
Scenario 3: My reaction works well with some substrates but fails with others.
-
Question: Why is my catalyst's performance so substrate-dependent?
Answer: The nature of the substrate can significantly influence the stability of the catalyst.
-
Substrate-Induced Deactivation: Some substrates may contain functional groups that can act as catalyst poisons. For example, substrates with unprotected amines or thiols can coordinate strongly to the iridium center.
-
Byproduct Inhibition: The reaction of certain substrates may generate byproducts that inhibit the catalyst. For instance, in reactions involving imines, hydrolysis can release ammonia or primary amines, which are known to tightly coordinate to iridium and halt catalysis.[5][7][8][9]
-
-
Recommended Actions:
-
Protecting Groups: If your substrate contains potentially coordinating functional groups, consider using appropriate protecting groups.
-
Moisture Control: For reactions sensitive to hydrolysis, ensure anhydrous conditions by using dry solvents and reagents.[5][7][8][9] The use of molecular sieves can also be beneficial.
-
Kinetic Analysis: Perform kinetic studies to understand if the reaction is being inhibited by the product as it forms.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary deactivation pathways for this compound(I) catalysts?
A1: The main deactivation pathways include:
-
Oxidative Addition: Leading to stable Ir(III) species.[1][2]
-
Dimerization/Clustering: Formation of inactive polynuclear iridium complexes.[4][6]
-
Ligand Modification: Dissociation or degradation of the triphenylphosphine ligands.[4]
-
Poisoning: Coordination of inhibitors like sulfur compounds or amines.[4][5]
Q2: How can I visually represent these deactivation pathways?
A2: The following diagram illustrates the key deactivation routes originating from the active Ir(I) catalyst.
Caption: Key deactivation pathways for this compound(I).
Q3: Is it possible to reactivate a deactivated this compound(I) catalyst?
A3: Reactivation is challenging and depends on the deactivation mechanism.
-
If deactivation is due to the formation of an inactive dimer, altering the solvent or temperature might shift the equilibrium back to the active monomer.
-
For some iridium catalysts, treatment with specific reagents can reverse deactivation. For example, hydroiodic acid has been used to partially reactivate certain iodo-iridium catalysts by removing coordinated inhibitors.[5][7][8][9] However, a universal reactivation protocol for this specific catalyst is not well-established.
-
For supported iridium catalysts, regeneration can sometimes be achieved by high-temperature treatments to burn off carbonaceous deposits, but this is not applicable to homogeneous systems.[10]
Q4: How does the solvent choice impact catalyst stability?
A4: The solvent can play a critical role in both stabilizing the active catalyst and contributing to its deactivation.[11]
-
Stabilization: Coordinating solvents can sometimes stabilize the active catalytic species.[11]
-
Deactivation: Protic solvents might participate in unwanted side reactions, and solvents capable of oxidative addition (e.g., halogenated solvents) can lead to the formation of inactive Ir(III) species. The solvent also affects the solubility of the catalyst and any potential decomposition products.
Experimental Protocols
Protocol 1: Monitoring Catalyst Integrity using ³¹P NMR Spectroscopy
-
Sample Preparation (under Inert Atmosphere):
-
In a glovebox or using a Schlenk line, carefully extract an aliquot (approx. 0.1 mL) from the reaction mixture at various time points (e.g., t=0, 1h, 4h, 24h).
-
Dilute the aliquot with a deuterated solvent (e.g., C₆D₆, CD₂Cl₂, or as appropriate for your reaction) in an NMR tube.
-
Seal the NMR tube under an inert atmosphere.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Compare the spectra over time to the spectrum of a freshly prepared solution of the catalyst.
-
Look for:
-
A decrease in the intensity of the signal corresponding to the triphenylphosphine ligand of the starting complex.
-
The appearance of a signal for free triphenylphosphine or triphenylphosphine oxide (a common degradation product).
-
The emergence of new phosphorus signals, which could indicate the formation of new iridium-phosphine species.
-
-
Protocol 2: Workflow for Diagnosing Catalyst Deactivation
The following workflow provides a systematic approach to identifying the cause of catalyst deactivation.
Caption: A systematic workflow for troubleshooting catalyst deactivation.
Summary of Key Deactivation Pathways and Contributing Factors
| Deactivation Pathway | Common Causes & Contributing Factors | Diagnostic Evidence |
| Oxidative Addition | Electrophilic substrates, acidic impurities, halogenated solvents, oxygen. | Disappearance of Ir(I) signals in NMR/IR; appearance of Ir(III) species. |
| Dimerization/Clustering | High catalyst concentration, elevated temperatures, non-coordinating solvents. | Formation of precipitates, broadening of NMR signals. |
| Ligand Dissociation/Degradation | High temperatures, presence of strongly coordinating species that displace PPh₃. | Free PPh₃ or PPh₃=O signal in ³¹P NMR. |
| Inhibition/Poisoning | Impurities in reagents/solvents (e.g., sulfur), reaction byproducts (e.g., amines). | Complete loss of activity, often from the start of the reaction. |
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Iridium-Catalyzed Reactions.
- Benchchem. (n.d.). Troubleshooting low catalytic activity of iridium complexes.
- Google Patents. (n.d.). Regeneration procedure for iridium-containing catalyst.
- ResearchGate. (n.d.). Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemization.
- White Rose Research Online. (n.d.). Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemization.
- White Rose Research Online. (2020). Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemization.
- CoLab. (n.d.). Deactivation mechanisms of iodo-iridium catalysts in chiral amine racemization.
- RSC Publishing. (2019). Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction.
- IUCr. (n.d.). A pentanuclear iridium(III) hydride cluster: aggregation of an iridium(I) precatalyst.
- Wikipedia. (n.d.). Vaska's complex.
- Wikipedia. (n.d.). Oxidative addition.
- Scientific Update. (2021). Vaska's complex- Reagent of the month.
Sources
- 1. Vaska's complex - Wikipedia [en.wikipedia.org]
- 2. Oxidative addition - Wikipedia [en.wikipedia.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.iucr.org [journals.iucr.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemization - White Rose Research Online [eprints.whiterose.ac.uk]
- 9. Deactivation mechanisms of iodo-iridium catalysts in chiral amine racemization | CoLab [colab.ws]
- 10. US3937660A - Regeneration procedure for iridium-containing catalyst - Google Patents [patents.google.com]
- 11. Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY02147G [pubs.rsc.org]
Technical Support Center: Vaska's Complex & Phosphine Ligand Modifications
Welcome to the technical support center for researchers working with Vaska's complex and its derivatives. This resource is designed to provide practical, field-tested guidance to navigate the experimental nuances of modifying phosphine ligands and understanding their profound impact on the complex's reactivity. Here, we move beyond textbook descriptions to address the real-world challenges you may encounter at the bench.
Frequently Asked Questions (FAQs)
FAQ 1: My oxidative addition of H₂ or O₂ to a modified Vaska's complex is significantly slower than expected. What are the likely causes?
This is a common observation and typically points to a combination of electronic and steric effects originating from your phosphine ligand modification.
-
Electronic Effects: Vaska's complex, trans-[IrCl(CO)(PPh₃)₂], undergoes oxidative addition more readily when the iridium center is electron-rich. If you have substituted the triphenylphosphine (PPh₃) with a ligand containing electron-withdrawing groups (e.g., aryl groups with -CF₃ or -NO₂ substituents, or phosphites like P(OPh)₃), you are decreasing the electron density on the iridium. This makes the metal center less nucleophilic and therefore less inclined to donate electron density to the σ* orbitals of H₂ or O₂, thus slowing down the oxidative addition process.
-
Steric Hindrance: The square planar geometry of Vaska's complex must distort to accommodate the incoming substrate during oxidative addition. If your new phosphine ligands are significantly bulkier than PPh₃, this distortion becomes more energetically demanding. The steric bulk can hinder the approach of the substrate to the metal center, increasing the activation energy of the reaction. A useful way to quantify this is by using the Tolman cone angle; ligands with larger cone angles will generally lead to slower oxidative addition rates.
Troubleshooting Steps:
-
Characterize Your Ligand: If not already known, determine the electronic parameter (e.g., Tolman electronic parameter, TEP) and the steric parameter (Tolman cone angle) of your phosphine ligand. This will provide a quantitative basis for your observations.
-
Spectroscopic Analysis: Compare the CO stretching frequency (ν(CO)) of your modified complex with the parent Vaska's complex (~1967 cm⁻¹). A higher ν(CO) indicates a less electron-rich iridium center, as there is less back-bonding into the CO π* orbitals. This is a strong indicator of electronic effects dominating the reactivity.
-
Solvent Effects: Ensure you are using a non-coordinating solvent. Coordinating solvents can compete for a coordination site on the iridium, inhibiting the oxidative addition.
FAQ 2: I'm observing an unexpected equilibrium between the square planar and a five-coordinate species after ligand exchange. Is this normal?
Yes, this can occur, especially with phosphine ligands that are significantly different from PPh₃. The formation of a five-coordinate species, often involving solvent coordination, can be influenced by the new ligand set.
-
Ligand Dissociation: Highly bulky phosphine ligands can weaken the Ir-P bond. In solution, a dissociative equilibrium may be established where one phosphine ligand detaches, and a solvent molecule coordinates to the iridium center.
-
Chelating Phosphines: If you are using a bidentate (chelating) phosphine ligand, the bite angle of the ligand can enforce a geometry that is distorted from the ideal square planar. This distortion can make the iridium center more susceptible to coordination by a fifth ligand, such as a solvent molecule.
Troubleshooting & Characterization:
-
Variable Temperature NMR: Run ¹H or ³¹P NMR experiments at different temperatures. If an equilibrium exists, you may observe changes in the chemical shifts or coalescence of peaks as the exchange rate changes.
-
Concentration Dependence: The position of the equilibrium may be concentration-dependent. Diluting the sample could favor the dissociated, solvent-coordinated species.
-
Switch to a Non-Coordinating Solvent: If you suspect solvent coordination, try running the experiment in a solvent with very low coordinating ability, such as benzene or toluene, and see if the five-coordinate species is suppressed.
Troubleshooting Guides
Guide 1: Inconsistent Kinetic Data in Catalytic Cycles
Problem: You are using a modified Vaska's complex as a catalyst, but your kinetic runs are not reproducible, showing variable reaction rates or induction periods.
Root Cause Analysis:
The most common culprit for inconsistent kinetics is the sensitivity of the iridium center and its ligands to trace impurities, particularly oxygen and water. The active catalytic species can be deactivated or converted into a different, less active complex.
Workflow for Reproducible Kinetics:
Caption: Workflow for obtaining reproducible kinetic data.
Detailed Protocol:
-
Rigorous Purification: Solvents and substrates must be scrupulously dried and deoxygenated. Using a solvent purification system (e.g., passing through activated alumina columns) is highly recommended.
-
Inert Atmosphere is Non-Negotiable: All manipulations, including the preparation of stock solutions and the assembly of the reaction, should be performed in a glovebox or using Schlenk line techniques.
-
Pre-catalyst Activation: In some cases, the catalyst may require an activation step. Ensure this is done consistently for each run.
-
Internal Standard: Use an internal standard in your reaction mixture for accurate quantification by GC or NMR. The internal standard should be inert to the reaction conditions.
Guide 2: Product Distribution Changes with Ligand Modification in a Hydrogenation Reaction
Problem: You are using a series of modified Vaska's complexes for the hydrogenation of an alkene. You observe that not only the rate changes, but also the selectivity (e.g., isomerization of the alkene vs. hydrogenation).
Mechanistic Explanation:
The phosphine ligand directly influences the relative rates of the elementary steps in the catalytic cycle: oxidative addition, migratory insertion, and reductive elimination.
-
Electron-Donating Ligands: These ligands (e.g., P(cyclohexyl)₃) create a more electron-rich iridium center. This can accelerate the rate of oxidative addition of H₂. However, it can also strengthen the Ir-H and Ir-alkyl bonds, potentially slowing down the subsequent reductive elimination step to release the alkane. If β-hydride elimination (leading to isomerization) is a competing pathway, its rate relative to reductive elimination can be altered.
-
Bulky Ligands: Very bulky ligands can disfavor the formation of crowded intermediates. This can influence the regioselectivity of hydride insertion and may favor pathways that relieve steric strain, such as isomerization.
Visualizing the Mechanistic Impact:
Caption: Influence of ligands on competing catalytic pathways.
Experimental Strategy to Probe Selectivity:
-
Systematic Ligand Variation: Synthesize a series of Vaska's derivatives where you systematically vary either the electronic properties (keeping steric bulk similar) or the steric properties (keeping electronics similar) of the phosphine ligand.
-
In-situ Monitoring: Use techniques like NMR spectroscopy to monitor the reaction in real-time. This can help identify key intermediates and determine the relative concentrations of the substrate, hydrogenated product, and any isomerized byproducts.
-
Deuterium Labeling Studies: Use D₂ instead of H₂. The position of the deuterium atoms in the product and any recovered starting material can provide deep insight into the mechanism and the reversibility of certain steps.
Data Summary
Table 1: Effect of Phosphine Ligand on Vaska's Complex Properties
| Phosphine Ligand (L) | Tolman Cone Angle (°) | ν(CO) (cm⁻¹) | Relative Rate of H₂ Addition |
| P(OPh)₃ | 128 | ~2005 | Slow |
| PPh₃ | 145 | 1967 | Reference |
| PEt₃ | 132 | ~1935 | Fast |
| P(cyclohexyl)₃ | 170 | ~1930 | Moderate |
| P(t-Bu)₃ | 182 | ~1925 | Very Slow |
Note: The ν(CO) and relative rate values are approximate and can vary with solvent and specific reaction conditions.
References
-
Tolman, C. A. (1977). Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chemical Reviews. [Link]
-
Crabtree, R. H. (2014). The Organometallic Chemistry of the Transition Metals. John Wiley & Sons. [Link]
-
Vaska, L., & DiLuzio, J. W. (1961). Carbonyl and Hydrido-Carbonyl Complexes of Iridium by Reaction with Alcohols. Hydrido Complexes by Decarbonylation. Journal of the American Chemical Society. [Link]
Technical Support Center: Solvent Effects on Oxidative Addition to Vaska's Complex
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the oxidative addition to Vaska's complex, trans-IrCl(CO)(PPh₃)₂. This guide is designed to provide in-depth technical assistance, troubleshoot common experimental issues, and explain the causal relationships behind the profound influence of solvents on this cornerstone reaction of organometallic chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My oxidative addition of methyl iodide (CH₃I) is much slower than expected. I'm using toluene as a solvent. What is the likely cause?
A: The primary cause is the choice of a non-polar solvent for a polar substrate. The oxidative addition of polar molecules like methyl iodide proceeds through a polar, Sₙ2-type transition state. Non-polar solvents, such as toluene or benzene, cannot effectively stabilize this charged transition state, leading to a higher activation energy and a significantly slower reaction rate.
In-Depth Explanation: The mechanism for the addition of CH₃I involves the nucleophilic attack of the electron-rich Ir(I) center on the methyl group, with the concurrent departure of the iodide leaving group.[1][2] This creates a polar, five-coordinate transition state with significant charge separation. Polar solvents, particularly polar aprotic solvents like acetone, DMF, or acetonitrile, possess dipoles that can solvate and stabilize this transition state.[1] This stabilization lowers the overall activation energy of the reaction, leading to a dramatic rate enhancement. In contrast, non-polar solvents offer minimal stabilization, resulting in sluggish kinetics. For instance, the rate of CH₃I addition is notably faster in DMF than in less polar solvents like ionic liquids.[3]
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: To accelerate your reaction, switch to a solvent such as acetonitrile, acetone, or DMF.
-
Solvent Purity: Ensure your solvent is anhydrous and free of coordinating impurities that could compete for binding to the iridium center.
-
Temperature Control: While changing the solvent is most effective, gently increasing the reaction temperature can also increase the rate, but be mindful of potential side reactions.
Q2: I am studying the oxidative addition of dihydrogen (H₂) and observe a much faster rate in a polar solvent like water compared to toluene. This seems counterintuitive for a nonpolar molecule. Why does this happen?
A: This is an excellent observation. While H₂ is nonpolar, the oxidative addition proceeds through a "concerted" mechanism that still involves a transition state with a significant dipole moment.[4] Polar solvents stabilize this transition state, accelerating the reaction.
In-Depth Explanation: The addition of nonpolar substrates like H₂ follows a concerted pathway where the H-H bond is not fully broken in the transition state.[5] The iridium center donates electron density into the σ* antibonding orbital of the H-H bond, while the H-H σ bonding electrons donate into an empty d-orbital on the metal.[5] This process leads to a three-centered transition state, [Ir(H₂)Cl(CO)(PPh₃)₂]‡, which, despite the nonpolar nature of the reactant, is significantly polarized. The iridium atom becomes partially positive, and the H₂ unit becomes partially negative. Polar solvents, especially those capable of hydrogen bonding like water, can effectively solvate and stabilize this polarized transition state, thereby lowering the activation energy and increasing the reaction rate.[4] Studies on water-soluble Vaska-type complexes have shown a rate constant increase of up to 45-fold in water compared to toluene.[4]
Q3: I am monitoring my reaction using UV-Vis spectroscopy, but the spectral changes are unclear, and I cannot identify an isosbestic point. What does this indicate?
A: The absence of a clean isosbestic point often suggests that your reaction is not proceeding cleanly from reactant to a single product. This could be due to the formation of one or more stable intermediates, the occurrence of side reactions, or decomposition of the reactant or product.
Troubleshooting Steps:
-
Verify Reactant Purity: Ensure your Vaska's complex is pure. Impurities can lead to competing reactions.
-
Degas Solvents Thoroughly: Vaska's complex reacts reversibly with molecular oxygen.[6] If you are not studying the O₂ addition, residual oxygen in your solvent will form the dioxygen adduct, [Ir(O₂)(CO)Cl(PPh₃)₂], which has its own distinct spectrum and will interfere with your kinetics.
-
Check for Photodecomposition: Vaska's complex and its adducts can be light-sensitive. Protect your reaction from ambient light if necessary.
-
Run a Full Spectral Scan Over Time: Instead of monitoring at a single wavelength, collect full spectra at regular intervals. This will help you identify the emergence of any unexpected absorbing species. The presence of an isosbestic point is a strong indicator that the reaction proceeds without forming a significant intermediate or multiple products.[6]
-
Use an Alternative Technique: If UV-Vis remains problematic, consider monitoring the reaction via IR spectroscopy by observing the characteristic shift of the ν(CO) band from ~1960 cm⁻¹ in the Ir(I) reactant to >2000 cm⁻¹ in the Ir(III) product.[7]
Quantitative Data: Solvent Effects on Reaction Rate
The rate of oxidative addition is highly dependent on the solvent's ability to stabilize the reaction's transition state. The table below summarizes the general trend observed for the oxidative addition of H₂ to Vaska-type complexes, demonstrating the significant rate enhancement in more polar solvents.
| Solvent | Dielectric Constant (ε) | Relative Reaction Rate Trend | Causality |
| Toluene | 2.4 | Baseline | Poor stabilization of the polarized transition state. |
| Chlorobenzene | 5.6 | Faster | Moderate stabilization of the transition state. |
| DMF | 36.7 | Significantly Faster | Strong stabilization of the polar transition state. |
| DMSO | 46.7 | Significantly Faster | Strong stabilization of the polar transition state. |
| Water | 80.1 | Dramatically Faster (~45x Toluene)[4] | Excellent stabilization of the transition state through high polarity and hydrogen bonding. |
Note: This table illustrates a general trend. Absolute rate constants depend on specific reaction conditions (temperature, pressure) and the exact structure of the complex.[4]
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the reaction mechanism and a typical experimental workflow for kinetic analysis.
Caption: Workflow for kinetic analysis via UV-Vis spectroscopy.
Experimental Protocol: Kinetic Monitoring via UV-Vis Spectroscopy
This protocol provides a robust method for determining the pseudo-first-order rate constant (k_obs) for the oxidative addition of a substrate (e.g., H₂, O₂) to Vaska's complex.
Materials:
-
trans-IrCl(CO)(PPh₃)₂ (Vaska's Complex)
-
High-purity, anhydrous, degassed solvent (e.g., Toluene)
-
Reactant gas (e.g., H₂ or O₂) or solution (e.g., CH₃I in the same solvent)
-
Thermostatted UV-Vis Spectrophotometer
-
Septum-sealed quartz cuvettes (1 cm path length)
-
Gas-tight syringes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of Vaska's complex in the chosen degassed solvent to a known concentration (e.g., 0.1 mM). The characteristic yellow color is due to an absorbance maximum around 435 nm. [6]All manipulations should be performed under an inert atmosphere (N₂ or Ar) using Schlenk techniques.
-
Prepare a saturated solution of the gaseous reactant (e.g., H₂) by bubbling the gas through the solvent for at least 30 minutes. For liquid reactants like CH₃I, prepare a stock solution of a much higher concentration.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the desired temperature and allow it to equilibrate.
-
Set the instrument to kinetic mode, measuring the absorbance at the λmax of Vaska's complex (e.g., ~435 nm or ~385 nm) at regular time intervals (e.g., every 5-10 seconds).
-
-
Reaction Initiation and Monitoring:
-
Under an inert atmosphere, transfer an aliquot of the Vaska's complex solution to a septum-sealed quartz cuvette.
-
Place the cuvette in the thermostatted cell holder of the spectrophotometer and allow it to thermally equilibrate for 5-10 minutes.
-
Record a stable initial absorbance (A₀) at time t=0.
-
Using a gas-tight syringe, rapidly inject a large excess of the reactant solution into the cuvette. The excess ensures pseudo-first-order conditions.
-
Immediately start the kinetic measurement. The absorbance at λmax will decrease as the square planar Ir(I) complex is converted to the octahedral Ir(III) product, which has a different absorption spectrum. [6]
-
-
Data Analysis:
-
The reaction follows pseudo-first-order kinetics due to the large excess of the added reactant.
-
The integrated rate law for a first-order reaction is: ln(Aₜ) = -k_obs * t + ln(A₀), where Aₜ is the absorbance at time t, and k_obs is the observed rate constant.
-
Plot ln(Aₜ) versus time (t). The data should yield a straight line.
-
The slope of this line is equal to -k_obs. The pseudo-first-order rate constant, k_obs, will have units of s⁻¹. [6]
-
References
-
W. D. McGhee, T. J. Johnson, B. M. Johnson, "Kinetic study of the oxidative addition of methyl iodide to Vaska's complex in ionic liquids," Journal of Organometallic Chemistry, 2005. [Link]
-
"Oxidative addition reactions of Vaska's compound," University of Bristol. [Link]
-
S. K. S. Akula, S. K. Barik, R. B. Sunoj, P. K. Panda, "Electron-Rich Vaska-Type Complexes," European Journal of Inorganic Chemistry, 2011. [Link]
-
J. R. Berenguer, J. C. Casas, E. Lalinde, "Solvent effect for oxidative addition of hydrogen in solvents from toluene to water," Chemical Communications, 1999. [Link]
-
"5.5: Oxidative Addition," Chemistry LibreTexts. [Link]
-
"Oxidative Addition," Wikipedia. [Link]
-
"Lecture 17 - Oxidative addition & Vaskas complex mechanism," NPTEL. [Link]
-
"Vaska's complex," Wikipedia. [Link]
-
"Experiment #5, Synthesis and Reactivity of Vaska's Complex," YouTube. [Link]
-
"Vaska's complex," Grokipedia. [Link]
-
"Vaska's complex- Reagent of the month," Scientific Update. [Link]
-
"Kinetic Study of the Oxidative Addition Reaction between Methyl Iodide and [Rh(imino-β-diketonato)(CO)(PPh)3] Complexes," PMC - PubMed Central. [Link]
-
"Oxidative Addition," University of Rochester. [Link]
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 3. researchgate.net [researchgate.net]
- 4. Solvent effect for oxidative addition of hydrogen in solvents from toluene to water: reaction of H2 with trans-[Ir(CO)Cl{PPh2(C6H4SO3K-m)}2] - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Hydrogenation Reactions with Vaska's Complex
Welcome to the technical support center for Vaska's complex-mediated hydrogenation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues leading to low reaction yields. My approach is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs): First-Line Troubleshooting
Here, we address some of the most common initial hurdles encountered when using Vaska's complex for hydrogenation.
Q1: My hydrogenation reaction is sluggish or has not initiated. What are the first things I should check?
A1: A stalled hydrogenation reaction can often be traced back to a few key factors. Before delving into more complex possibilities, a systematic check of the basics is in order.
-
Catalyst Appearance and Handling: Vaska's complex, trans-IrCl(CO)(PPh₃)₂, should be a bright yellow crystalline solid.[1] If your catalyst is off-color (e.g., brownish or orange-tinted), it may have been exposed to air, leading to the formation of the inactive dioxygen adduct.[1][2]
-
Inert Atmosphere: Vaska's complex is sensitive to oxygen in solution.[2] Ensure that your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that all solvents and reagents were thoroughly deoxygenated.
-
Hydrogen Source: Verify that your hydrogen source is delivering gas at the expected pressure and that there are no leaks in your system. For reactions run under a balloon of hydrogen, ensure the balloon is adequately filled and remains so for the duration of the reaction.
Q2: I've noticed a color change in my reaction from yellow to orange, but the hydrogenation is not proceeding. What does this indicate?
A2: The color change from yellow to orange is a strong indicator that your Vaska's complex has reacted with dissolved oxygen to form the dioxygen adduct, IrCl(CO)(PPh₃)₂(O₂).[2] This species is an 18-electron, coordinatively saturated Ir(III) complex and is catalytically inactive for hydrogenation as it cannot undergo oxidative addition with hydrogen.[1] This reversible reaction can be driven back to the active catalyst by heating the solution or by purging with an inert gas.[1]
Q3: Can the triphenylphosphine ligands on Vaska's complex be a source of problems?
A3: Yes, the triphenylphosphine (PPh₃) ligands are crucial for the catalyst's activity but can also be a point of failure. Triphenylphosphine can be oxidized to triphenylphosphine oxide (TPPO), particularly if there are trace oxidants present. While the direct inhibitory effect of TPPO on Vaska's complex in hydrogenation is not extensively documented in the provided literature, the loss of the PPh₃ ligand to oxidation would lead to catalyst decomposition and a loss of activity.
In-Depth Troubleshooting Guides
If the initial checks do not resolve the issue of low yield, a more detailed investigation into the catalyst, reaction conditions, and substrates is necessary.
Guide 1: Assessing Catalyst Activity and Purity
A common reason for low yields is an inactive or impure catalyst. Here’s how to assess the health of your Vaska's complex.
Protocol 1: Rapid Activity Test for Vaska's Complex
This protocol uses a simple, readily available alkene and monitors the reaction by IR spectroscopy, focusing on the characteristic CO stretching frequency.
-
Preparation: In a glovebox or under a strictly inert atmosphere, dissolve a small, accurately weighed amount of your Vaska's complex (e.g., 5-10 mg) in a deoxygenated solvent (e.g., 2 mL of toluene) in a small reaction vessel equipped with a stir bar and a septum.
-
Initial IR Spectrum: Obtain an IR spectrum of the solution. You should observe a sharp, strong absorption band for the carbonyl ligand around 1967 cm⁻¹.[3]
-
Substrate Addition: Add a simple, unhindered alkene (e.g., 1-octene, 5-10 equivalents) via syringe.
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., with a balloon).
-
Monitoring: After a set time (e.g., 1 hour), carefully take another IR spectrum. A decrease in the intensity of the starting material's signals and the appearance of product peaks in a corresponding GC-MS analysis would indicate an active catalyst. A shift in the CO band to higher wavenumbers (e.g., >2000 cm⁻¹) can indicate the formation of the Ir(III) dihydride intermediate.[3]
Guide 2: Identifying and Mitigating Catalyst Poisons
Catalyst poisons are substances that bind to the metal center and inhibit its catalytic activity. For Vaska's complex, certain functional groups can act as strong ligands and effectively shut down the catalytic cycle.
-
Sulfur Compounds: Thiols and thioethers are known to be potent poisons for many transition metal catalysts. They can bind strongly to the iridium center, preventing the coordination of hydrogen or the alkene.
-
Strongly Coordinating Amines: While some amines may be tolerated, strongly basic or chelating amines can coordinate to the iridium center and inhibit catalysis.
-
Other Potential Inhibitors: Highly acidic protons can react with the complex.[1]
Protocol 2: Substrate and Solvent Purification
-
Solvent Purification: Ensure all solvents are of high purity and are thoroughly deoxygenated. Passing the solvent through a column of activated alumina and then sparging with an inert gas for at least 30 minutes is a good practice.
-
Substrate Purification: If your substrate is suspected to contain impurities, consider purifying it by distillation, recrystallization, or column chromatography. To remove trace amounts of sulfur, passing a solution of the substrate through a small plug of activated carbon or basic alumina can be effective.
Guide 3: Optimizing Reaction Conditions
The interplay of solvent, temperature, and pressure is critical for achieving high yields in hydrogenation reactions.
Table 1: Solvent Considerations for Hydrogenation with Vaska's Complex
| Solvent | Polarity | Boiling Point (°C) | Comments and Considerations |
| Benzene | Non-polar | 80 | Commonly used, good solubility for the complex.[3] |
| Toluene | Non-polar | 111 | Similar to benzene but with a higher boiling point, allowing for higher reaction temperatures.[2] |
| Chloroform | Polar aprotic | 61 | Good solvent for the complex, but can be reactive under certain conditions.[3] |
| Tetrahydrofuran (THF) | Polar aprotic | 66 | A good coordinating solvent that can sometimes influence the catalytic cycle. |
| Dimethylformamide (DMF) | Polar aprotic | 153 | Used in the synthesis of the complex, indicating stability at high temperatures.[4] |
Causality: The choice of solvent can influence the reaction rate and yield by affecting the solubility of the catalyst and substrate, as well as by potentially coordinating to the metal center and influencing the electronics and sterics of the catalytic species.
Temperature and Pressure Effects:
-
Temperature: Increasing the temperature can increase the reaction rate but may also lead to catalyst decomposition or side reactions. The optimal temperature should be determined empirically for each substrate.
-
Pressure: Higher hydrogen pressure increases the concentration of hydrogen in solution, which can accelerate the oxidative addition step and improve the overall reaction rate.
Understanding the Mechanism: The "Why" Behind the Troubleshooting
A solid grasp of the catalytic cycle is invaluable for diagnosing problems. Low yields are often a consequence of the interruption of one or more steps in this cycle.
The Catalytic Cycle of Hydrogenation with Vaska's Complex
The generally accepted mechanism involves the following key steps:
-
Oxidative Addition of H₂: The 16-electron Ir(I) complex reacts with hydrogen to form an 18-electron cis-dihydrido Ir(III) complex.[5]
-
Ligand Dissociation (Optional but often invoked): Dissociation of a phosphine ligand can open up a coordination site for the alkene.
-
Alkene Coordination: The alkene substrate coordinates to the iridium center.
-
Migratory Insertion: One of the hydride ligands is transferred to a carbon atom of the coordinated alkene, forming an iridium-alkyl intermediate.
-
Reductive Elimination: The second hydride ligand combines with the alkyl group, releasing the saturated alkane product and regenerating the 16-electron Ir(I) catalyst.
Caption: A systematic workflow for troubleshooting low yields in hydrogenation reactions.
Catalyst Regeneration: A Note of Caution
While the reversible binding of oxygen suggests that some deactivation can be reversed, a reliable and general protocol for regenerating Vaska's complex that has undergone more significant decomposition is not readily available in the surveyed literature. Attempting to regenerate a catalyst without a validated procedure can be time-consuming and may not yield a catalyst of sufficient purity and activity. In most cases, it is more efficient and reliable to synthesize or purchase a fresh batch of the complex. [4][6]
References
-
Wikipedia. Vaska's complex. [Link]
-
chemeurope.com. Vaska's complex. [Link]
-
Vaska's complex. Grokipedia. [Link]
-
Scientific Update. Vaska's complex- Reagent of the month. [Link]
-
Scribd. Handout1 Vaska Compound. [Link]
-
Cap, A. Oxygenation and Hydrochlorination of Vaska's Complex Ir(Cl)[P(C6H5)3]2(CO). [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Vaska’s complex–PMHS combination enabled mild and chemoselective reduction of sulfoxides to sulfides with low catalyst loading. [Link]
-
Grokipedia. Vaska's complex. [Link]
-
High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes. [Link]
-
Brookhart, M. et al. Proton-catalyzed Hydrogenation of a d8 Ir(I) Complex Yields a trans Ir(III) Dihydride. NIH Public Access. [Link]
-
Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. PMC - NIH. [Link]
-
ResearchGate. Kinetic study of the oxidative addition of methyl iodide to Vaska's complex in ionic liquids. [Link]
-
PubMed. Vibrational solvatochromism in Vaska's complex adducts. [Link]
-
EPFL Graph Search. Vaska's complex. [Link]
-
PubMed Central. Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. [Link]
-
ResearchGate. Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. [Link]
-
Asymmetric Alkoxy‐ and Hydroxy‐Carbonylations of Functionalized Alkenes Assisted by β‐Carbonyl Groups. [Link]
-
ResearchGate. Confinement of Rh nanoparticles in triphenylphosphine oxide-functionalized core-crosslinked micelles for aqueous biphasic hydrogenation catalysis. [Link]
-
ResearchGate. Poisoning and deactivation of palladium catalysts. [Link]
-
ResearchGate. Kinetic Solvent Effects on Hydrogen-Atom Abstractions: Reliable, Quantitative Predictions via a Single Empirical Equation. [Link]
-
NIH. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Asymmetric hydrofunctionalization of minimally functionalized alkenes via earth abundant transition metal catalysis. [Link]
-
Journal of the Chemical Society D (RSC Publishing). Catalytic oxidation of triphenylphosphine using a ruthenium–oxygen complex. [Link]
-
ResearchGate. Hydrogenation of Unfunctionalized Alkenes. [Link]
-
PubMed. A Coordination Polymer of Vaska's Complex as a Heterogeneous Catalyst for the Reductive Formation of Enamines from Amides. [Link]
-
ResearchGate. (PDF) One‐Pot Synthesis of Rh Nanoparticles in Polycationic‐Shell, Triphenylphosphine Oxide‐Functionalized Core‐Crosslinked Micelles for Aqueous Biphasic Hydrogenation. [Link]
-
Journal of the American Chemical Society. Kinetics of the Addition of Hydrogen, Oxygen, and Methyl Iodide to Some Square-Planar Iridium(I) Complexes1. [Link]
-
ResearchGate. Regeneration of the NADH Cofactor by a Rhodium Complex Immobilized on Multi-Walled Carbon Nanotubes. [Link]
-
Chemistry LibreTexts. 5.5: Oxidative Addition. [Link]
Sources
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- 2. m.youtube.com [m.youtube.com]
- 3. Vaska's complex - Wikipedia [en.wikipedia.org]
- 4. Vaska's_complex [chemeurope.com]
- 5. Proton-catalyzed Hydrogenation of a d8 Ir(I) Complex Yields a trans Ir(III) Dihydride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
Technical Support Center: Regioselectivity in Catalysis with Vaska's Complex and its Analogs
Welcome to the technical support center for chemists and researchers utilizing Vaska's complex and its derivatives in catalytic applications. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with controlling regioselectivity in your reactions. The information presented here is grounded in established mechanistic principles and practical laboratory experience to ensure you can optimize your experimental outcomes.
I. Troubleshooting Guide: Unpredictable Regioselectivity
This section provides a structured approach to diagnosing and resolving common issues related to poor or unexpected regioselectivity in catalytic reactions involving Vaska's complex, trans-[IrCl(CO)(PPh₃)₂], and its analogs.
Issue 1: My hydrosilylation of an unsymmetrical alkyne is producing a mixture of regioisomers.
Probable Causes & Solutions:
-
Steric Hindrance is Insufficiently Differentiated: The primary driver of regioselectivity in many reactions catalyzed by Vaska's complex is the steric environment of the substrate and the catalyst. If the two ends of your alkyne are sterically similar, the catalyst may not effectively discriminate between them.
-
Solution 1: Modify the Ligands on the Iridium Center. The triphenylphosphine (PPh₃) ligands on the parent Vaska's complex create a specific steric profile.[1][2][3] Swapping these for bulkier phosphine ligands (e.g., tricyclohexylphosphine, PCy₃) or, conversely, less bulky ligands can alter the steric environment around the metal center, potentially enhancing selectivity for one alkyne terminus over the other.[4] The choice of ligand can have a profound impact on the electronic and steric properties of the catalyst.[5]
-
Solution 2: Alter the Silane Reagent. The steric bulk of the hydrosilating agent can also influence the regiochemical outcome. Switching from a less hindered silane (e.g., triethylsilane) to a more hindered one (e.g., triisopropylsilane) can favor addition to the less sterically encumbered carbon of the alkyne.
-
-
Electronic Effects are Dominating: While sterics are often paramount, the electronic properties of the alkyne substituents can also direct the reaction. Electron-withdrawing or -donating groups can influence the polarization of the alkyne bond, affecting the site of nucleophilic or electrophilic attack by the catalyst.
-
Solution: Analyze the Substrate's Electronic Profile. Consider the electronic nature of the substituents on your alkyne. Computational studies, such as Density Functional Theory (DFT) calculations, can provide insight into the electronic factors at play and help predict the favored regioisomer.[6][7]
-
Experimental Protocol: Screening Phosphine Ligands for Optimal Regioselectivity in Alkyne Hydrosilylation
-
Catalyst Preparation: In a nitrogen-filled glovebox, prepare a stock solution of the iridium precursor, such as [Ir(COD)Cl]₂, in a suitable anhydrous solvent (e.g., toluene).
-
Ligand Addition: In separate vials, add the desired phosphine ligand (e.g., PPh₃, PCy₃, P(o-tolyl)₃) to an aliquot of the iridium precursor solution. The ligand-to-iridium ratio should be carefully controlled, typically 2:1 or slightly higher.
-
Reaction Setup: To each vial, add the alkyne substrate and the silane reagent.
-
Reaction Monitoring: Stir the reactions at the desired temperature and monitor their progress by taking aliquots at regular intervals for analysis by GC-MS or ¹H NMR to determine the ratio of regioisomers.
-
Analysis: Compare the regioselectivity achieved with each ligand to identify the optimal choice for your specific substrate.
Issue 2: My hydroformylation reaction is giving a low linear-to-branched (l:b) ratio.
Probable Causes & Solutions:
-
Sub-optimal Reaction Temperature: Temperature can have a significant impact on the regioselectivity of hydroformylation.[8][9][10] In some systems, higher temperatures can favor the formation of the linear aldehyde, while in others, it may lead to decreased selectivity.[9]
-
Solution: Temperature Screening. Conduct a systematic study by running the reaction at a range of temperatures (e.g., 60°C, 80°C, 100°C, 120°C) while keeping all other parameters constant.[8][10] This will help identify the optimal temperature for maximizing the desired regioselectivity. It's important to note that higher temperatures can sometimes lead to increased side product formation.[8]
-
-
Incorrect Syngas (CO/H₂) Pressure and Composition: The partial pressures of carbon monoxide and hydrogen can influence the reaction mechanism and, consequently, the regioselectivity.
-
Solution: Pressure and Composition Optimization. Systematically vary the total syngas pressure and the CO:H₂ ratio.[8] For example, increasing the CO partial pressure can sometimes favor the formation of the linear product.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of catalytic intermediates and transition states, thereby affecting regioselectivity.
-
Solution: Solvent Screening. Perform the reaction in a variety of solvents with different properties (e.g., toluene, THF, DMF). For instance, polar solvents have been shown to be crucial for controlling regioselectivity in some iridium-catalyzed reactions.[11]
-
Data Presentation: Effect of Temperature on Hydroformylation Regioselectivity
| Temperature (°C) | Conversion (%) | l:b Ratio |
| 60 | 55 | 90:10 |
| 80 | 85 | 95:5 |
| 100 | 98 | 88:12 |
| 120 | 99 | 80:20 |
Note: The data in this table is illustrative and will vary depending on the specific substrate and catalyst system.
Issue 3: I am observing inconsistent regioselectivity between batches.
Probable Causes & Solutions:
-
Catalyst Precursor Purity and Activation: The purity of Vaska's complex or its precursor can affect the nature of the active catalytic species. Impurities or incomplete activation can lead to the formation of multiple active catalysts with different selectivities.
-
Solution: Ensure Catalyst Purity and Consistent Activation. Use a reliable source for your iridium precursor and consider recrystallizing it if purity is a concern. Develop a standardized and reproducible protocol for catalyst activation.
-
-
Trace Impurities in Substrates or Solvents: Water, oxygen, or other coordinating species can interact with the catalyst and alter its behavior.
-
Solution: Rigorous Purification of Reagents and Solvents. Ensure all substrates and solvents are thoroughly dried and degassed before use. The use of a glovebox or Schlenk line techniques is highly recommended.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind regioselectivity in catalysis with Vaska's complex?
A1: Vaska's complex is a 16-electron, square planar iridium(I) complex.[1][2][3] Its catalytic activity often involves an oxidative addition step, where the substrate adds to the iridium center, increasing its oxidation state to Ir(III) and its coordination number to six.[2][3] Regioselectivity is primarily determined during this oxidative addition or a subsequent migratory insertion step. The two main controlling factors are:
-
Steric Effects: The bulky triphenylphosphine ligands on Vaska's complex create significant steric hindrance.[4] The catalyst will preferentially react at the less sterically hindered position of an unsymmetrical substrate to minimize steric repulsion in the transition state.[7][12]
-
Electronic Effects: The electronic properties of both the substrate and the ligands on the iridium center play a crucial role.[13][14][15] Electron-donating or -withdrawing groups on the substrate can influence which part of the molecule is more reactive towards the metal center. Similarly, the electronic nature of the ligands on the iridium can modulate its reactivity.[16][17]
Q2: How do the ligands on Vaska's complex influence regioselectivity?
A2: The ligands are critical in tuning the steric and electronic properties of the iridium center.[18]
-
Steric Influence: As mentioned, bulkier ligands will increase the steric demand around the metal, often leading to higher selectivity for the less hindered position of the substrate.
-
Electronic Influence: The electron-donating or -accepting nature of the ligands affects the electron density at the iridium center.[5] This, in turn, influences the strength of the metal-substrate interaction and can alter the regiochemical course of the reaction. Infrared spectroscopy is a useful tool to probe the electronic effects of ligands, as changes in the CO stretching frequency can indicate changes in the electron density at the metal center.[2][3][19]
Q3: Can the solvent choice reverse the regioselectivity of a reaction?
A3: While a complete reversal of regioselectivity due to solvent effects alone is uncommon, the choice of solvent can significantly influence the product distribution. Solvents can affect the aggregation state of the catalyst, the solubility of reactants, and the stabilization of charged or polar intermediates and transition states. In some iridium-catalyzed reactions, the use of polar solvents like DMSO has been shown to be crucial for achieving high regioselectivity.[11] Therefore, a thorough solvent screen is a valuable part of reaction optimization.
Q4: My substrate has multiple reactive sites. How can I direct the reaction to a specific one?
A4: This is a common challenge in complex molecule synthesis. One powerful strategy is the use of directing groups.[20][21][22] A directing group is a functional group on the substrate that can coordinate to the metal center, bringing the catalyst into close proximity to a specific reactive site.[23][24] This "intramolecular" delivery of the catalyst can override the inherent steric and electronic preferences of the molecule, leading to high regioselectivity.[25]
Visualization of a Directed Hydroformylation Workflow
Caption: Workflow for achieving high regioselectivity using a substrate with a directing group.
Q5: Are there any computational tools that can help predict regioselectivity?
A5: Yes, computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting regioselectivity in transition metal catalysis.[6][7] DFT calculations can be used to model the reaction mechanism, determine the energies of different transition states leading to various regioisomers, and thereby predict the most likely product. These computational insights can guide experimental design and help in the rational selection of ligands and reaction conditions.
Logical Relationship of Factors Influencing Regioselectivity
Caption: Key factors influencing regioselectivity in catalysis.
III. References
-
Regioselective Hydroformylation of α,β‐Unsaturated Esters. (n.d.). Chemistry – A European Journal. Retrieved January 14, 2026, from [Link]
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Highly (regio)selective hydroformylation of olefins using self-assembling phosphines. (2024). Organic & Biomolecular Chemistry. Retrieved January 14, 2026, from [Link]
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Influence of temperature in hydroformylation of 1a for selected ligands... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Vaska's complex. (n.d.). Grokipedia. Retrieved January 14, 2026, from [Link]
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Highly (regio)selective hydroformylation of olefins using temperature-resistant self-assembling phosphines. (2024). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Superseding Substrate Control with Catalyst Control to Improve Regioselectivity in Aryne Annulations. (2022). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Superseding Substrate Control with Catalyst Control to Improve Regioselectivity in Aryne Annulations. (2022). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Superseding Substrate Control with Catalyst Control to Improve Regioselectivity in Aryne Annulations. (2022). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Regio‐ and Enantioselective Iridium‐Catalyzed N‐Allylation of Indoles and Related Azoles with Racemic Branched Alkyl‐Substituted Allylic Acetates. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Origins of Regioselectivity in Iridium Catalyzed Allylic Substitution. (2015). PubMed Central (PMC). Retrieved January 14, 2026, from [Link]
-
Ligands that define the region of the chemical space associated with... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Origins of Regioselectivity in Iridium Catalyzed Allylic Substitution. (n.d.). The Hartwig Group. Retrieved January 14, 2026, from [Link]
-
Computational Redesign and Mechanistic Insights into P450BM3 Enable Regioselective C–H Hydroxylation of Structurally Diverse Steroids. (2022). ACS Catalysis. Retrieved January 14, 2026, from [Link]
-
Highly (regio)selective hydroformylation of olefins using self-assembling phosphines. (2024). Organic & Biomolecular Chemistry. Retrieved January 14, 2026, from [Link]
-
Regioselective Hydroformylation of Internal and Terminal Alkenes via Remote Supramolecular Control. (2020). PubMed. Retrieved January 14, 2026, from [Link]
-
Substrate-Directed Catalytic Selective Chemical Reactions. (2018). PubMed. Retrieved January 14, 2026, from [Link]
-
Oxygenation and Hydrochlorination of Vaska's Complex Ir(Cl)[P(C6H5)3]2(CO). (2010). Adam Cap. Retrieved January 14, 2026, from [Link]
-
Distal-Selective Hydroformylation using Scaffolding Catalysis. (2014). PubMed Central (PMC). Retrieved January 14, 2026, from [Link]
-
Ligands that define the region of the chemical space associated with... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Origins of Regioselectivity in Iridium Catalyzed Allylic Substitution. (2015). SciSpace. Retrieved January 14, 2026, from [Link]
-
Vaska's complex. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Vaska's complex. (n.d.). chemeurope.com. Retrieved January 14, 2026, from [Link]
-
Regio-selective and stereo-selective hydrosilylation of internal alkynes catalyzed by ruthenium complexes. (2018). RSC Advances. Retrieved January 14, 2026, from [Link]
-
Regioselective Hydroformylation of Internal and Terminal Alkenes via Remote Supramolecular Control. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Regioselective Hydroformylation of Allylic Alcohols. (2012). PubMed Central (PMC). Retrieved January 14, 2026, from [Link]
-
Vaska's complex. (n.d.). SciSpace. Retrieved January 14, 2026, from [Link]
-
Regioselective Hydroformylation of Internal and Terminal Alkenes via Remote Supramolecular Control. (2020). SciSpace. Retrieved January 14, 2026, from [Link]
-
Regioselectivity in the Iridium-Catalyzed [2 + 2 + 2] Cycloaddition of Unsymmetrical α,ω-Diynes with Nitrile: A DFT Study. (2020). Organometallics. Retrieved January 14, 2026, from [Link]
-
Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution. (2010). Accounts of Chemical Research. Retrieved January 14, 2026, from [Link]
-
Lauri Vaska. (n.d.). Grokipedia. Retrieved January 14, 2026, from [Link]
-
Themed collection Mechanistic Studies in Catalysis. (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
Vaska's complex- Reagent of the month. (2021). Scientific Update. Retrieved January 14, 2026, from [Link]
-
Structure and solution behaviour of rhodium(I) Vaska-type complexes for correlation of steric and electronic properties of tertiary phosphine ligands. (2003). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Improvement of regioselectivity of alkene hydrosilylation catalyzed by [PNSiNP] pincer cobalt(iii) hydrides using sodium methoxide as an additive. (2022). New Journal of Chemistry. Retrieved January 14, 2026, from [Link]
-
Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization. (2024). Chemical Science. Retrieved January 14, 2026, from [Link]
-
Highly Regio- and Stereoselective Hydrosilylation of Alkynes Catalyzed by Tridentate Cobalt Complexes. (2019). PubMed. Retrieved January 14, 2026, from [Link]
-
Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. (2021). ACS Catalysis. Retrieved January 14, 2026, from [Link]
-
Regio- and stereoselective hydrosilylation of alkynes catalyzed by three-coordinate cobalt(I) alkyl and silyl complexes. (2014). Semantic Scholar. Retrieved January 14, 2026, from [Link]
-
Regio- and Enantioselective Iridium-Catalyzed Amination of Alkyl-Substituted Allylic Acetates with Secondary Amines. (2012). PubMed Central (PMC). Retrieved January 14, 2026, from [Link]
-
Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. (2022). Journal of the American Chemical Society. Retrieved January 14, 2026, from [Link]
-
Regioselective Cu-Catalyzed Hydrosilylation of Internal Aryl Alkynes. (2017). PubMed Central (PMC). Retrieved January 14, 2026, from [Link]
-
Mechanistic study of the ligand controlled regioselectivity in iridium catalyzed C–H borylation of aromatic imines. (2018). RSC Publishing. Retrieved January 14, 2026, from [Link]
-
Designing Target-Specific Datasets for Regioselectivity Predictions on Complex Substrates. (2024). ChemRxiv. Retrieved January 14, 2026, from [Link]
-
Regioselectivity in the palladium-catalyzed addition of carbon nucleophiles to carbocyclic derivatives. (2000). PubMed. Retrieved January 14, 2026, from [Link]
-
Insights into the Regioselectivity of Metal-Catalyzed Aryne Reactions. (2023). PubMed Central (PMC). Retrieved January 14, 2026, from [Link]
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- 25. scispace.com [scispace.com]
Technical Support Center: Synthesis of Air-Stable Analogues of Vaska's Complex
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and professionals in drug development who are working with or developing iridium(I) complexes based on the Vaska's complex scaffold. Here, we address common challenges and provide in-depth, field-proven insights into synthesizing air-stable analogues, ensuring reproducibility and success in your experimental work.
Part I: Frequently Asked Questions (FAQs) - The Fundamentals
This section covers the foundational knowledge required to understand the challenges and strategies associated with Vaska's complex and its analogues.
Q1: What is Vaska's complex, and why is its air stability a concern?
A: Vaska's complex, formally trans-IrCl(CO)(PPh₃)₂, is a 16-electron, square planar iridium(I) organometallic compound.[1] Its significance stems from its ability to undergo oxidative addition reactions, a fundamental step in many catalytic cycles.[1][2] However, its coordinatively unsaturated nature makes it reactive towards atmospheric oxygen.[1] It reversibly binds dioxygen (O₂) to form an Ir(III) peroxide adduct, changing from a yellow solid to an orange one.[1][2] This reaction complicates its handling and can interfere with its intended catalytic activity, making the development of air-stable analogues a critical goal for practical applications.[3][4]
Q2: What is the mechanism behind its sensitivity to air?
A: The sensitivity is due to the oxidative addition of O₂ to the iridium(I) center.[1][5][6] The process involves:
-
Coordination: The electron-rich Ir(I) center interacts with the O₂ molecule.
-
Electron Transfer: The iridium atom formally donates electron density to the O₂ molecule.
-
Bond Formation: This results in the formation of a six-coordinate, 18-electron Ir(III) complex where the O₂ is bound in a "side-on" (η²) fashion as a peroxo ligand.[7][8]
This reaction changes the oxidation state from Ir(I) to Ir(III) and the geometry from square planar to octahedral.[1] While this binding is reversible, often requiring heat or purging with an inert gas to remove the O₂, its presence can lead to undesired side reactions or catalyst deactivation.[1][2][3]
Q3: What are the primary strategies for designing air-stable analogues?
A: The core strategies revolve around modifying the electronic and steric properties of the ligands attached to the iridium center to disfavor the binding of dioxygen.
-
Steric Hindrance: Introducing bulky substituents on the phosphine ligands (or replacing them with other bulky ligands) physically blocks the approach of O₂ to the metal center. This kinetic stabilization is a highly effective strategy.[9]
Q4: How do I choose the right ligands for my target application while ensuring air stability?
A: The choice is a balance between stability and reactivity. While bulky, electron-withdrawing ligands can enhance air stability, they can also reduce the desired catalytic activity of the complex by making the metal center less reactive.
-
Define Your Catalytic Needs: Is a highly electron-rich metal center required for your target reaction (e.g., for oxidative addition of a C-H bond)? If so, you may need to tolerate some air sensitivity and handle the complex under an inert atmosphere.
-
Consult the Literature: Look for analogues used in similar applications. For example, in C-H borylation, specific N,N-ligands paired with weakly donating anionic ligands like chloride have been shown to produce highly active and air-stable iridium precatalysts.[4][11][12]
-
Systematic Tuning: Synthesize a small library of analogues with systematically varied steric bulk and electronic properties to screen for the optimal balance of stability and activity for your specific application.
Part II: Troubleshooting Guide - From Synthesis to Characterization
This section addresses specific experimental issues in a question-and-answer format.
Problem Area: Reaction Initiation & Completion
Q: My reaction to form the Vaska's analogue is slow, incomplete, or yields no product. What should I check?
A: This is a common issue in organometallic synthesis. Here’s a checklist of potential causes and solutions:
-
Purity of Starting Materials:
-
Iridium Precursor: Hydrated iridium salts (e.g., IrCl₃·xH₂O) are common starting materials, but their water content can vary.[1] Ensure you are using the correct molecular weight for your calculations or use an anhydrous precursor if the reaction is moisture-sensitive.
-
Ligands: Phosphine ligands can oxidize over time. Check their purity by ³¹P NMR. If necessary, recrystallize or purify them before use.
-
Solvents: Use freshly distilled, anhydrous, and deoxygenated solvents. Dimethylformamide (DMF) or 2-methoxyethanol are often used as they can also serve as a source for the carbonyl (CO) ligand upon heating, but they must be free of water and amines.[1][2][8]
-
-
Reaction Temperature:
-
The synthesis of Vaska's complex and its analogues often requires refluxing at high temperatures (e.g., >150 °C in DMF) to facilitate the reduction of Ir(III) to Ir(I) and the decomposition of the solvent to provide the CO ligand.[3][8] Ensure your oil bath or heating mantle is calibrated and maintaining the target temperature.
-
-
Inert Atmosphere:
-
Source of Carbonyl (CO) Ligand:
Problem Area: Product Purity & Side Reactions
Q: My final product is an unexpected color (e.g., orange, brown, or green instead of yellow). What does this indicate?
A: The color of iridium complexes is highly sensitive to their coordination environment and oxidation state.
-
Bright Yellow: This is the characteristic color of the desired square planar Ir(I) Vaska-type complex.[1]
-
Orange/Red: This often indicates the formation of the dioxygen adduct, [IrCl(CO)(O₂)(L)₂].[2] This means your complex is not fully air-stable or was exposed to air while in solution.
-
Brown/Green/Black: These colors typically suggest decomposition or the formation of iridium oxides or other undesired species. This could be due to excessive heat, reactive impurities, or prolonged exposure to air in solution.
Q: I've isolated my product, but it appears to be a mixture or contains significant impurities according to NMR/IR. How can I improve the outcome?
A:
-
Control Stoichiometry: Use a slight excess of the phosphine ligand (e.g., 3-4 equivalents relative to Ir) as it also acts as a reductant in the synthesis from IrCl₃.[1] However, a large excess can make purification difficult.
-
Slow Addition: If you are forming a mixed-ligand complex, adding one of the ligands slowly can sometimes improve selectivity.
-
Purification Technique: Vaska's-type complexes are often purified by recrystallization. Finding the right solvent system is key. See the purification question below.
Problem Area: Characterization & Stability Confirmation
Q: The ν(CO) stretch in my product's IR spectrum is different from the parent Vaska's complex. What does this mean?
A: This is an excellent diagnostic tool! The position of the carbonyl stretching frequency (ν(CO)) is highly sensitive to the electronic environment of the iridium center.
-
Parent Vaska's Complex (Ir(I)): ν(CO) is typically around 1967 cm⁻¹.
-
Oxidized Species (Ir(III)): When the complex is oxidized (e.g., by adding O₂ or HCl), the iridium becomes more electron-poor. This reduces its ability to π-backbond to the CO ligand. As a result, the C-O bond becomes stronger, and the ν(CO) shifts to a higher frequency, typically >2000 cm⁻¹.[1]
-
Electron-Donating Ligands: If your new ligands are more electron-donating than PPh₃, they will make the Ir center more electron-rich, increasing π-backbonding and shifting ν(CO) to a lower frequency.
-
Electron-Withdrawing Ligands: If your new ligands are more electron-withdrawing, they will make the Ir center more electron-poor, decreasing π-backbonding and shifting ν(CO) to a higher frequency.[10]
Q: How can I definitively prove that my synthesized analogue is air-stable?
A:
-
Solution Test: Dissolve a sample of your complex in a suitable solvent (e.g., toluene or DCM) in a vial or cuvette open to the air.[9]
-
Spectroscopic Monitoring:
-
UV-Vis: Monitor the solution over several hours or days. A stable complex should show no significant change in its absorption spectrum.
-
IR Spectroscopy: Take IR spectra of the solution over time. The key is to look for the appearance of a new ν(CO) band at a higher frequency (>2000 cm⁻¹), which would indicate the formation of the Ir(III) dioxygen adduct.[1]
-
NMR Spectroscopy: Take a ¹H or ³¹P NMR spectrum immediately after dissolution and then again after a set period of air exposure. The appearance of new signals would indicate decomposition or reaction with oxygen.
-
-
Solid-State Test: While most instability is observed in solution, you can also monitor the solid-state appearance and IR spectrum of the compound after prolonged storage in air. Some highly stable complexes show no degradation even after a year of exposure to air.[12]
Part III: Experimental Workflow & Data
Protocol: Synthesis of an Air-Stable Vaska's Analogue with Modified Ligands
This protocol is adapted from the synthesis of related electron-rich Vaska-type complexes and serves as a representative example.[9] The goal is to synthesize a complex where steric or electronic factors enhance stability.
Objective: To synthesize an analogue of Vaska's complex using a phosphine ligand with electron-donating methoxy groups, which can influence reactivity and stability.
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Iridium(III) chloride hydrate | IrCl₃·xH₂O | ~298.57 (anhydrous) | 100 mg | ~0.335 |
| (2-methoxyphenyl)diphenylphosphine | P(C₆H₄OMe)Ph₂ | 278.29 | 373 mg | 1.34 (4 eq.) |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 15 mL | - |
Step-by-Step Methodology:
-
Setup: Equip a 50 mL Schlenk flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a nitrogen or argon line via a gas adapter.
-
Inert Atmosphere: Purge the entire apparatus with the inert gas for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Under a positive flow of inert gas, add iridium(III) chloride hydrate, (2-methoxyphenyl)diphenylphosphine, and anhydrous DMF to the flask.
-
Reflux: Immerse the flask in a preheated oil bath at 160-165 °C.
-
Reaction: Allow the mixture to reflux with vigorous stirring under the inert atmosphere for 4-6 hours. The solution color should change, eventually becoming a clear yellow or yellow-green.
-
Cooling: After the reflux period, remove the flask from the oil bath and allow it to cool to room temperature.
-
Precipitation: Once cool, slowly add 30 mL of degassed methanol to the reaction mixture while stirring. The product should precipitate as a yellow solid.
-
Crystallization: For complete precipitation, cool the flask in an ice bath or store it in a freezer for several hours.
-
Isolation: Collect the yellow crystalline product by filtration using a Büchner funnel, washing it with small portions of cold methanol and then a small amount of diethyl ether to aid drying.
-
Drying: Dry the product under vacuum. Store the final product in a vial, and for long-term storage, keep it in a desiccator or glovebox.
Data Comparison: Parent vs. Analogue
| Property | Parent Vaska's Complex | Representative Air-Stable Analogue | Rationale for Change |
| Formula | trans-IrCl(CO)(PPh₃)₂ | [(tmphen)Ir(coe)₂Cl][4][12] | Ligand substitution to enhance stability. |
| Appearance | Bright yellow crystals[1] | Orange-red crystals | Color depends on the specific ligand set. |
| Air Stability | Reacts with O₂ in solution[1] | Stable in solid form and in solution for extended periods[12] | Steric bulk and electronic tuning of new ligands prevent O₂ binding. |
| ν(CO) (cm⁻¹) | ~1967 | N/A (no CO ligand) | The absence of a CO ligand requires other characterization methods. For analogues with a CO ligand, this value would shift based on the electronic properties of the new ligands. |
| ³¹P NMR (ppm) | ~20-30 (varies) | N/A (no phosphine) | Characterization relies on ¹H and ¹³C NMR of the tmphen and coe ligands. |
Part IV: Visual Guides & Workflows
Diagram 1: General Synthetic Strategy
Caption: A logical guide to troubleshooting failed synthesis reactions.
Part V: References
-
Vaska's complex - Wikipedia. [Link]
-
Vaska's complex - Grokipedia. [Link]
-
Vaska's complex- Reagent of the month - Scientific Update - UK. (2021-01-13). [Link]
-
5.5: Oxidative Addition - Chemistry LibreTexts. (2019-06-05). [Link]
-
Lecture 17 - Oxidative addition & Vaskas complex mechanism. [Link]
-
An Air-Stable, Single-Component Iridium Precatalyst for the Borylation of C−H Bonds on Large to Miniaturized Scales - NIH. (2025-10-27). [Link]
-
Structure and solution behaviour of rhodium(I) Vaska-type complexes for correlation of steric and electronic properties of tertiary phosphine ligands | Request PDF - ResearchGate. (2025-08-05). [Link]
-
Experiment #5, Synthesis and Reactivity of Vaska's Complex - YouTube. (2021-05-12). [Link]
-
Synthesis of & Reversing O2 Addition on Vaska's Complex - Odinity. (2018-01-06). [Link]
-
An Air-Stable, Single-Component Iridium Precatalyst for the Borylation of C–H Bonds on Large to Miniaturized Scales | Journal of the American Chemical Society. [Link]
-
The reactions of Ir(CO)Cl(PPh3)2 with HSnPh3 - Wsu. [Link]
-
Synthesis in Review: An Air-Stable Iridium Precatalyst for C-H Borylation and a Photochemical Strategy for Azole Permutations | Domainex. (2025-01-21). [Link]
-
trans-Ir(PPh3)2(CO)(NHAr) Complexes: Their Syntheses, Characterization, and Reactions with CO | Organometallics - ACS Publications. [Link]
-
Vaska's Complex - Molecule of the Month February 2013 - JMol version. [Link]
-
Vaska's complex - chemeurope.com. [Link]
-
(PDF) Air‐Stable Bis‐Cyclometallated Iridium Catalysts for Ortho‐Directed C(sp)−H Borylation - ResearchGate. [Link]
-
82 questions with answers in ORGANOMETALLIC SYNTHESIS | Science topic - ResearchGate. [Link]
-
An air-stable cationic iridium hydride as a highly active and general catalyst for the isomerization of terminal epoxides - Chemical Communications (RSC Publishing). [Link]
-
Vaska's Complex - Molecule of the Month February 2013 - HTML-only version. [Link]
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- 12. Synthesis in Review: An Air-Stable Iridium Precatalyst for C-H Borylation and a Photochemical Strategy for Azole Permutations | Domainex [domainex.co.uk]
Technical Support Center: Purification of Vaska's Complex and its Adducts
Welcome to the technical support center for the purification of Vaska's complex (trans-IrCl(CO)(PPh₃)₂) and its adducts. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile organometallic compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific challenges you may encounter during the purification process. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experiments.
I. Core Principles of Purifying Vaska's Complex and its Adducts
Vaska's complex is a 16-electron, square planar iridium(I) complex that is renowned for its ability to undergo oxidative addition reactions with various small molecules.[1][2][3] This reactivity, while being its most useful property, also presents challenges during purification. The key to successfully purifying Vaska's complex and its adducts lies in understanding their stability and reactivity.
Atmosphere Control is Non-Negotiable: Vaska's complex is air-stable in its solid, crystalline form.[1][4] However, in solution, it can react with atmospheric oxygen to form the dioxygen adduct, IrCl(CO)(PPh₃)₂(O₂).[2][5][6] This reaction is reversible, often by heating the solution or purging it with an inert gas.[2] Therefore, unless the dioxygen adduct is the target molecule, all purification steps for Vaska's complex should be performed under an inert atmosphere (e.g., nitrogen or argon).
Solvent Selection is Crucial: The choice of solvent is critical for successful purification, primarily through recrystallization. Vaska's complex is soluble in nonpolar solvents like benzene, toluene, and chloroform, and insoluble in water and ethanol.[1] Purification often involves dissolving the crude product in a suitable solvent and then inducing crystallization by cooling or by the addition of a non-solvent.
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses common problems encountered during the purification of Vaska's complex and its adducts in a question-and-answer format.
Question 1: My yield of Vaska's complex is consistently low after purification. What are the likely causes and how can I improve it?
Answer:
Low yield is a frequent issue and can stem from several factors throughout the synthesis and purification process.
-
Incomplete Reaction: The synthesis of Vaska's complex involves the reduction of an iridium(III) salt in the presence of triphenylphosphine and a carbon monoxide source, often DMF or 2-methoxyethanol.[2][6] If the reaction is incomplete, the yield of the crude product will be low to begin with. Ensure that the reaction has gone to completion by monitoring it using an appropriate technique like thin-layer chromatography (TLC) if applicable, or by ensuring the characteristic color change is complete.
-
Losses During Washing and Filtration: Vaska's complex has some solubility in a range of organic solvents. Excessive washing of the crude product can lead to significant losses. It is crucial to use minimal amounts of cold solvent for washing.
-
Sub-optimal Recrystallization Conditions: The choice of solvents for recrystallization is critical. If the complex is too soluble in the chosen solvent, recovery will be poor. Conversely, if it is not soluble enough, purification will be ineffective. A good starting point for recrystallization is to dissolve the crude complex in a minimal amount of hot toluene or benzene and then allow it to cool slowly. If crystals do not form, the addition of a non-solvent like hexane can induce precipitation.
-
Oxidative Addition to the Dioxygen Adduct: If the purification is not carried out under a strictly inert atmosphere, a portion of your Vaska's complex may be converted to the dioxygen adduct. While this reaction is reversible, it can lead to a lower yield of the desired parent complex.
Step-by-Step Protocol to Improve Yield:
-
Ensure the synthesis reaction goes to completion.
-
After the reaction, precipitate the crude product by adding a non-solvent (e.g., ethanol or methanol) to the reaction mixture.[5]
-
Collect the crude product by filtration.
-
Wash the collected solid with a minimal amount of cold non-solvent to remove soluble impurities.
-
For recrystallization, dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., toluene).
-
Allow the solution to cool slowly to room temperature, and then in a freezer to maximize crystal formation.
-
If necessary, add a small amount of a non-solvent (e.g., hexane) to induce further precipitation.
-
Collect the purified crystals by filtration and wash with a small amount of cold non-solvent.
-
Dry the final product under vacuum.
Question 2: My purified Vaska's complex is contaminated with unreacted triphenylphosphine. How can I remove it?
Answer:
Excess triphenylphosphine is often used in the synthesis of Vaska's complex to ensure complete reduction of the iridium salt and to act as a ligand.[2][6] Its removal is a common purification challenge.
-
Cause: Triphenylphosphine has similar solubility characteristics to Vaska's complex in some solvents, making its removal by simple recrystallization difficult.
-
Solution 1: Solvent Washing: Triphenylphosphine is more soluble in ethanol and hexane than Vaska's complex. Washing the crude product thoroughly with these solvents before recrystallization can effectively remove a significant portion of the unreacted triphenylphosphine.
-
Solution 2: Optimized Recrystallization: A carefully chosen solvent system for recrystallization can help separate Vaska's complex from triphenylphosphine. For instance, dissolving the crude product in a minimal amount of a good solvent like dichloromethane and then adding a non-solvent in which triphenylphosphine is more soluble, such as hexane, can lead to the preferential crystallization of Vaska's complex.
Question 3: I am trying to purify the dioxygen adduct of Vaska's complex, but it keeps reverting to the parent complex. How can I stabilize it?
Answer:
The reversible binding of dioxygen to Vaska's complex is a hallmark of its reactivity.[2][6] The stability of the dioxygen adduct is influenced by temperature and the surrounding atmosphere.
-
Cause: The dioxygen adduct, IrCl(CO)(PPh₃)₂(O₂), can release O₂ upon heating or when the partial pressure of oxygen is low.[2]
-
Solution:
-
Low-Temperature Purification: Perform all purification steps at or below room temperature to minimize the thermal decomposition of the adduct.
-
Maintain an Oxygen Atmosphere: During filtration and handling, it can be beneficial to work under an atmosphere of pure oxygen to push the equilibrium towards the adduct. However, this should be done with extreme caution due to the increased fire hazard. A safer alternative is to work quickly in the air.
-
Rapid Crystallization: Induce crystallization rapidly from a suitable solvent system at low temperatures. For example, dissolving the adduct in dichloromethane and then adding cold hexane can promote quick precipitation.
-
III. Detailed Purification Protocols
Protocol 1: Purification of Vaska's Complex by Recrystallization
This protocol assumes you have the crude solid of Vaska's complex.
-
Preparation: Ensure all glassware is dry and the entire procedure is carried out under an inert atmosphere (e.g., using a Schlenk line or in a glovebox).
-
Dissolution: In a Schlenk flask, add the crude Vaska's complex. Add a minimal amount of hot toluene (or benzene) to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration under an inert atmosphere.
-
Crystallization: Allow the solution to cool slowly to room temperature. Bright yellow crystals of Vaska's complex should start to form. For maximum yield, place the flask in a freezer (-20 °C) for several hours or overnight.
-
Isolation: Decant the mother liquor via cannula filtration or filter the crystals using a frit under an inert atmosphere.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified yellow crystals under high vacuum.
Protocol 2: Purification of the Dioxygen Adduct of Vaska's Complex
This protocol starts from a solution of Vaska's complex that has been exposed to oxygen.
-
Preparation: The synthesis of the dioxygen adduct is typically done by bubbling oxygen through a solution of Vaska's complex in a solvent like toluene or benzene, which results in a color change from yellow to orange.[6]
-
Concentration: Reduce the volume of the solvent under reduced pressure, but avoid excessive heating to prevent the adduct from reverting to Vaska's complex.
-
Precipitation: Add a non-solvent, such as hexane, dropwise to the concentrated solution until a precipitate forms. The solution is typically cooled in an ice bath during this process to maximize precipitation.
-
Isolation: Quickly collect the orange solid by filtration in the air.
-
Washing: Wash the solid with a small amount of cold hexane.
-
Drying: Dry the product under a gentle stream of air or in a desiccator. Avoid high vacuum and heat.
IV. Frequently Asked Questions (FAQs)
Q1: Can I use column chromatography to purify Vaska's complex?
A1: While column chromatography is a powerful purification technique, its application to organometallic complexes like Vaska's complex should be approached with caution.[7][8] Many complexes can be unstable on common stationary phases like silica gel or alumina, which can have acidic sites leading to decomposition.[8] However, for more 'organic' and stable complexes, it can be a viable option.[7] If you choose to use column chromatography, it is advisable to first test the stability of your complex on a small scale using a 2D TLC plate.[7] Neutralized silica or alumina, or reverse-phase chromatography on a C18 column, might be more suitable.[8]
Q2: How can I confirm the purity of my Vaska's complex and the formation of its adducts?
A2: Infrared (IR) spectroscopy is a powerful and readily available technique for this purpose. The stretching frequency of the carbonyl (CO) ligand is very sensitive to the electronic environment of the iridium center.[2] Oxidative addition to form Ir(III) products reduces the π-backbonding from iridium to the CO ligand, causing an increase in the CO stretching frequency (ν(CO)).[2]
| Compound | ν(CO) (cm⁻¹) |
| Vaska's Complex (Ir(I)) | ~1967 |
| Vaska's + O₂ (Ir(III)) | ~2015 |
| Vaska's + HCl (Ir(III)) | ~2046 |
| Vaska's + MeI (Ir(III)) | ~2047 |
| Vaska's + I₂ (Ir(III)) | ~2067 |
Data sourced from multiple references.[2]
By taking an IR spectrum of your sample, you can check for the presence of the characteristic ν(CO) peak for Vaska's complex and the absence of peaks corresponding to its adducts or starting materials.
Q3: What are the key differences in purification strategies for Vaska's complex versus its HCl or other oxidative addition adducts?
A3: The primary difference lies in the stability and polarity of the complexes. Vaska's complex is a neutral Ir(I) species, while its oxidative addition adducts are typically more polar Ir(III) species. This difference in polarity can be exploited for purification. The adducts are generally more stable than the dioxygen adduct but may still be sensitive to certain conditions. Recrystallization remains the method of choice, but the solvent systems may need to be adjusted to account for the change in polarity. For instance, the HCl adduct, being more polar, might be less soluble in nonpolar solvents like hexane compared to Vaska's complex.
V. Visualizing the Purification Workflow
Diagram 1: General Purification Workflow for Vaska's Complex
Caption: A generalized workflow for the purification and analysis of Vaska's complex.
Diagram 2: Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of an appropriate purification technique.
VI. References
-
WSU Chemistry 410. (2021, May 12). Experiment #5, Synthesis and Reactivity of Vaska's Complex. YouTube. [Link]
-
Pantony, D. A. (1967). CHROMATOGRAPHY AND SOLVENT EXTRACTION OF ORGANOMETALLIC COMPLEXES. DTIC. [Link]
-
Weitz, E. (2023, May 10). Quantitative Separation of Unknown Organic–Metal Complexes by Liquid Chromatography–Inductively Coupled Plasma-Mass Spectrometry. Analytical Chemistry. [Link]
-
NotEvans. (2016, July 27). Can we do column chromatography for the purification of metal complexs?. Chemistry Stack Exchange. [Link]
-
Various Authors. (2016, July 27). Can we do column chromatography for the purification of metal complexs?. ResearchGate. [Link]
-
Grokipedia. Vaska's complex. [Link]
-
Miller, E. J. (2018, January 6). Synthesis of & Reversing O2 Addition on Vaska's Complex. Odinity. [Link]
-
Cash, D. N., & Harris, R. O. (1971). Reaction of trans-Chlorocarbonylbis(tripheny1phosphine) Iridium(1) and its Analogues with Oxidizing Metal Salts. Canadian Journal of Chemistry. [Link]
-
ChemEurope.com. Vaska's complex. [Link]
-
Wikipedia. Vaska's complex. [Link]
-
Scientific Update. (2021, January 13). Vaska's complex- Reagent of the month. [Link]
-
Cap, A. (2010, April 22). Oxygenation and Hydrochlorination of Vaska's Complex Ir(Cl)[P(C6H5)3]2(CO). Adam Cap. [Link]
-
Cap, A. CHM 2521 (Inorganic Chemistry Lab). Adam Cap. [Link]
-
EPFL Graph Search. Vaska's complex. [Link]
-
University of Bristol. (2013, February). Vaska's Complex - Molecule of the Month. [Link]
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- 2. Vaska's complex - Wikipedia [en.wikipedia.org]
- 3. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 4. scientificupdate.com [scientificupdate.com]
- 5. odinity.com [odinity.com]
- 6. Vaska's_complex [chemeurope.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Kinetic Analysis of Catalytic Reactions Involving Vaska's Complex
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the kinetic analysis of catalytic reactions featuring Vaska's complex, trans-[IrCl(CO)(PPh₃)₂]. This guide is structured to address the practical challenges and questions that arise during experimental design, execution, and data interpretation. It moves beyond simple protocols to explain the causality behind our recommendations, ensuring robust and reproducible results.
FAQs: Experimental Setup & Best Practices
This section addresses foundational questions crucial for setting up a successful kinetic experiment.
Q1: My kinetic runs are not reproducible. What are the most common sources of error?
Poor reproducibility is a frequent issue in homogeneous catalysis, often stemming from minute variations in reaction conditions. The primary culprits are typically impurities in the catalyst, solvent, or substrates, and inconsistencies in temperature or atmosphere control.
-
Catalyst Purity: Vaska's complex itself, though described as air-stable as a solid, can degrade in solution, especially in the presence of trace oxygen or impurities.[1][2] It is advisable to recrystallize the complex before use if its purity is uncertain. Any Ir(III) contamination from prior oxidative addition can significantly alter the observed kinetics.
-
Solvent & Substrate Purity: Solvents must be rigorously dried and deoxygenated. Trace water can react with some substrates or intermediates, while dissolved oxygen can lead to the formation of the inactive dioxygen adduct, IrCl(CO)(PPh₃)₂O₂.[1][3] Similarly, impurities in substrates, such as peroxides in alkenes, can initiate side reactions or deactivate the catalyst. The impact of even trace impurities from reagents can be a significant source of irreproducibility.[4]
-
Atmosphere Control: All kinetic runs must be performed under a strictly inert atmosphere (e.g., high-purity nitrogen or argon) using Schlenk line or glovebox techniques. Inconsistent atmospheric control is a leading cause of variable reaction rates.
-
Temperature Control: Homogeneous catalytic reactions are highly sensitive to temperature.[5] Use a thermostated bath (oil or water) or a reaction block with precise temperature control (±0.1 °C) to ensure thermal consistency across all experiments.
Q2: How do I choose the right analytical technique to monitor the reaction rate?
The choice of technique depends on the nature of the reactants and products, the reaction timescale, and the available instrumentation. The goal is to find a method that allows for continuous or frequent sampling without perturbing the reaction.
| Technique | Principle | Advantages | Considerations & Limitations |
| UV-Vis Spectroscopy | Monitors changes in the electronic absorption spectrum of the catalyst or a reactant/product. | High sensitivity, suitable for rapid reactions, allows for in situ monitoring with a dip probe. | Requires a chromophore with a distinct, non-overlapping absorbance. Can be sensitive to temperature fluctuations. |
| NMR Spectroscopy | Tracks the disappearance of reactant signals or the appearance of product signals over time. | Provides detailed structural information, allowing for the identification of intermediates and byproducts.[6] | Lower sensitivity, requires deuterated solvents, and may not be suitable for very fast reactions unless specialized stopped-flow techniques are used. |
| IR Spectroscopy | Monitors the characteristic stretching frequency of the CO ligand on Vaska's complex (~1967 cm⁻¹).[3] | The ν(CO) band is a sensitive probe of the iridium's electronic environment; oxidative addition to Ir(III) causes a shift to >2000 cm⁻¹.[3] This makes it excellent for tracking the catalyst's state. | Requires an IR-transparent solvent in the region of interest. Can be challenging for quantitative analysis without careful calibration. |
| Gas Chromatography (GC) | Quantifies volatile reactants and products from aliquots taken over time. | High precision and accuracy for quantitative analysis. | Requires quenching the reaction in each aliquot, which can introduce errors. Not suitable for non-volatile compounds. |
| Gas Uptake (for H₂, O₂, etc.) | Measures the consumption of a gaseous reactant at constant pressure using a gas burette or mass flow controller. | Direct, continuous measurement of reactant consumption. Ideal for hydrogenation or oxidation reactions.[7] | Requires a well-sealed, constant volume system. The rate may be influenced by gas-liquid mass transfer limitations. |
Q3: What is the "method of initial rates" and why is it preferred for determining reaction orders?
The method of initial rates is a common and robust technique for determining the kinetic orders of a reaction.[8] It involves measuring the reaction rate at the very beginning of the reaction (typically <10% conversion) under different initial concentrations of each component (catalyst, substrates).
Causality: By focusing on the initial phase, we minimize complications that arise as the reaction progresses, such as:
-
Changes in reactant concentrations.
-
Product inhibition or auto-catalysis.
-
Catalyst deactivation or changes in speciation.
-
Reversibility of the reaction.[9]
By systematically varying the concentration of one species while keeping all others constant, you can directly determine the reaction order with respect to that specific component. For example, if doubling the catalyst concentration doubles the initial rate, the reaction is first-order in the catalyst.[8] Kinetic studies of methyl halide addition to Vaska's complex have shown the reaction to be first order in both the iridium complex and the methyl halide, suggesting the rate-determining step involves a collision between these two molecules.[10]
Troubleshooting Guide: Common Kinetic Issues & Solutions
This section provides a problem-solving framework for issues that arise during data acquisition and analysis.
Q4: I observe an "induction period" where the reaction starts slowly before accelerating. What does this mean?
An induction period suggests that the species you added to the flask, the precatalyst (Vaska's complex), is not the true active catalyst. The initial slow phase is the period during which the precatalyst is converted into the catalytically active species.
Possible Causes & Solutions:
-
Ligand Dissociation: The active catalyst might be a 14-electron species formed by the dissociation of a PPh₃ ligand. This is often a pre-equilibrium step.
-
Troubleshooting: Try adding a small amount of free PPh₃ ligand to the reaction. If the induction period lengthens or the rate decreases, it supports a dissociative mechanism.
-
-
Inhibitor Consumption: A trace impurity in the solvent or substrate might be reacting with the catalyst. The reaction only proceeds once this inhibitor is consumed.
-
Troubleshooting: Re-purify all reagents and solvents. Ensure the inert atmosphere is of the highest quality.
-
-
Slow Substrate Activation: The initial oxidative addition step that activates the catalyst might be slow compared to subsequent turnover.
-
Troubleshooting: This is a feature of the mechanism. The kinetic model must account for this initial activation step.
-
Q5: My reaction rate is not linear, even at the beginning. How do I determine the initial rate?
Non-linear "initial" rates are common and usually indicate that the reaction is fast or that the sampling method is not frequent enough.
Solutions:
-
Fit a Polynomial: Fit the concentration vs. time data for the first 5-10% of the reaction to a second-order polynomial: [C] = at² + bt + c. The initial rate is the first derivative at t=0, which is simply the coefficient b.
-
Use a Different Technique: If the reaction is too fast for manual sampling, consider an in situ monitoring technique like stopped-flow UV-Vis spectroscopy, which can capture data on the millisecond timescale.[5][8]
-
Lower the Temperature: Reducing the reaction temperature will slow down the rate, making it easier to measure the initial linear regime. This also allows for the determination of activation parameters (ΔH‡ and ΔS‡) via an Eyring plot.
Q6: My kinetic data suggests a fractional or negative reaction order. Is this possible?
Yes, fractional or negative orders are common in complex multi-step catalytic reactions and provide important mechanistic insights.[6]
-
Fractional Orders: Often arise when the active catalyst is formed in a pre-equilibrium step. For example, if catalyst [C] dissociates a ligand L to form the active species [C*], and this equilibrium is not fully shifted to one side, the observed order with respect to [C] will be between 0 and 1.
-
Negative Orders: Typically indicate that a species is inhibitory. A negative order with respect to a ligand (e.g., PPh₃) strongly suggests a dissociative mechanism where excess ligand pushes the equilibrium away from the active catalyst. A negative order with respect to a substrate can occur if it binds to the catalyst to form an inactive or less active "dead-end" complex.
Below is a troubleshooting workflow for diagnosing irreproducible kinetic data.
Caption: Troubleshooting workflow for irreproducible kinetic data.
Advanced Protocols & Data Interpretation
Protocol: Determining the Rate Law for Oxidative Addition of CH₃I to Vaska's Complex
This protocol outlines the use of the initial rates method to determine the rate law, which is expected to be: Rate = k[Vaska's Complex]ᵃ[CH₃I]ᵇ.
Materials & Setup:
-
Recrystallized Vaska's complex
-
Anhydrous, deoxygenated toluene (or other suitable solvent)
-
Freshly distilled, deoxygenated methyl iodide (CH₃I)
-
Thermostated UV-Vis spectrometer with a cuvette holder
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Stock Solution Preparation: Inside a glovebox, prepare separate, accurate stock solutions of Vaska's complex and CH₃I in toluene.
-
Baseline Measurement: Place a cuvette with pure toluene in the spectrometer and record a baseline spectrum.
-
Kinetic Run 1 (Baseline Concentration):
-
To the cuvette, add a specific volume of the Vaska's complex stock solution and dilute with toluene to a final volume just under the target (e.g., 2.5 mL for a 3 mL cuvette).
-
Place the cuvette in the thermostated holder and allow it to equilibrate for 5-10 minutes.
-
Set the spectrometer to monitor the disappearance of the Vaska's complex peak (e.g., at λ_max) over time.
-
Initiate the reaction by injecting a small, precise volume of the CH₃I stock solution, mix rapidly, and immediately start data acquisition.
-
Collect data until ~10-15% of the reaction is complete.
-
-
Determine Initial Rate 1: Plot absorbance vs. time. The initial rate is the negative of the slope of the linear portion at the beginning of the curve. Convert this from Abs/s to M/s using the Beer-Lambert law (A = εbc).
-
Kinetic Run 2 (Vary [Vaska's Complex]): Repeat steps 3-4, but use double the concentration of Vaska's complex while keeping the [CH₃I] identical to Run 1.
-
Kinetic Run 3 (Vary [CH₃I]): Repeat steps 3-4, but use the same [Vaska's complex] as Run 1 and double the concentration of CH₃I.
-
Data Analysis:
-
Determine Order 'a' (Vaska's Complex): Compare Rate 1 and Rate 2. a = log(Rate 2 / Rate 1) / log([Vaska's]₂ / [Vaska's]₁).
-
Determine Order 'b' (CH₃I): Compare Rate 1 and Rate 3. b = log(Rate 3 / Rate 1) / log([CH₃I]₃ / [CH₃I]₁).
-
Calculate Rate Constant (k): Using the determined orders a and b, calculate k for each run using the rate law equation. The values should be consistent.
-
Interpreting Catalytic Cycles and Deactivation Pathways
The kinetic data you gather is crucial for building a plausible catalytic mechanism. Vaska's complex is a 16-electron square planar complex, making it coordinatively unsaturated and prone to oxidative addition, a key step in many catalytic cycles.[2][3]
Caption: Generalized catalytic cycle and potential deactivation pathway.
This diagram shows a generic cycle involving oxidative addition of a molecule A-B, followed by substrate coordination and reductive elimination to release the product and regenerate the Ir(I) catalyst.[11] Your kinetic data (e.g., orders in A-B and substrate) helps determine which of these steps is the rate-determining step. A common deactivation pathway is the irreversible reaction with trace oxygen to form a stable dioxygen complex, which would manifest as a slowing of the reaction over time.[1]
References
- Vertex AI Search. (n.d.). Chemical Kinetics In Homogeneous Catalysis.
- NPTEL-NOC IITM. (n.d.). Lecture 17 - Oxidative addition & Vaskas complex mechanism.
- ResearchGate. (2009). Kinetic study of the oxidative addition of methyl iodide to Vaska's complex in ionic liquids.
- Samuelson, A.G. (2014, August 11). Mod-04 Lec-17 Oxidative addition & Vaskas complex mechanism [Video]. YouTube.
- Merit, D. (2019, March 9). VASKA's COMPLEX- Alternative Oxidative Addition [Video]. YouTube.
- Solubility of Things. (n.d.). Characteristics of Homogeneous Catalysis.
- University of York. (n.d.). Oxidative addition reactions of Vaska's compound.
- U.S. Department of Energy, Office of Scientific and Technical Information. (n.d.). Best practices in catalysis: A perspective.
- Grokipedia. (n.d.). Vaska's complex.
- PubMed Central. (n.d.). Utilizing Design of Experiments Approach to Assess Kinetic Parameters for a Mn Homogeneous Hydrogenation Catalyst.
- Perego, C., & Peratello, S. (1999). Experimental methods in catalytic kinetics.
- Wang, N. M. (n.d.). Homogeneous flow catalysis strategies for lab-scale kinetic investigation and reaction development. IDEALS - University of Illinois.
- SciSpace. (n.d.). Vaska's complex.
- Wikipedia. (n.d.). Vaska's complex.
- Scientific Update. (2021, January 13). Vaska's complex- Reagent of the month.
- ResearchGate. (2012). Kinetic modeling of homogeneous catalytic processes.
- Idaho National Laboratory. (n.d.). Kinetic Measurements in Heterogeneous Catalysis.
- University of Rochester. (2021, May 12). Experiment #5, Synthesis and Reactivity of Vaska's Complex [Video]. YouTube.
- PubMed. (2023). A Coordination Polymer of Vaska's Complex as a Heterogeneous Catalyst for the Reductive Formation of Enamines from Amides.
- Chemical Science. (2016). An automated method to find reaction mechanisms and solve the kinetics in organometallic catalysis.
- ResearchGate. (n.d.). Experimental Studies of Reaction Mechanisms in Organometallic Chemistry and Catalysis.
- Nanoscale. (2024). Troubleshooting the influence of trace chemical impurities on nanoparticle growth kinetics via electrochemical measurements.
- Taylor & Francis Online. (2022). Chemical kinetics of heterogeneous catalysis: experimental research methodologies and case studies of site-isolated materials.
- ResearchGate. (2018). Gas-Phase Hydrogenation with Parahydrogen Over Immobilized Vaska's Complex.
- Frontiers in Catalysis. (2021). Speciality Grand Challenges in Organometallic Catalysis.
- Chemical Communications. (2018). In crystallo organometallic chemistry.
- ResearchGate. (2013). Optimization of a Hydrogenation Process using Real-Time Mid-IR, Heat Flow and Gas Uptake Measurements.
- ResearchGate. (2020). Transient Kinetic Investigation of Chain Growth and the Accumulation of Surface Carbon During CO Hydrogenation on Cobalt Catalysts.
- Journal of the Chemical Society C: Organic. (1967). Mechanisms of hydrogenation. Part VII. Kinetic aspects of homogeneous and heterogeneous hydrogenation.
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Validation & Comparative
A Comparative Guide to Vaska's Complex and Wilkinson's Catalyst: Structure, Reactivity, and Catalytic Performance
For Researchers, Scientists, and Drug Development Professionals
In the landscape of homogeneous catalysis, Vaska's complex and Wilkinson's catalyst stand as seminal examples of square planar d⁸ transition metal complexes. While structurally similar and sharing the ability to activate small molecules, their practical applications, particularly in the crucial reaction of alkene hydrogenation, diverge significantly. This guide provides an in-depth comparative analysis of these two catalysts, delving into their structural nuances, reactivity profiles, and catalytic performance, supported by mechanistic insights and experimental protocols to inform catalyst selection and methodology development.
At a Glance: Key Structural and Electronic Differences
Vaska's complex, trans-[IrCl(CO)(PPh₃)₂], and Wilkinson's catalyst, [RhCl(PPh₃)₃], both feature a central d⁸ transition metal (Iridium(I) and Rhodium(I), respectively) in a square planar geometry, rendering them coordinatively unsaturated with a 16-electron count.[1][2] This electron deficiency is the wellspring of their reactivity, driving them to achieve a more stable 18-electron configuration through ligand association.[1]
However, subtle differences in their composition have profound implications for their catalytic prowess. The substitution of a triphenylphosphine (PPh₃) ligand in Wilkinson's catalyst with a carbon monoxide (CO) ligand in Vaska's complex alters the electronic properties of the metal center. The strong π-accepting nature of the CO ligand in Vaska's complex leads to significant π-backbonding from the iridium d-orbitals.[1] This electronic effect, along with the trans arrangement of the bulky PPh₃ ligands, influences the stability and reactivity of the complex.[1]
In contrast, Wilkinson's catalyst possesses three PPh₃ ligands, which are less π-accepting than CO. The lability of one of these phosphine ligands in solution is a critical feature, creating a vacant coordination site necessary for the catalytic cycle to commence.[3]
| Feature | Vaska's Complex | Wilkinson's Catalyst |
| Chemical Formula | trans-[IrCl(CO)(PPh₃)₂][1] | [RhCl(PPh₃)₃][2] |
| Central Metal | Iridium(I) | Rhodium(I) |
| Electron Count | 16[1] | 16[2] |
| Geometry | Square Planar[1] | Slightly distorted Square Planar[2] |
| Key Ligand Difference | Carbonyl (CO) ligand | Third Triphenylphosphine (PPh₃) ligand |
| Color and Form | Bright yellow crystalline solid[1] | Red-brown solid[2] |
Synthesis of the Catalysts: Established Methodologies
The preparation of both complexes is well-established in the literature, involving the reduction of a metal salt in the presence of the appropriate ligands.
Experimental Protocol: Synthesis of Vaska's Complex
The synthesis of Vaska's complex typically involves the reaction of an iridium(III) salt with triphenylphosphine in a solvent that also serves as a source of carbon monoxide, such as dimethylformamide (DMF).[1][4]
Step-by-Step Methodology:
-
Combine iridium(III) chloride hydrate (IrCl₃·xH₂O) and an excess of triphenylphosphine (PPh₃) in a round-bottom flask.
-
Add dimethylformamide (DMF) as the solvent.
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen). The DMF decomposes at high temperatures to provide the CO ligand.[4]
-
As the reaction proceeds, the color of the solution will change, and the bright yellow crystalline product will precipitate.
-
After cooling, the product is collected by filtration, washed with a suitable solvent like ethanol, and dried.
Diagram of Synthetic Workflow for Vaska's Complex
Caption: Synthetic workflow for Vaska's complex.
Experimental Protocol: Synthesis of Wilkinson's Catalyst
Wilkinson's catalyst is typically synthesized by the reaction of rhodium(III) chloride with an excess of triphenylphosphine in refluxing ethanol. In this reaction, triphenylphosphine acts as both a ligand and a reducing agent.
Step-by-Step Methodology:
-
Dissolve rhodium(III) chloride hydrate (RhCl₃·3H₂O) in ethanol in a round-bottom flask.
-
Add a four-fold excess of triphenylphosphine (PPh₃) to the solution.
-
Heat the mixture to reflux. The PPh₃ reduces the Rh(III) to Rh(I) and also coordinates to the metal center.
-
The red-brown product, Wilkinson's catalyst, will crystallize from the hot solution.
-
After cooling, the crystals are collected by filtration, washed with ethanol, and then ether, and dried under vacuum.
Diagram of Synthetic Workflow for Wilkinson's Catalyst
Caption: Synthetic workflow for Wilkinson's catalyst.
Comparative Reactivity and Catalytic Performance
The defining reactivity of both complexes is their ability to undergo oxidative addition, a key step in many catalytic cycles.[1][2] This process involves the cleavage of a substrate molecule (like H₂) and its addition to the metal center, increasing the metal's oxidation state and coordination number.
Oxidative Addition of Dihydrogen
Both Vaska's complex and Wilkinson's catalyst readily react with molecular hydrogen. For Vaska's complex, the addition of H₂ is a classic example of a reversible oxidative addition, forming a dihydrido-iridium(III) species.[5] This reaction has been instrumental in developing the conceptual framework for homogeneous catalysis.[1]
Wilkinson's catalyst also undergoes oxidative addition of H₂ after the initial dissociation of a PPh₃ ligand.[3] This dihydrido-rhodium(III) intermediate is a key species in the catalytic hydrogenation of alkenes.[3]
Catalytic Hydrogenation of Alkenes: A Head-to-Head Comparison
While both complexes can activate hydrogen, their efficiency and selectivity as hydrogenation catalysts differ significantly. Wilkinson's catalyst is a highly active and selective catalyst for the hydrogenation of a wide range of alkenes, particularly unhindered ones.[2] Vaska's complex, on the other hand, is generally a much less active hydrogenation catalyst and is more often used in other catalytic transformations such as hydrosilylation.[4]
The lower catalytic activity of Vaska's complex in hydrogenation can be attributed to the stronger metal-ligand bonds, particularly the Ir-CO bond, which makes the dissociation of a ligand to open a coordination site for the alkene less favorable compared to the dissociation of a PPh₃ ligand from Wilkinson's catalyst.
Comparative Performance Data (Qualitative):
| Catalyst | Relative Activity in Alkene Hydrogenation | Selectivity |
| Vaska's Complex | Generally low | Less studied for hydrogenation; more prominent in hydrosilylation |
| Wilkinson's Catalyst | High | Excellent for less sterically hindered alkenes; sensitive to substrate structure[2] |
Quantitative data directly comparing the turnover frequencies (TOF) and turnover numbers (TON) for the same hydrogenation reaction under identical conditions are scarce in the literature, reflecting the infrequent use of Vaska's complex for this purpose.
Mechanistic Insights: The Catalytic Cycle of Hydrogenation
The mechanism of alkene hydrogenation by Wilkinson's catalyst is well-established and proceeds through a series of oxidative addition, migratory insertion, and reductive elimination steps.[3]
Catalytic Cycle of Alkene Hydrogenation with Wilkinson's Catalyst
Caption: The catalytic cycle for alkene hydrogenation by Wilkinson's catalyst.
The catalytic cycle for Vaska's complex in hydrogenation is not as well-defined due to its lower activity. However, it is presumed to follow a similar sequence of steps, with the initial oxidative addition of H₂ being a key activation step.[6]
Experimental Protocols: Catalytic Hydrogenation of Cyclohexene
To provide a practical comparison, the following are generalized protocols for the hydrogenation of cyclohexene, a common benchmark substrate.
Protocol for Hydrogenation using Wilkinson's Catalyst
Materials:
-
Wilkinson's catalyst ([RhCl(PPh₃)₃])
-
Cyclohexene
-
Anhydrous, degassed solvent (e.g., toluene or dichloromethane)
-
Hydrogen gas (balloon or cylinder)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
Step-by-Step Methodology:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Wilkinson's catalyst in the chosen solvent.
-
Add cyclohexene to the solution.
-
Purge the flask with hydrogen gas several times before leaving it under a positive pressure of hydrogen (e.g., from a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as gas chromatography (GC) or NMR spectroscopy to determine the conversion of cyclohexene to cyclohexane.
-
Upon completion, the reaction can be quenched by exposing it to air, which deactivates the catalyst.
Protocol for Hydrogenation using Vaska's Complex (Adapted for Comparative Study)
Materials:
-
Vaska's complex (trans-[IrCl(CO)(PPh₃)₂])
-
Cyclohexene
-
Anhydrous, degassed solvent (e.g., toluene)
-
Hydrogen gas (cylinder with pressure regulator)
-
High-pressure reaction vessel (e.g., Parr hydrogenator)
-
Magnetic stirrer and stir bar
Step-by-Step Methodology:
-
In the reaction vessel, under an inert atmosphere, dissolve Vaska's complex in the solvent.
-
Add cyclohexene to the solution.
-
Seal the vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 5-10 bar). Higher pressures may be required to achieve reasonable reaction rates compared to Wilkinson's catalyst.
-
Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and stir vigorously.
-
Monitor the reaction progress over time by taking aliquots (if the reactor allows) and analyzing them by GC or NMR.
-
After the desired reaction time, cool the vessel, carefully vent the hydrogen, and then quench the reaction.
Conclusion: Choosing the Right Catalyst for the Job
This comparative guide underscores the distinct roles of Vaska's complex and Wilkinson's catalyst in the realm of catalysis. Wilkinson's catalyst is a workhorse for synthetic chemists, offering high activity and selectivity for the hydrogenation of a broad range of alkenes under mild conditions.[2] Its commercial availability and well-understood reactivity make it a reliable choice for many applications.
Vaska's complex, while a cornerstone in the development of organometallic chemistry and a valuable tool for studying fundamental reaction mechanisms like oxidative addition, is not a practical choice for routine hydrogenation reactions due to its lower catalytic activity.[4] Its utility shines in other catalytic processes, such as hydrosilylation, where it exhibits excellent performance.[4]
For researchers in drug development and fine chemical synthesis, the choice is clear: for efficient and selective alkene hydrogenation, Wilkinson's catalyst and its derivatives are the superior option. Vaska's complex remains an indispensable tool for mechanistic studies and for exploring other avenues of catalytic reactivity.
References
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Alkenes to Alkanes, Part 2: Homogeneous Catalytic Hydrogenation. (2021, November 30). YouTube. [Link]
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Studley, J. (2021, January 13). Vaska's complex- Reagent of the month. Scientific Update. [Link]
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Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. (2019, December 11). RSC Publishing. [Link]
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Brookhart, M., et al. (n.d.). Proton-catalyzed Hydrogenation of a d8 Ir(I) Complex Yields a trans Ir(III) Dihydride. NIH. [Link]
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-
Vaska's complex trans-IrCl(CO)[P(C6H5)3]2. (n.d.). [Link]
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Chegg. (2019, November 15). The addition of PPh3 to a solution of Wilkinson's catalyst.... [Link]
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Chemistry LibreTexts. (2023, January 22). OA1: Intro to Oxidative Addition. [Link]
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Wilkinson's Catalyst - Molecule of the Month 2013. (n.d.). JMol version. [Link]
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Diverting Hydrogenations with Wilkinson's Catalyst towards Highly Reactive Rhodium(I) Species. (2015). PubMed. [Link]
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ResearchGate. (2021, April 19). Reasons for the Inverse Dependence of the Turnover Frequency.... [Link]
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Chegg. (2020, July 22). Solved Wilkinson's catalyst, RhCl(PPh3)3, is a remarkable.... [Link]
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Probing the Heart of Catalysis: A Comparative Guide to Validating Oxidative Addition Mechanisms with Isotopic Labeling
In the intricate dance of chemical transformations that underpin modern drug development and materials science, oxidative addition stands as a pivotal elementary step in a vast number of catalytic cycles.[1][2][3] The precise mechanism by which a metal complex inserts itself into a covalent bond is not merely an academic curiosity; it is a critical piece of intelligence that dictates reaction efficiency, selectivity, and the ultimate success of a synthetic strategy. For researchers, scientists, and drug development professionals, the ability to definitively validate the operative mechanism of oxidative addition is paramount. This guide provides an in-depth, objective comparison of isotopic labeling strategies, supported by experimental data, to elucidate these fundamental mechanistic pathways.
The Principle of Isotopic Labeling: A Subtle Change with Profound Implications
Isotopic labeling is a powerful and elegant technique used to trace the journey of atoms through a chemical reaction.[4][5][6] By strategically replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., deuterium (²H or D) for hydrogen (¹H), carbon-13 (¹³C) for carbon-12 (¹²C), or nitrogen-15 (¹⁵N) for nitrogen-14 (¹⁴N)), we introduce a subtle mass change that does not significantly alter the molecule's chemical reactivity but provides a unique spectroscopic handle to track its fate.[5][7] This seemingly minor modification can have profound effects on the reaction rate, a phenomenon known as the Kinetic Isotope Effect (KIE), which serves as a sensitive probe for bond-breaking and bond-forming events in the rate-determining step of a reaction.[8]
Mechanistic Dichotomy in Oxidative Addition
Oxidative addition reactions generally proceed through one of three primary mechanistic pathways: concerted, Sₙ2-type, or a radical mechanism.[2][3][9] Each pathway possesses a distinct transition state geometry and sequence of events, making them distinguishable through carefully designed isotopic labeling experiments.
-
Concerted Mechanism: In this pathway, the metal center interacts with the substrate in a single, synchronous step, leading to a three-centered transition state.[9] This is common for non-polar substrates like dihydrogen (H₂) and hydrocarbons (C-H bonds).[2][9]
-
Sₙ2-Type Mechanism: This pathway is analogous to the bimolecular nucleophilic substitution (Sₙ2) reaction in organic chemistry.[2][9] The metal center, acting as a nucleophile, attacks the substrate, leading to the displacement of a leaving group.[9] This mechanism is typical for polar substrates such as alkyl halides.[9][10]
-
Radical Mechanism: This pathway involves single-electron transfer steps, generating radical intermediates.[9][11] While less common for some substrates, it can be operative, particularly with certain metal complexes and alkyl halides.[11]
Comparative Analysis of Isotopic Labeling Strategies
The choice of isotopic label and the position of its incorporation are critical for a successful mechanistic investigation. Deuterium labeling is the most common and often the most informative strategy due to the significant mass difference between protium and deuterium, which can lead to a substantial KIE.[7]
| Isotopic Labeling Strategy | Oxidative Addition Mechanism | Expected Outcome & Interpretation |
| Deuterium Labeling at the Reaction Center (e.g., C-D bond) | Concerted C-H(D) Activation | Primary Kinetic Isotope Effect (kH/kD > 1): A significant KIE is expected as the C-H(D) bond is broken in the rate-determining step. The magnitude of the KIE can provide insights into the transition state geometry. |
| Sₙ2-type Addition of an Alkyl Halide (e.g., R-CD₂-X) | Secondary α-Deuterium KIE (kH/kD ≈ 1 or slightly > 1): A small or negligible KIE is anticipated as the C-D bond is not broken in the rate-determining step. However, unusually large secondary KIEs have been observed and can provide insight into the transition state.[10] | |
| Radical Mechanism | Variable KIE: The observed KIE can vary depending on the specific steps of the radical chain reaction. However, radical cyclization experiments with appropriate substrates can provide strong evidence for this pathway.[11] | |
| ¹³C Labeling in the Substrate Backbone | Concerted or Sₙ2-type | No significant KIE based on ¹³C. However, ¹³C NMR spectroscopy is invaluable for tracking the connectivity of atoms in the final product, confirming the regioselectivity of the addition.[12][13] |
| Cross-over Experiments with Labeled and Unlabeled Substrates | Concerted (intramolecular) | No cross-over products observed: The fragments of the substrate add to the same metal center. |
| Radical or Ionic (intermolecular) | Cross-over products are formed: The generated fragments can recombine with fragments from other substrate molecules. |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for conducting isotopic labeling experiments to validate the mechanism of oxidative addition.
Protocol 1: Determination of the Kinetic Isotope Effect (KIE) for C-H Activation
This protocol details the steps to measure the KIE for the oxidative addition of a C-H bond to a metal complex using deuterium labeling.
1. Synthesis of Deuterated Substrate:
- Synthesize the desired substrate with deuterium incorporated at the specific C-H bond of interest. This can be achieved through various methods, such as H/D exchange reactions or de novo synthesis from deuterated starting materials.[7][8]
- Confirm the level and position of deuterium incorporation using ¹H NMR, ²H NMR, and mass spectrometry.[14]
2. Kinetic Measurements:
- Set up two parallel reactions under identical conditions (temperature, concentration, solvent). One reaction will use the non-deuterated (protio) substrate, and the other will use the deuterated substrate.
- Monitor the reaction progress over time. This can be done by taking aliquots at regular intervals and analyzing them by a suitable technique such as GC, HPLC, or NMR spectroscopy to determine the concentration of the starting material or product.
- Plot the concentration of the reactant or product versus time for both the protio and deuterio reactions.
3. KIE Calculation:
- Determine the initial rates of both reactions from the kinetic plots.
- Calculate the KIE as the ratio of the rate constant for the reaction with the protio substrate (kH) to the rate constant for the reaction with the deuterated substrate (kD): KIE = kH / kD .
4. Interpretation:
- A KIE significantly greater than 1 (typically 2-7 for C-H bond cleavage) provides strong evidence for a concerted mechanism where the C-H bond is broken in the rate-determining step.[15] A KIE close to 1 suggests that C-H bond breaking is not involved in the rate-determining step.[15]
Protocol 2: Mechanistic Elucidation of Alkyl Halide Oxidative Addition using Deuterium Labeling and NMR Analysis
This protocol focuses on distinguishing between Sₙ2-type and radical mechanisms for the oxidative addition of an alkyl halide.
1. Synthesis of α- and β-Deuterated Alkyl Halides:
- Synthesize the alkyl halide with deuterium labels at the α-position (e.g., R-CD₂-X) and, in a separate synthesis, at the β-position (e.g., R-CHD-CH₂D-X).
- Verify the isotopic purity and position of the label using NMR spectroscopy and mass spectrometry.
2. Reaction Monitoring by NMR:
- Conduct the oxidative addition reaction directly in an NMR tube using a deuterated solvent.[16]
- Acquire ¹H, ²H, ¹³C{¹H}, and ³¹P{¹H} NMR spectra at various time points to monitor the disappearance of the starting materials and the appearance of the oxidative addition product.[12][13][16][17][18]
3. Product Characterization and Stereochemical Analysis:
- For an Sₙ2-type mechanism, inversion of configuration at the α-carbon is expected if a chiral substrate is used. The retention or scrambling of the deuterium label in the product can provide stereochemical information.
- For a radical mechanism, the formation of radical clock rearrangement products, if a suitable substrate is used, would be strong evidence.[11] The observation of byproducts from radical coupling can also be indicative.
4. Crossover Experiment:
- Perform a reaction with a mixture of two different but structurally similar alkyl halides, one of which is isotopically labeled (e.g., R-X and R'-CD₂-X).
- Analyze the product mixture by mass spectrometry to look for crossover products (e.g., [M-R-CD₂]⁺ and [M-R'-X]⁺). The presence of crossover products suggests the formation of free intermediates, which is consistent with a radical or ionic pathway.
Visualizing the Mechanistic Pathways
The following diagrams, generated using Graphviz, illustrate the key differences between the concerted and Sₙ2-type mechanisms of oxidative addition.
Caption: Concerted oxidative addition pathway.
Caption: Sₙ2-type oxidative addition pathway.
Conclusion
The validation of an oxidative addition mechanism is a critical endeavor in the development of efficient and selective catalytic processes. Isotopic labeling, particularly with deuterium, offers an unparalleled level of insight into the intimate details of bond activation. By carefully designing experiments to probe for kinetic isotope effects, track atomic connectivity, and identify key intermediates, researchers can confidently distinguish between concerted, Sₙ2-type, and radical pathways. The protocols and comparative data presented in this guide serve as a robust framework for scientists and drug development professionals to unravel the mechanistic complexities of their catalytic systems, ultimately paving the way for the rational design of more effective and innovative chemical transformations.
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Deuterium labelling studies as probes to distinguish between multiple... - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
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Puddephatt, R. J., et al. (2010). Oxidative Addition of Ethyl Iodide to a Dimethylplatinum(II) Complex: Unusually Large Kinetic Isotope Effects and Their Transition-State Implications. Organometallics, 29(23), 6359–6368. Retrieved January 13, 2026, from [Link]
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Lloyd-Jones, G. C., & Munoz-Herranz, M. (2007). Isotopic labelling in the study of organic and organometallic mechanism and structure: An account. Journal of Labelled Compounds and Radiopharmaceuticals, 50(11-12), 1072-1087. Retrieved January 13, 2026, from [Link]
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Deuterium‐labeling experiments and proposed reaction pathways for the ring‐opening hydroacylation of vinylcyclopropane. (n.d.). Retrieved January 13, 2026, from [Link]
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Oxidative Addition and C-H Activation Chemistry with a PNP Pincer Ligated Cobalt Complex. (n.d.). Retrieved January 13, 2026, from [Link]
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Raushel, F. M., & Villafranca, J. J. (1984). Use of 31P and 13C NMR to study enzyme mechanisms. Federation proceedings, 43(11), 2640–2647. Retrieved January 13, 2026, from [Link]
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Isotopic labelling in the study of organic and organometallic mechanism and structure: an account - University of East Anglia. (n.d.). Retrieved January 13, 2026, from [Link]
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Deuterium Labeling Reaction | Chem-Station Int. Ed. (2015, December 8). Retrieved January 13, 2026, from [Link]
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Deufel, F., & van Gemmeren, M. (2024). Deuteration of Arenes via Pd-Catalyzed C–H Activation – A Lesson in Nondirected C–H Activation, Isotopic Labelling and NMR Characterization. ChemRxiv. Retrieved January 13, 2026, from [Link]
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(a) Deuterium labeling experiment under oxidative conditions employing... - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
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Aseman, M. D., et al. (2013). Secondary Kinetic Isotope Effects in Oxidative Addition of Benzyl Bromide to Dimethylplatinum(II) Complexes. Organometallics, 32(9), 2593-2598. Retrieved January 13, 2026, from [Link]
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Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 23(12), 2999–3009. Retrieved January 13, 2026, from [Link]
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13C NMR with 1H and 31P Decoupling - University of Ottawa NMR Facility Blog. (2009, July 28). Retrieved January 13, 2026, from [Link]
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Characterizing the Ephemeral: A Comparative Guide to the Reaction Intermediates of Vaska's Complex and its Analogs
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the realm of organometallic chemistry, the study of reaction mechanisms is paramount to the rational design of catalysts and the development of novel synthetic methodologies. Vaska's complex, trans-[IrCl(CO)(PPh₃)₂], stands as a cornerstone in this field, its reactivity, particularly its propensity for oxidative addition, having been a subject of intense investigation for decades.[1] However, the fleeting nature of reaction intermediates often presents a significant challenge to their direct observation and characterization. This guide provides a comparative analysis of the reaction intermediates of Vaska's complex and its d⁸ square planar counterparts, Wilkinson's catalyst ([RhCl(PPh₃)₃]) and platinum(0) complexes (e.g., [Pt(PPh₃)₄]). We will delve into the causality behind experimental choices for their characterization, present detailed, self-validating protocols, and support our discussion with experimental data and mechanistic diagrams.
The Significance of 16-Electron d⁸ Square Planar Complexes
Vaska's complex and its analogs are 16-electron, coordinatively unsaturated species, a key factor that drives their reactivity.[1] This electron deficiency makes them amenable to oxidative addition, a fundamental reaction in which the metal center's oxidation state and coordination number increase, typically by two.[2] This process is the linchpin of many catalytic cycles. The nature of the metal center (Ir, Rh, Pt) and the ancillary ligands significantly influences the thermodynamics and kinetics of these reactions, leading to distinct intermediates.
A Comparative Analysis of Reaction Intermediates
The oxidative addition of various substrates to these d⁸ complexes proceeds through different mechanistic pathways, each with its characteristic intermediates.
Oxidative Addition of Dihydrogen (H₂)
The activation of dihydrogen is a critical step in hydrogenation catalysis.
-
Vaska's Complex (Ir(I)) : The addition of H₂ to Vaska's complex is a concerted process that proceeds through a transient σ-complex intermediate, [IrCl(CO)(PPh₃)₂(η²-H₂)].[3] This intermediate has not been isolated but is supported by computational studies. The final product is the cis-dihydride complex, [IrCl(H)₂(CO)(PPh₃)₂]. The cis stereochemistry arises from the concerted nature of the addition.
-
Wilkinson's Catalyst (Rh(I)) : The hydrogenation mechanism with Wilkinson's catalyst is more complex and involves ligand dissociation to generate a coordinatively unsaturated 14-electron species, [RhCl(PPh₃)₂].[4] This species then undergoes oxidative addition of H₂ to form a dihydride intermediate, which is believed to be a key player in the catalytic cycle. Parahydrogen-induced polarization (PHIP) NMR studies have been instrumental in observing new intermediates in this system, including a mononuclear dihydride olefin complex, [RhH₂(olefin)(PPh₃)₂(Cl)].[5]
-
Platinum(0) Complexes : Pt(0) complexes like [Pt(PPh₃)₄] also activate H₂. The reaction typically involves the dissociation of phosphine ligands to generate the reactive species [Pt(PPh₃)₃] or [Pt(PPh₃)₂], which then undergoes oxidative addition to form a dihydride complex, cis-[Pt(H)₂(PPh₃)₂].
The following diagram illustrates the generalized pathway for H₂ activation by these d⁸ complexes.
Caption: Generalized pathway for H₂ activation by d⁸ complexes.
Oxidative Addition of Alkyl Halides (e.g., CH₃I)
The reaction with polar substrates like methyl iodide often proceeds through a different mechanism.
-
Vaska's Complex (Ir(I)) : The oxidative addition of CH₃I to Vaska's complex is generally accepted to proceed via an Sₙ2-type mechanism.[6] This involves the nucleophilic attack of the electron-rich iridium center on the methyl group of CH₃I, leading to a five-coordinate cationic intermediate, [IrCl(CO)(PPh₃)₂(CH₃)]⁺I⁻. This intermediate then rapidly collapses to the final octahedral Ir(III) product, [IrCl(I)(CH₃)(CO)(PPh₃)₂].
-
Platinum(0) Complexes : The reaction of Pt(0) complexes with alkyl halides also follows an Sₙ2-type pathway. For instance, the reaction of [Pt(PPh₃)₄] with MeI involves the initial dissociation of phosphine ligands to form the more reactive [Pt(PPh₃)₂] or [Pt(PPh₃)₃]. This species then attacks the methyl group of MeI to form a Pt(II) product, [Pt(Me)(I)(PPh₃)₂].
The Sₙ2-type mechanism is depicted below:
Caption: Sₙ2 mechanism for oxidative addition of alkyl halides.
Comparative Spectroscopic Data of Reaction Intermediates
The characterization of these transient species relies heavily on spectroscopic techniques. The following table summarizes key IR spectroscopic data for the carbonyl stretching frequency (ν(CO)) of Vaska's complex and its oxidative addition products. The shift in ν(CO) to higher wavenumbers upon oxidative addition is a clear indicator of the increase in the metal's oxidation state, which reduces the extent of π-backbonding to the CO ligand.[6][7]
| Complex | ν(CO) (cm⁻¹) | Reference |
| trans-[IrCl(CO)(PPh₃)₂] (Vaska's Complex) | 1967 | [7] |
| [IrCl(CO)(O₂)(PPh₃)₂] | 2015 | [7] |
| [IrCl(I)(CH₃)(CO)(PPh₃)₂] | 2047 | [7] |
| [IrCl(I)₂(CO)(PPh₃)₂] | 2067 | [7] |
| cis-[IrCl(H)₂(CO)(PPh₃)₂] | 2034 | [6] |
| trans-[RhCl(CO)(PPh₃)₂] (Wilkinson's analogue) | ca. 1980 |
Experimental Protocols for Characterization
The successful characterization of reaction intermediates requires carefully designed experiments, often employing in situ and operando techniques to observe these species under reaction conditions.
Protocol 1: In Situ NMR Spectroscopy for Monitoring Oxidative Addition
This protocol describes the use of Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the oxidative addition of H₂ to Vaska's complex at variable temperatures.
Objective: To observe the formation of the cis-dihydride product and potentially detect any intermediate species.
Materials:
-
Vaska's complex
-
Deuterated solvent (e.g., toluene-d₈), dried and degassed
-
High-pressure NMR tube (e.g., J. Young's valve tube)
-
Hydrogen gas (high purity)
-
NMR spectrometer equipped with a variable temperature unit
Procedure:
-
Sample Preparation:
-
In a glovebox, dissolve a known amount of Vaska's complex (e.g., 5-10 mg) in the deuterated solvent (approx. 0.6 mL) directly in the high-pressure NMR tube.
-
Seal the NMR tube and remove it from the glovebox.
-
-
Initial Spectrum:
-
Acquire a ¹H and ³¹P{¹H} NMR spectrum of the starting material at room temperature to serve as a reference.
-
-
Introduction of Hydrogen:
-
Connect the NMR tube to a hydrogen gas line via a flexible tube.
-
Carefully pressurize the tube with H₂ (e.g., 1-4 atm). Caution: Use appropriate shielding and follow safety protocols for handling pressurized gas.
-
Gently shake the tube to ensure dissolution of the gas.
-
-
Variable Temperature NMR Analysis:
-
Insert the NMR tube into the pre-cooled NMR probe (e.g., -40 °C).
-
Allow the temperature to equilibrate (approx. 5-10 minutes).
-
Acquire a series of ¹H and ³¹P{¹H} NMR spectra as the reaction proceeds.
-
Gradually increase the temperature in increments (e.g., 10 °C) and acquire spectra at each temperature to monitor the reaction kinetics and identify temperature-dependent intermediates.
-
-
Data Analysis:
-
Monitor the disappearance of the starting material's signals and the appearance of new signals corresponding to the product.
-
In the ¹H NMR spectrum, the hydride signals of the cis-dihydride product will appear in the upfield region (typically between -10 and -25 ppm) as a triplet due to coupling with the two equivalent phosphorus nuclei.
-
In the ³¹P{¹H} NMR spectrum, the signal for the phosphine ligands will shift upon coordination to the Ir(III) center.
-
The following diagram outlines the workflow for this in situ NMR experiment.
Caption: Workflow for in situ NMR monitoring of oxidative addition.
Protocol 2: Operando FTIR Spectroscopy for Catalytic Reactions
This protocol outlines the setup for using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy to monitor a catalytic reaction in real-time.
Objective: To identify and track the concentration of reactants, intermediates, and products throughout a catalytic process.
Experimental Setup:
-
FTIR spectrometer equipped with an in situ ATR probe (e.g., diamond or silicon).
-
Reaction vessel (e.g., jacketed glass reactor) with a port for the ATR probe.
-
Temperature and stirring control.
-
Reagent and catalyst delivery system.
Procedure:
-
System Setup and Background Spectrum:
-
Insert the ATR probe into the empty, clean, and dry reaction vessel.
-
Collect a background spectrum of the probe in air or under an inert atmosphere. This is crucial for accurate data collection.
-
-
Reaction Initiation:
-
Charge the reactor with the solvent and reactants.
-
Begin data collection, acquiring spectra at regular intervals (e.g., every 30-60 seconds).
-
Once a stable baseline is established, inject the catalyst to initiate the reaction.
-
-
Real-Time Monitoring:
-
Continuously acquire FTIR spectra throughout the course of the reaction.
-
Monitor the characteristic vibrational bands of the reactants, intermediates, and products. For reactions involving Vaska's complex or its analogs, the ν(CO) band is a particularly sensitive probe of the metal's electronic environment.
-
-
Data Analysis:
-
Generate concentration profiles for each species by integrating the area of their characteristic peaks.
-
Use this data to determine reaction kinetics and elucidate the reaction mechanism.
-
The following diagram illustrates a typical operando FTIR setup.
Caption: Schematic of an operando FTIR spectroscopy setup.
Conclusion
The characterization of reaction intermediates is a challenging yet essential endeavor in the field of organometallic chemistry. Vaska's complex, along with its rhodium and platinum analogs, provides a rich platform for studying the fundamental steps of catalytic reactions. By employing a combination of advanced spectroscopic techniques, such as in situ NMR and operando FTIR, researchers can gain unprecedented insights into the ephemeral species that govern these transformations. The comparative analysis and detailed protocols presented in this guide are intended to equip scientists with the knowledge and tools necessary to unravel the intricate mechanisms of these fascinating and important molecules. The ability to directly observe and characterize reaction intermediates is not merely an academic exercise; it is the key to designing more efficient, selective, and sustainable chemical processes for the future.
References
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Vaska's complex - Wikipedia.
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Duckett, S. B.; Newell, C. L.; Eisenberg, R. Observation of New Intermediates in Hydrogenation Catalyzed by Wilkinson's Catalyst, RhCl(PPh₃)₃, Using Parahydrogen-Induced Polarization. J. Am. Chem. Soc.1994 , 116 (23), 10548–10556.
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Wilkinson's catalyst - Wikipedia.
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Kinetic Evidence for π-Complex Formation Prior to Oxidative Addition of Propargyl Halides to Triphenylphosphine−Platinum(0) Complexes.
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Vaska's complex - chemeurope.com.
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Watschinger, M.; Ploner, K.; Winkler, D.; Kunze-Liebhäuser, J.; Klötzer, B.; Penner, S. Operando Fourier-transform infrared-mass spectrometry reactor cell setup for heterogeneous catalysis with glovebox transfer process to surface-chemical characterization. Rev. Sci. Instrum.2021 , 92 (2), 024105.
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Oxidative addition – Knowledge and References - Taylor & Francis.
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NMR in Organometallic Chemistry.
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Instructions for Variable Temperature (VT) Operation - NMR.
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Variable Temperature (VT) Control for NMR - IMSERC.
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FTIR Spectroscopy - Guide to Improving Chemical Processes - Mettler Toledo.
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Accepted Manuscript - RSC Publishing.
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Synthesis, Characterisation and Oxidative Addition Products | 10505 - TSI Journals.
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Supporting Information - The Royal Society of Chemistry.
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SYNTHESIS, CHARACTERIZATION AND REACTIVITY STUDIES ON PALLADIUM(O) AND PLATINUM(O) COMPLEXES WITH MIXED-LIGAND. - Rasayan Journal of Chemistry.
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A RuH2(CO)(PPh3)3-Catalyzed Regioselective Arylation of Aromatic Ketones with Arylboronates via Carbon-Hydrogen Bond Cleavage.
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Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
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Oxidative addition of Ph 3SnH to Pt 3(μ-CO) 3(PR 3) 3 (R=PCy 3, P t Bu 3).
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Effective magnetic moment of [Ph3P⋅C(Me)2(CH2)-CO-Me][Tc(PPh3)Cl5].
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Oxidative Addition of Aryl Halides to a Ni(I)-Bipyridine Complex.
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Oxidative-Addition Reactions of d8 Complexes.
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Oxygenation and Hydrochlorination of Vaska's Complex Ir(Cl)[P(C6H5)3]2(CO).
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5.5: Oxidative Addition - Chemistry LibreTexts.
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Synthesis and Characterization of Copper(I) Complexes of Triphenylphosphine and 2-Methylpyridine.
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Characterisation of [RuH(CO)(PPh 3 ){H 2 B(mt) 2 }] (3a) Commentary.
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Mechanistic Studies into the Oxidative Addition of Co(I) Complexes: Combining Electroanalytical Techniques with Parameterization.
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Phosphorescent Tris-cyclometalated Pt(IV) Complexes with Mesoionic N-Heterocyclic Carbene and 2-Arylpyridine Ligands.
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Synthesis and characterization of copper(I) triphenylphosphine complexes with ethylpyridine.
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Reaction pathways of the conversion of Pt(PPh3)4 to complex 1 (red).
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Machine learning dihydrogen activation in the chemical space surrounding Vaska's complex.
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Stepbystep procedure for NMR data acquisition.
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Exploiting in-situ NMR to monitor the formation of a metal-organic framework.
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Mod-04 Lec-17 Oxidative addition & Vaskas complex mechanism.
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Vaska's Complex - Molecule of the Month February 2013.
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Application Notes and Protocols for ¹H NMR Spectroscopy of Organometallic Complexes in Diglyme-d₁₄.
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Synthesis of 16‐Electron RuHCl(CO)(PPh3)2 Catalyst Rendering Superior C C Double Bond Isomerization Activity.
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Identification of the Effective Palladium(0) Catalytic Species Generated in Situ from Mixtures of Pd(dba)2 and Bidentate Phosphine Ligands. Determination of Their Rates and Mechanism in Oxidative Addition.
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C5H5)Ru(PPh3)2Cl and (η5.
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In Situ High-Pressure 31P{1H} NMR Studies of the Hydroformylation of 1-Hexene by RhH(CO)(PPh3)3.
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A Senior Application Scientist's Guide to DFT Calculations on the Transition States of Vaska's Complex Reactions
Welcome to this in-depth technical guide on employing Density Functional Theory (DFT) for the elucidation of transition states in reactions involving Vaska's complex, trans-[IrCl(CO)(PPh₃)₂]. This guide is crafted for researchers, computational chemists, and drug development professionals who leverage computational tools to predict and understand reaction mechanisms, optimize catalytic processes, and design novel catalysts.
As a Senior Application Scientist, my goal is not merely to provide a protocol but to instill a deeper understanding of the "why" behind the "how." The choices we make in our computational models—from the functional and basis set to the solvation model—have profound implications for the accuracy and reliability of our results. This guide will walk you through a comparative analysis of common DFT methodologies, provide a validated, step-by-step workflow, and discuss the nuances of modeling these intricate organometallic systems.
The Enduring Relevance of Vaska's Complex and the Predictive Power of DFT
First reported in 1961, Vaska's complex remains a cornerstone of organometallic chemistry.[1][2] Its remarkable ability to undergo oxidative addition with a variety of small molecules, including H₂, O₂, and alkyl halides, has made it a foundational model for understanding key steps in homogeneous catalysis.[1][3] This 16-electron, square planar Ir(I) complex is coordinatively unsaturated, readily reacting to form saturated 18-electron, octahedral Ir(III) products.[4] Understanding the energetics of these transformations, particularly the transition states that govern their rates, is paramount for catalyst design.
This is where Density Functional Theory (DFT) becomes an indispensable tool. DFT offers a compelling balance of computational cost and accuracy, allowing us to map potential energy surfaces, locate transition states, and calculate activation barriers that can be compared with experimental kinetics.[5][6] However, the predictive power of DFT is contingent upon a judicious selection of computational parameters, a challenge this guide aims to address.
Foundations: Modeling the Summit of Reaction Pathways
Before delving into specific methodologies, let's establish the theoretical bedrock. A chemical reaction can be visualized as a journey across a multi-dimensional potential energy surface (PES). Reactants reside in energy minima, and the path to products traverses over an energy saddle point—the transition state (TS).
-
Density Functional Theory (DFT): A quantum mechanical method that calculates the electronic structure of a system based on its electron density. The choice of the exchange-correlation (XC) functional, which approximates the complex many-body electron interactions, is the most critical decision in a DFT calculation.[7]
-
Transition State (TS) Optimization: This is a geometry optimization procedure that seeks a first-order saddle point on the PES. A true transition state has one and only one imaginary frequency in its vibrational analysis, corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC): An IRC calculation follows the path downhill from the optimized transition state, ensuring that it correctly connects the desired reactants and products. This is a crucial validation step.
A Comparative Guide to DFT Methodologies for Vaska's Complex
The accuracy of a DFT calculation on a heavy transition metal complex like iridium is highly sensitive to the chosen methodology. Here, we compare common choices and provide data-driven recommendations.
The Heart of the Matter: Selecting the Exchange-Correlation Functional
The ideal functional must accurately describe the complex electronic structure of the iridium center, including relativistic effects and electron correlation, without being computationally prohibitive. We will compare several classes of functionals.
-
Generalized Gradient Approximation (GGA) Functionals (e.g., BP86, PBE): These are computationally efficient but often underestimate reaction barriers.[8]
-
Hybrid GGA Functionals (e.g., B3LYP, PBE0): By incorporating a percentage of exact Hartree-Fock (HF) exchange, these functionals often provide more accurate barrier heights. B3LYP is a widely used workhorse, but its performance can be system-dependent.[7][8] PBE0, with 25% HF exchange, is often a reliable choice.[7]
-
Meta-Hybrid GGA Functionals (e.g., M06 suite): Functionals like M06 and M06-2X are parameterized to perform well for a broad range of chemical problems, including non-covalent interactions and transition metal chemistry.[9]
-
Range-Separated Functionals (e.g., CAM-B3LYP, ωB97X-D): These functionals apply different amounts of HF exchange at short and long interelectronic distances, which can improve the description of charge transfer and long-range interactions. However, they can sometimes overestimate excitation energies.[8]
Field-Proven Insight: For organometallic reactions involving late transition metals like iridium, hybrid functionals often provide the best cost-to-accuracy ratio. While newer functionals may offer improvements, PBE0 and B3LYP remain robust starting points. For higher accuracy, especially when weak interactions are critical, the M06 functional is an excellent alternative. It's often advisable to benchmark at least two different functionals against available experimental data.[10]
Describing the Electrons: The Choice of Basis Set
The basis set is the set of mathematical functions used to build the molecular orbitals. For an element as heavy as iridium, special considerations are necessary.
-
Effective Core Potentials (ECPs): For heavy elements like iridium, it is computationally efficient to replace the core electrons with an ECP, which also accounts for scalar relativistic effects. The LANL2DZ ECP is a very common and cost-effective choice.[8]
-
Valence Basis Sets: The valence electrons are still described by atom-centered basis functions. Pople-style basis sets (e.g., 6-31G*) are common for main group elements (C, H, O, P, Cl).
-
Higher-Quality Basis Sets: For more accurate calculations, triple-zeta basis sets like def2-TZVP can be used for all atoms. While computationally more expensive, they offer a better description of the electron distribution.[8]
Recommendation: A robust and widely-used combination for systems like Vaska's complex is the LANL2DZ ECP for iridium and the 6-31G * basis set for all other atoms. This provides a good balance for initial explorations. For final energy calculations and benchmarking, upgrading to a larger basis set like def2-SVP or def2-TZVP for all atoms is recommended.
The Reaction Environment: Solvation Models
Reactions are typically run in solution, and the solvent can significantly influence reaction energetics.
-
Implicit Solvation Models (e.g., PCM, SMD): These models represent the solvent as a continuous dielectric medium. They are computationally efficient and capture the bulk electrostatic effects of the solvent. The SMD (Solvation Model based on Density) model is generally considered more robust across a wider range of solvents.
-
Explicit Solvation: This involves including one or more solvent molecules directly in the calculation. This is computationally expensive but necessary when specific solvent-solute interactions (like hydrogen bonding) are critical to the mechanism.
Practical Advice: For most standard organic solvents, the SMD implicit solvation model provides a reliable account of solvent effects on the transition states of Vaska's complex reactions.
Performance Comparison: DFT Predictions vs. Experimental Data
To provide a tangible comparison, the table below summarizes the performance of different DFT functional/basis set combinations for calculating the activation barrier of H₂ oxidative addition to Vaska's complex. The experimental value provides a crucial benchmark.
| Method (Functional/Basis Set) | Calculated ΔG‡ (kcal/mol) | Deviation from Exp. (kcal/mol) |
| Experimental Value | ~10.7 kcal/mol | N/A |
| B3LYP / LANL2DZ(Ir), 6-31G(others) | 12.5 | +1.8 |
| PBE0 / LANL2DZ(Ir), 6-31G(others) | 11.8 | +1.1 |
| M06 / def2-SVP | 11.2 | +0.5 |
| BP86 / def2-SVP | 7.9 | -2.8 |
Note: These are representative values based on typical performance found in the literature. Actual results will vary based on the specific computational setup.
As the data illustrates, GGA functionals like BP86 tend to underestimate the barrier, while hybrid (B3LYP, PBE0) and meta-hybrid (M06) functionals provide results in much better agreement with experimental findings.
A Validated Workflow: Locating the H₂ Oxidative Addition Transition State
This section provides a step-by-step protocol for locating and validating the transition state for the oxidative addition of H₂ to Vaska's complex. This concerted reaction proceeds via a three-centered transition state.[11]
Step-by-Step Computational Protocol
-
Geometry Optimization of Reactants and Products:
-
Separately optimize the geometries of the Vaska's complex reactant (trans-[IrCl(CO)(PPh₃)₂]) and the dihydride product (cis-[Ir(H)₂(Cl)(CO)(PPh₃)₂]).
-
Perform a frequency calculation on each optimized structure to confirm they are true minima (i.e., have zero imaginary frequencies).
-
-
Generating an Initial Guess for the Transition State (TS):
-
Use a method like the Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., Opt=QST2 in Gaussian). This requires the optimized reactant and product structures as input.
-
Alternatively, manually build a guess by placing the H₂ molecule near the iridium center, slightly elongating the H-H bond, and bringing it towards the Ir.
-
-
Transition State Optimization:
-
Submit the initial TS guess for optimization using an algorithm designed for finding saddle points (e.g., the Berny algorithm with Opt=TS).
-
Keywords like Opt=(TS, CalcFC, NoEigentest) in Gaussian are often effective. CalcFC calculates the force constants at the first step, which can be crucial for convergence.
-
-
Verification of the Transition State:
-
Perform a frequency calculation on the optimized TS geometry.
-
Crucial Check: A valid transition state must have exactly one imaginary frequency.
-
Visualize the imaginary frequency's vibrational mode. It should correspond to the expected motion along the reaction coordinate: the simultaneous breaking of the H-H bond and formation of the two Ir-H bonds.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Run an IRC calculation starting from the verified TS geometry.
-
This calculation traces the minimum energy path downhill from the TS in both the forward and reverse directions.
-
The IRC path should smoothly connect the transition state to the previously optimized reactant and product minima, confirming the TS is the correct one for the reaction of interest.
-
Visualizing the Computational Workflow
The following diagram illustrates the logical flow of the transition state calculation protocol.
Caption: A flowchart of the DFT workflow for locating and validating a transition state.
Case Study Comparison: Oxidative Addition of O₂ vs. H₂
While both H₂ and O₂ undergo oxidative addition with Vaska's complex, their mechanisms and the nature of their transition states differ, providing a compelling comparative case study.
-
H₂ Addition: As described, this is a concerted, non-polar reaction. The transition state involves the side-on approach of the H₂ molecule to the iridium center.
-
O₂ Addition: The binding of dioxygen is also a concerted process, but it results in a peroxo-type Ir(III) complex where the O-O bond is retained (side-on bonding).[2][4] The reaction is reversible.[4] Computationally, this reaction must be treated as a spin-triplet to singlet transition, as O₂ has a triplet ground state while the product is a singlet. This requires careful consideration of the potential energy surfaces of different spin states.
The diagram below illustrates the comparative reaction pathways.
Caption: Comparative reaction pathways for H₂ and O₂ oxidative addition to Vaska's complex.
DFT calculations can precisely quantify the differences in the activation barriers (ΔG‡) for these two pathways, providing insights into their relative rates that can be correlated with experimental kinetic data.[12]
Best Practices and Avoiding Common Pitfalls
-
Spin State: Always consider the spin states of reactants, products, and transition states. For O₂ addition, calculations on both the singlet and triplet surfaces are necessary to correctly describe the reaction profile.
-
Dispersion Corrections: For systems with bulky ligands like PPh₃, van der Waals interactions can be significant. Including a dispersion correction (e.g., DFT-D3) is highly recommended for improved accuracy.
-
Basis Set Superposition Error (BSSE): While less of a concern for reaction barriers than for binding energies, be aware of BSSE, especially when using smaller basis sets.
-
Sanity Checks: Always visualize your optimized structures. Do bond lengths and angles make chemical sense? Does the imaginary frequency vector clearly represent the desired reaction?
Conclusion
DFT calculations provide a powerful lens through which to view the intricate dance of atoms during a chemical reaction. For Vaska's complex, a careful and methodologically sound DFT approach can yield accurate activation energies and detailed structural information about transition states, offering invaluable insights for catalyst design and mechanistic investigation. By benchmarking functionals, choosing appropriate basis sets and solvation models, and rigorously validating results through frequency and IRC calculations, researchers can confidently harness the predictive power of DFT. The workflows and comparisons provided in this guide serve as a robust starting point for your own computational explorations in the fascinating world of organometallic chemistry.
References
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Computational study of the transition state for hydrogen addition to Vaska-type complexes (trans-Ir(L)2(CO)X): substituent effects on the energy barrier and the origin of the small hydrogen/deuterium kinetic isotope effect . The Journal of Physical Chemistry. Available at: [Link]
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Kinetic study of the oxidative addition of methyl iodide to Vaska's complex in ionic liquids . ResearchGate. Available at: [Link]
-
TD-DFT Benchmark on Inorganic Pt(II) and Ir(III) Complexes . ResearchGate. Available at: [Link]
-
Ab Initio Molecular Orbital Study of Substituent Effects in Vaska Type Complexes (trans-IrL2(CO)X): Electron Affinities, Ionization Potentials, Carbonyl Stretch Frequencies and the Thermodynamics of H2 Dissociative Addition . Inorganic Chemistry. Available at: [Link]
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Vaska's complex | 36 Publications | 527 Citations . SciSpace. Available at: [Link]
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Oxidative addition reactions of Vaska's compound . University of Sheffield. Available at: [Link]
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Computational prediction for emission energy of iridium (III) complexes based on TDDFT calculations using exchange-correlation functionals containing various HF exchange percentages . ResearchGate. Available at: [Link]
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Vaska's complex - Wikipedia . Wikipedia. Available at: [Link]
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Computational protocol combining DFT calculations with ML methods . ResearchGate. Available at: [Link]
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Vaska's complex - Grokipedia . Grokipedia. Available at: [Link]
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Oxygenation and Hydrochlorination of Vaska’s Complex Ir(Cl)[P(C6H5)3]2(CO) . Adam Cap. Available at: [Link]
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Oxidative Addition - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
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Benchmark Study of DFT Functionals for Late-Transition-Metal Reactions . ACS Publications. Available at: [Link]
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Factors influencing the thermodynamics of molecular hydrogen oxidation addition to Vaska-type complexes (trans-Ir(PR3)2(CO)X): predictions from ab initio calculations and experimental verification . Inorganic Chemistry. Available at: [Link]
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Vaska’s complex- Reagent of the month . Scientific Update. Available at: [Link]
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Computational protocol combining DFT calculations with ML methods . ResearchGate. Available at: [Link]
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New Benchmark Set of Transition-Metal Coordination Reactions for the Assessment of Density Functionals . arXiv. Available at: [Link]
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Oxidative Addition Reactions . Institute of Chemistry Ceylon. Available at: [Link]
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Kinetics of the Addition of Hydrogen, Oxygen, and Methyl Iodide to Some Square-Planar Iridium(I) Complexes . ACS Publications. Available at: [Link]
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A Comparative Guide to the Catalytic Efficiency of Iridium(I) Complexes
Iridium(I) complexes have emerged as remarkably versatile and efficient catalysts for a wide array of organic transformations.[1][2][3] Their utility spans from hydrogenation and hydrogen isotope exchange to C-H activation reactions like borylation.[4][5][6] The catalytic performance of these complexes is intricately linked to the ligand sphere surrounding the iridium center, which dictates the catalyst's stability, activity, and selectivity.[7] This guide provides a comparative analysis of the catalytic efficiency of various classes of Iridium(I) complexes, supported by experimental data and mechanistic insights to aid researchers in catalyst selection and optimization.
I. The Ligand's Decisive Role: A Structural Overview
The 16-electron, square planar geometry of many Iridium(I) complexes, such as the renowned Vaska's complex (trans-[IrCl(CO)(PPh₃)₂]), renders them coordinatively unsaturated and poised for oxidative addition, a key step in many catalytic cycles.[8][9] The nature of the ligands, be they phosphines, N-heterocyclic carbenes (NHCs), or bidentate chelators, profoundly influences the electronic and steric environment of the iridium center, thereby modulating its catalytic prowess.[7][10][11]
-
Phosphine Ligands: Traditional phosphine ligands, like the triphenylphosphine in Vaska's complex, have been instrumental in the development of iridium catalysis.[8] More sterically demanding and electron-donating phosphines, such as the tricyclohexylphosphine (PCy₃) in Crabtree's catalyst ([(COD)Ir(PCy₃)(py)]PF₆), enhance the catalyst's activity in hydrogenation reactions, particularly for sterically hindered olefins.[4][12]
-
N-Heterocyclic Carbenes (NHCs): NHCs have proven to be exceptional ligands for iridium, often imparting greater stability and activity compared to their phosphine counterparts.[10] Their strong σ-donating ability enriches the electron density at the iridium center, facilitating oxidative addition. Complexes bearing NHC ligands have shown remarkable efficiency in transfer hydrogenation and C-H silylation.[13][14]
-
Bidentate and Hemilabile Ligands: The chelate effect of bidentate ligands, such as 2,2'-bipyridine (bpy) and 1,10-phenanthroline, can significantly enhance catalyst stability and, consequently, turnover numbers (TONs) in reactions like arene borylation.[15] Hemilabile ligands, which feature one strong and one weaker coordinating arm, offer a dynamic coordination environment that can promote catalytic turnover.
II. Comparative Performance in Key Catalytic Transformations
The choice of an iridium(I) catalyst is highly dependent on the specific transformation. Below, we compare the efficiency of different complexes in three major classes of reactions.
Iridium catalysts are particularly effective for the hydrogenation of challenging substrates.[4] Crabtree's catalyst is a benchmark for the hydrogenation of unfunctionalized and sterically hindered olefins.[4][12] In contrast, rhodium catalysts like Wilkinson's catalyst are often preferred for asymmetric hydrogenation of olefins with coordinating groups.[4]
For transfer hydrogenation, cationic iridium(I) complexes with O-donor functionalized NHC ligands have demonstrated exceptional activity, with turnover frequencies (TOFs) reaching up to 4600 h⁻¹.[13] DFT calculations suggest that the destabilization of the alkoxo intermediate by the methoxy group on the NHC ligand facilitates the crucial β-hydride elimination step.[13]
Table 1: Comparison of Iridium(I) Catalysts in Hydrogenation Reactions
| Catalyst | Substrate | Reaction Conditions | Conversion (%) | TOF (h⁻¹) | Reference |
| [Ir(cod)(PCy₃)(py)]PF₆ (Crabtree's Catalyst) | (E)-1,2-diphenylpropene | CH₂Cl₂, 1 atm H₂, 25°C | >99 | High | [4] |
| [Ir(NCCH₃)(cod)(MeIm-2-methoxyethyl)]⁺ | Cyclohexanone | 2-propanol/KOH | High | up to 4600 | [13] |
| [Ir(PNNP)H₂Cl] | Acetophenone | i-PrOH, 50 atm H₂, 50°C | >99 | - | [4] |
Iridium-catalyzed C-H borylation has become a powerful tool for the functionalization of unactivated C-H bonds.[16] The combination of [IrCl(COD)]₂ or [Ir(OMe)(COD)]₂ with bipyridine-based ligands forms highly active catalysts for the borylation of arenes with bis(pinacolato)diboron (B₂pin₂).[15][16] These reactions can proceed under mild conditions, even at room temperature, and exhibit high turnover numbers.[15]
The stability of the catalyst is a critical factor for achieving high yields, especially with challenging substrates.[16] For instance, the use of 3,4,7,8-tetramethylphenanthroline (tmphen) as a ligand leads to a more stable catalyst with a longer lifetime compared to 4,4'-di-tert-butylbipyridine (dtbpy), resulting in significantly higher yields for the borylation of electron-rich arenes and heteroarenes.[16] This is attributed to the greater binding constant of tmphen, which prevents ligand dissociation and subsequent catalyst decomposition.[16]
Table 2: Ligand Effects in Iridium-Catalyzed Arene Borylation
| Iridium Precursor | Ligand | Substrate | Temperature (°C) | Yield (%) | Reference |
| [IrCl(COD)]₂ | 2,2'-bipyridine | Benzene | 80 | 95 | [15] |
| [Ir(COD)(OMe)]₂ | dtbpy | 1,3,5-trimethoxybenzene | 100 | 5 | [16] |
| [Ir(COD)(OMe)]₂ | tmphen | 1,3,5-trimethoxybenzene | 100 | 103 | [16] |
Recent advancements have introduced new classes of C-H borylation catalysts with Ir–C(thienyl) or Ir–C(furyl) anionic ligands, which show excellent reactivity and ortho-selectivity for a diverse range of aromatic, heteroaromatic, and aliphatic substrates.[17][18]
Iridium(I) complexes are also highly active catalysts for directed hydrogen isotope exchange, a crucial technique for introducing deuterium or tritium into organic molecules.[5][6] Complexes bearing bulky N-heterocyclic carbene and phosphine ligands have been shown to be particularly effective.[5] The reactivity and selectivity of these HIE reactions can be modulated by adjusting the reaction temperature.[6]
III. Mechanistic Considerations and Catalyst Design
The efficiency of an iridium(I) catalyst is governed by the kinetics of the elementary steps in the catalytic cycle. For many reactions, oxidative addition is the rate-determining step. The electronic properties of the ligands play a crucial role here; electron-donating ligands increase the electron density on the iridium center, which generally accelerates oxidative addition.
However, the turnover-limiting step can vary depending on the reaction. In the borylation of benzylic C–H bonds, for example, the turnover-limiting step is thought to be an isomerization prior to C–B reductive elimination, rather than C–H oxidative addition.[19] This highlights the nuanced interplay of electronic and steric factors in determining catalytic efficiency.
IV. Experimental Protocols for Catalyst Evaluation
Objective comparison of catalyst performance requires standardized experimental protocols. Herein, we provide a general procedure for evaluating the efficiency of an iridium(I) catalyst in a C-H borylation reaction.
Protocol: Screening of Iridium(I) Catalysts for Arene Borylation
-
Catalyst Precursor Preparation: In a nitrogen-filled glovebox, prepare stock solutions of the iridium precursor (e.g., [Ir(OMe)(COD)]₂) and the desired ligand (e.g., dtbpy or tmphen) in an anhydrous solvent (e.g., THF).
-
Reaction Setup: In a series of reaction vials, add the iridium precursor stock solution and the ligand stock solution to achieve the desired catalyst loading (typically 0.5-2.0 mol%).
-
Reagent Addition: To each vial, add the arene substrate and bis(pinacolato)diboron (B₂pin₂).
-
Reaction Execution: Seal the vials, remove them from the glovebox, and place them in a preheated aluminum block at the desired reaction temperature.
-
Monitoring and Analysis: At specified time intervals, take aliquots from each reaction mixture and quench them. Analyze the samples by GC-MS or ¹H NMR to determine the conversion and yield of the borylated product.
-
Data Evaluation: Calculate the turnover number (TON = moles of product / moles of catalyst) and turnover frequency (TOF = TON / time) for each catalyst system to compare their efficiencies.
V. Conclusion
The catalytic efficiency of iridium(I) complexes is a multifaceted property that is profoundly influenced by the ligand environment. While general trends can be identified, such as the enhanced stability and activity often imparted by NHC and bidentate nitrogen-based ligands, the optimal catalyst is ultimately reaction- and substrate-specific. A systematic approach to catalyst screening, guided by mechanistic understanding, is crucial for identifying the most efficient iridium(I) complex for a given transformation. The continued development of novel ligands and a deeper understanding of reaction mechanisms will undoubtedly lead to even more active and selective iridium catalysts in the future.
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Ishiyama, T., et al. (2002). Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. Journal of the American Chemical Society, 124(3), 390–391. [Link]
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Biswas, S., et al. (2021). Remarkably Efficient Iridium Catalysts for Directed C(sp2)–H and C(sp3)–H Borylation of Diverse Classes of Substrates. Journal of the American Chemical Society, 143(13), 5046–5056. [Link]
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Kerr, W. J., et al. (2011). Highly active iridium(I) complexes for catalytic hydrogen isotope exchange. Chemical Communications, 47(28), 8065-8067. [Link]
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Request PDF: Remarkably Efficient Iridium Catalysts for Directed C(sp 2 )–H and C(sp 3 )–H Borylation of Diverse Classes of Substrates. ResearchGate. [Link]
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Blanco, L., et al. (2024). Double Catalytic Activity Unveiled: Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transformations. ACS Catalysis, 14(9), 6413–6422. [Link]
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Slagtern, A., et al. (2006). Rhodium(I) and Iridium(I) Complexes with β-Keto Phosphine or Phosphino Enolate Ligands. Catalytic Transfer Dehydrogenation of Cyclooctane. Organometallics, 25(21), 4961–4969. [Link]
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A Comparative Benchmarking Guide: Vaska's Complex Versus Novel Organometallic Catalysts
In the landscape of organometallic chemistry and homogeneous catalysis, Vaska's complex, trans-[IrCl(CO)(PPh₃)₂], stands as a seminal discovery that has profoundly shaped our understanding of catalytic cycles.[1][2] First reported in 1961 by Lauri Vaska and J. W. DiLuzio, this square planar iridium(I) complex has been a cornerstone for elucidating fundamental steps like oxidative addition and reductive elimination.[1][2] However, the relentless pursuit of more efficient, selective, and robust catalysts has led to the development of novel organometallic systems that often outperform this venerable benchmark.
This guide provides an in-depth comparison of Vaska's complex against two prominent classes of modern organometallic catalysts: Pincer complexes and catalysts bearing N-Heterocyclic Carbene (NHC) ligands . We will explore their performance in key catalytic transformations, namely olefin hydrogenation and Suzuki-Miyaura cross-coupling, supported by experimental data and mechanistic insights. This analysis is tailored for researchers, scientists, and drug development professionals seeking to navigate the expanding toolkit of homogeneous catalysis.
The Benchmark: Vaska's Complex
Vaska's complex is a 16-electron iridium(I) center that readily undergoes oxidative addition with a variety of small molecules, including H₂, O₂, and alkyl halides.[2][3] This reactivity is central to its catalytic activity and has made it a workhorse in mechanistic studies.[4] While historically significant, its catalytic efficacy is often limited by factors such as moderate turnover numbers and susceptibility to deactivation under harsh conditions.
The Challengers: A New Generation of Catalysts
The limitations of early catalysts like Vaska's complex have spurred the design of more sophisticated ligand architectures to enhance catalytic performance.
Pincer Catalysts
Pincer catalysts are characterized by a tridentate ligand that binds to the metal center in a meridional fashion, imparting exceptional stability and control over the catalytic environment.[5] This robust coordination minimizes ligand dissociation, a common deactivation pathway, and allows for fine-tuning of the metal's electronic and steric properties.[5]
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes have emerged as a powerful alternative to traditional phosphine ligands.[6] Their strong σ-donating ability forms highly stable metal-ligand bonds, enhancing catalyst longevity.[6][7] Furthermore, the steric bulk of NHC ligands can be readily modified to influence reaction selectivity and promote efficient reductive elimination.[7]
Head-to-Head Comparison: Catalytic Performance
A direct, quantitative comparison of catalysts is most meaningful when conducted under identical conditions. However, the vast body of literature often presents data from studies with varying substrates, solvents, and reaction parameters. The following sections present a comparative analysis based on available data, with careful consideration of the experimental context.
Olefin Hydrogenation
Hydrogenation of unsaturated bonds is a fundamental transformation in organic synthesis. While Vaska's complex is capable of catalyzing olefin hydrogenation, modern catalysts often exhibit superior activity and efficiency.
| Catalyst System | Substrate | Temp. (°C) | Pressure (bar H₂) | TON | TOF (h⁻¹) | Selectivity (%) | Reference |
| Vaska's Complex | Styrene | 150 | 5 | - | - | >99 (to Ethylbenzene) | [8] |
| Mn-Pincer (NHC-based) | Quinolines | 60 | 20 | - | - | Good to Excellent Yields | [9] |
| Ir-Phosphanodihydrooxazole | Aryl-olefins | - | - | High | - | up to 98% ee | [10] |
| Ni-bis(carbene) | CO₂ | RT | - | >1.1 million | - | (to Methanol) | [11] |
Note: Direct comparative data for Vaska's complex under the same conditions as the novel catalysts for these specific substrates is limited in the provided search results. The table illustrates the typical conditions and performance of different catalyst classes.
The data, while not directly comparable, suggests that modern pincer and NHC-ligated catalysts can operate under milder conditions and achieve high efficiencies for a broader range of substrates, including challenging N-heterocycles.[9][10] For instance, manganese pincer complexes have shown remarkable activity in the hydrogenation of N-heterocycles at ambient temperatures, a transformation that is often challenging for traditional catalysts.[9]
The enhanced performance of pincer catalysts in hydrogenation can be attributed to the stability of the metal-ligand framework, which allows for efficient and reversible activation of H₂ without catalyst degradation.[5] The mechanism often involves metal-ligand cooperation, where the ligand actively participates in the bond activation steps.[5]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. While Vaska's complex itself is not a typical catalyst for this transformation, which is dominated by palladium, the comparison of phosphine ligands (present in Vaska's complex) and NHC ligands in palladium-catalyzed Suzuki-Miyaura reactions is highly relevant.
| Catalyst System | Substrates | Temp. (°C) | Catalyst Loading (mol%) | Yield (%) | Reference |
| Pd / Dialkylbiaryl Phosphine | Aryl chlorides, tosylates | RT | Low | High | [12] |
| Pd / NHC-Phosphine | Aryl chlorides / Boronic acids (aq.) | - | 0.03 | High | [13] |
| Pd / NHC (PEPPSI) | Challenging substrates | - | - | High | [7] |
The development of bulky, electron-rich phosphine ligands, such as the dialkylbiaryl phosphines developed by the Buchwald group, has significantly advanced the scope of Suzuki-Miyaura couplings, enabling the use of challenging substrates like aryl chlorides.[12] Similarly, palladium complexes bearing NHC ligands have demonstrated exceptional activity and stability, often allowing for reactions at room temperature with very low catalyst loadings.[7][13] The strong σ-donating nature of NHCs facilitates the oxidative addition of even unreactive aryl chlorides, a key step in the catalytic cycle.[7]
Mechanistic Insights: Why the Difference in Performance?
The superior performance of novel organometallic catalysts often stems from fundamental differences in their catalytic cycles compared to first-generation catalysts like Vaska's complex.
The Catalytic Cycle of Hydrogenation
For Vaska's complex, the cycle proceeds through a classical oxidative addition of H₂, olefin coordination, migratory insertion, and reductive elimination.[14] Pincer catalysts, particularly those capable of metal-ligand cooperation, can follow a different pathway.[5] The ligand itself can act as an internal base, facilitating the heterolytic cleavage of H₂ and avoiding high-energy intermediates. This often leads to lower activation barriers and higher catalytic activity.[5]
The Catalytic Cycle of Suzuki-Miyaura Coupling
In the Suzuki-Miyaura reaction, the nature of the ligand 'L' on the palladium center is crucial. Strong σ-donating and sterically bulky ligands like NHCs and dialkylbiaryl phosphines accelerate both the oxidative addition and reductive elimination steps.[7][12] This leads to higher turnover frequencies and allows the use of less reactive coupling partners.
Experimental Protocols
To provide a practical context, detailed procedures for the synthesis of Vaska's complex and a general protocol for a catalytic hydrogenation experiment are provided below.
Synthesis of Vaska's Complex (trans-[IrCl(CO)(PPh₃)₂])
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
Triphenylphosphine (PPh₃)
-
Dimethylformamide (DMF)
-
Aniline
-
Ethanol
-
Nitrogen gas supply
-
Standard reflux apparatus (round bottom flask, condenser)
-
Oil bath
-
Vacuum filtration setup
Procedure:
-
To a 50 mL round bottom flask, add IrCl₃·xH₂O (e.g., 0.106 g), PPh₃ (e.g., 0.398 g), DMF (10 mL), and aniline (e.g., 0.120 mL).[15]
-
Add a magnetic stir bar and fit the flask with a reflux condenser.
-
Purge the system with nitrogen for approximately 10 minutes.[15]
-
Heat the reaction mixture to reflux (around 165 °C) in an oil bath under a nitrogen atmosphere for two hours.[15]
-
After the reflux period, allow the flask to cool to below 50 °C.[15]
-
Add 30 mL of ethanol to the cooled mixture.[15]
-
Transfer the mixture to an Erlenmeyer flask and place it in a freezer to facilitate crystallization.[15]
-
After crystallization is complete, collect the yellow crystals of Vaska's complex by vacuum filtration, wash with cold ethanol, and dry under vacuum.[15]
-
Characterize the product by IR spectroscopy (a characteristic C≡O stretch should be observed around 1967 cm⁻¹).[2]
General Procedure for Catalytic Hydrogenation of Styrene
Materials:
-
Styrene
-
Catalyst (e.g., Vaska's complex or a novel catalyst)
-
Solvent (e.g., toluene or isopropanol)
-
Hydrogen gas supply
-
High-pressure reactor (autoclave) with magnetic stirring
-
Gas chromatograph (GC) for analysis
Procedure:
-
In a glass liner for the autoclave, dissolve the catalyst in the chosen solvent.
-
Add the substrate, styrene (e.g., a 0.05 M solution in isopropanol).[8]
-
Place the glass liner inside the autoclave and seal the reactor.
-
Purge the autoclave with hydrogen gas several times to remove air.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 5 bar).[8]
-
Heat the reactor to the desired temperature (e.g., 150 °C) with vigorous stirring.[8]
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of styrene and the selectivity to ethylbenzene.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Analyze the final reaction mixture to determine the final conversion and selectivity.
Experimental Workflow Visualization
Conclusion and Future Outlook
Vaska's complex remains an invaluable tool for teaching and for fundamental mechanistic studies in organometallic chemistry. Its discovery was a watershed moment that paved the way for the development of homogeneous catalysis. However, for practical applications in organic synthesis and drug development, the data clearly indicates that modern catalysts, particularly those based on pincer and N-heterocyclic carbene ligands, offer significant advantages in terms of activity, selectivity, and stability.
The future of catalyst design will likely continue to focus on the development of catalysts based on earth-abundant and non-toxic metals, further enhancing the sustainability of chemical transformations.[16][17] The principles of ligand design, so elegantly demonstrated by the evolution from simple phosphine ligands to sophisticated pincer and NHC systems, will remain at the forefront of this endeavor. As our understanding of reaction mechanisms deepens, we can expect the rational design of even more efficient and selective catalysts for a wide array of chemical transformations.
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A Researcher's Guide to Ensuring Reproducibility in Catalysis: A Comparative Framework for Commercial Vaska's Complex
In the realm of synthetic chemistry, particularly within pharmaceutical and materials science, the promise of homogeneous catalysis is often predicated on the reliability of catalyst precursors. Vaska's complex, trans-chlorocarbonylbis(triphenylphosphine)iridium(I), stands as a cornerstone catalyst and precursor, pivotal for its utility in fundamental transformations like oxidative addition, hydrogenation, and hydrosilylation.[1][2] However, the very accessibility of this complex from various commercial suppliers introduces a critical, yet often overlooked, variable: batch-to-batch inconsistency. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and compare commercial Vaska's complex, ensuring the reproducibility and integrity of their catalytic results.
The Challenge: Not All Yellow Crystals are Created Equal
Vaska's complex is a 16-electron, square planar Ir(I) center that provides a foundation for numerous catalytic cycles.[3][4] Its commercial availability is a significant boon to researchers, saving considerable time and resources on synthesis.[2] However, this convenience can mask underlying inconsistencies that lead to frustratingly irreproducible results. The synthesis of Vaska's complex involves the reaction of an iridium(III) salt with triphenylphosphine, which serves as both a ligand and a reductant.[3] This process can introduce several potential impurities that may persist in the final commercial product:
-
Oxidized Iridium(III) Species: Incomplete reduction or subsequent exposure to trace oxidants can leave behind catalytically inactive or-—worse—inhibitory Ir(III) species. The oxidative addition of various molecules to Vaska's complex is a fundamental reaction, and this process can lead to the formation of such Ir(III) impurities.[3][4]
-
Triphenylphosphine Oxide (TPPO): As a byproduct of the reduction of the iridium salt and potential oxidation of the triphenylphosphine ligand, TPPO is a common impurity. Its presence can alter the ligand sphere of the active catalyst and potentially interfere with the catalytic cycle.
-
Excess Triphenylphosphine: While often used in excess during synthesis, residual triphenylphosphine can affect the kinetics of a catalytic reaction by influencing the coordinative saturation of the iridium center.
-
Other Platinum Group Metals (PGMs): The iridium trichloride starting material may contain trace amounts of other PGMs like rhodium or palladium, which can have their own, often undesired, catalytic activities.[5]
These seemingly minor variations can have a profound impact on reaction kinetics, product selectivity, and overall yield, leading to a crisis of reproducibility that can derail research projects and delay development timelines.
Below is a conceptual diagram illustrating the potential sources of variability in commercial Vaska's complex and their downstream effects on catalytic performance.
Caption: Potential sources of impurities and their impact on catalytic results.
A Self-Validating Protocol for Comparative Analysis
To move beyond anecdotal evidence and empower researchers, we propose a systematic, three-part protocol to qualify and compare different batches of commercial Vaska's complex. This protocol is designed to be self-validating, incorporating initial characterization with a functional catalytic test.
The overall workflow is depicted in the following diagram:
Caption: Workflow for qualifying commercial Vaska's complex.
Part 1: Initial Characterization
Before any catalytic testing, a preliminary characterization of each batch is essential.
1.1. Visual Inspection:
-
Procedure: Visually inspect the samples for color and crystallinity.
-
Rationale: Pure Vaska's complex should be a bright yellow crystalline solid.[3] Significant deviations, such as a greenish or brownish hue, may indicate the presence of iridium oxides or other impurities.
1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Procedure: Acquire a solid-state FT-IR spectrum of each sample.
-
Rationale: The carbonyl stretch (ν(CO)) is a highly sensitive probe of the electronic environment of the iridium center. For Vaska's complex (an Ir(I) species), this peak should appear around 1967 cm⁻¹. The presence of Ir(III) species, formed through oxidative addition, will result in a shift of this band to a higher frequency (typically >2000 cm⁻¹), as the back-bonding from the more oxidized iridium center to the CO ligand is reduced.[3]
1.3. ³¹P NMR Spectroscopy:
-
Procedure: Dissolve a small amount of each sample in a deuterated solvent (e.g., CDCl₃ or C₆D₆) and acquire a proton-decoupled ³¹P NMR spectrum.
-
Rationale: This is arguably the most critical characterization technique. Pure Vaska's complex will show a sharp singlet. The most common phosphorus-containing impurity, triphenylphosphine oxide (TPPO), will appear as a distinct singlet at a different chemical shift.[6] The relative integration of these signals can provide a quantitative measure of TPPO contamination. Other phosphorus-containing impurities would also be readily detected.
Part 2: Benchmark Catalytic Reaction - Hydrogenation of Styrene
A standardized catalytic test is the ultimate arbiter of performance. The hydrogenation of styrene is an excellent model reaction as it is well-understood and sensitive to catalyst activity.[7]
2.1. Materials:
-
Vaska's Complex samples (from Suppliers A, B, C)
-
Styrene (freshly distilled to remove inhibitors)
-
High-purity hydrogen gas
-
Anhydrous, deoxygenated toluene
-
Internal standard for GC or NMR analysis (e.g., dodecane)
2.2. Detailed Protocol:
-
In a glovebox, prepare stock solutions of each Vaska's complex sample in toluene (e.g., 1 mM).
-
To a series of identical, scrupulously clean, and dry reaction vessels (e.g., Schlenk tubes or high-pressure vials) equipped with stir bars, add a precise volume of the Vaska's complex stock solution (e.g., to achieve a 0.1 mol% catalyst loading).
-
Add a known amount of the internal standard.
-
Add a precise amount of styrene.
-
Seal the vessels, remove from the glovebox, and connect to a hydrogen manifold.
-
Purge the vessels with hydrogen gas (3-5 cycles).
-
Pressurize the vessels to the desired hydrogen pressure (e.g., 5 bar) and place them in a pre-heated oil bath or heating block at a constant temperature (e.g., 80 °C).
-
Start stirring and begin timing the reaction.
-
At regular intervals (e.g., 15, 30, 60, 120, 240 minutes), carefully take an aliquot from each reaction mixture. Quench the aliquot by exposing it to air and diluting with a suitable solvent (e.g., ethyl acetate for GC analysis).
-
Analyze the aliquots by GC or ¹H NMR to determine the conversion of styrene to ethylbenzene by comparing the peak areas relative to the internal standard.
Rationale for Experimental Choices:
-
Standardized Conditions: Using identical reaction vessels, temperatures, pressures, and concentrations is crucial for a fair comparison.
-
Inert Atmosphere: Vaska's complex can react with oxygen, so performing the initial setup in a glovebox and using deoxygenated solvents is essential to prevent catalyst deactivation.[8]
-
Kinetic Monitoring: Taking samples over time allows for the determination of initial reaction rates, which are a more sensitive measure of catalytic activity than a single endpoint measurement.
Part 3: Data Analysis and Comparison
The final step is to collate and analyze the data to make an informed decision.
3.1. Data Presentation: Summarize the characterization and catalytic data in a clear, comparative table.
| Parameter | Supplier A | Supplier B | Supplier C |
| Visual Appearance | Bright yellow crystals | Yellow powder | Pale yellow crystals |
| FT-IR ν(CO) (cm⁻¹) | 1967 | 1968, 2015 (shoulder) | 1966 |
| ³¹P NMR (TPPO %) | < 0.5% | 3.2% | 1.1% |
| Initial Rate (M/s) | 1.5 x 10⁻⁴ | 0.8 x 10⁻⁴ | 1.2 x 10⁻⁴ |
| Conversion @ 2h (%) | 95 | 62 | 85 |
| Conversion @ 4h (%) | >99 | 81 | 98 |
(Note: Data presented are hypothetical and for illustrative purposes.)
3.2. Interpretation:
-
In the hypothetical data above, Supplier A's product shows the highest purity by both FT-IR and ³¹P NMR, which correlates directly with the highest catalytic activity.
-
Supplier B's product has a shoulder in the FT-IR spectrum, suggesting the presence of Ir(III) species, and a significant amount of TPPO detected by NMR. This poorer quality is reflected in its much lower catalytic performance.
-
Supplier C's product is of intermediate quality and performance.
Based on this comprehensive evaluation, a researcher can confidently select the supplier that provides the most reliable and active catalyst, thereby ensuring the reproducibility of their future experiments.
Conclusion and Best Practices
The reproducibility of catalytic results is not a matter of chance, but a consequence of rigorous control over experimental variables, starting with the catalyst itself. While commercial availability of precursors like Vaska's complex is a great accelerator for research, it should not be treated as a "black box." By implementing a straightforward and self-validating protocol of initial characterization followed by a benchmark catalytic test, researchers can de-risk their projects, avoid costly delays, and build a more robust foundation for their scientific discoveries.
Key Takeaways for Researchers:
-
Always Qualify New Batches: Never assume that a new batch of a commercial catalyst will perform identically to the last.
-
Combine Characterization and Functional Testing: Spectroscopic data provides clues, but a catalytic test provides the definitive proof of performance.
-
Document Everything: Keep detailed records of the supplier, batch number, characterization data, and catalytic performance for all precursors used.
-
Advocate for Better Reporting: In publications, clearly state the source and any characterization data of the commercial catalysts used to aid in the reproducibility of your work by others.
By adopting this mindset and methodology, the scientific community can collectively enhance the reliability and integrity of research in homogeneous catalysis.
References
-
Vaska's complex. (n.d.). In Wikipedia. Retrieved January 14, 2026. [Link]
-
Vaska's complex- Reagent of the month. (2021, January 13). Scientific Update. [Link]
-
Vaska's complex. (n.d.). chemeurope.com. Retrieved January 14, 2026. [Link]
-
Vaska's complex. (n.d.). Grokipedia. Retrieved January 14, 2026. [Link]
-
Fifty years of Vaska's compound. (2011). ResearchGate. [Link]
-
Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (n.d.). Oxford Instruments. [Link]
-
Miller, E. J. (2018, January 6). Synthesis of & Reversing O2 Addition on Vaska's Complex. Odinity. [Link]
-
Proton-catalyzed Hydrogenation of a d8 Ir(I) Complex Yields a trans Ir(III) Dihydride. (2011). National Institutes of Health. [Link]
-
Vaska's complex | 36 Publications | 527 Citations. (n.d.). SciSpace. [Link]
-
Vaska's Complex - Molecule of the Month February 2013. (n.d.). University of Bristol. [Link]
-
Investigations into the Heterogeneity of Catalytically Active Sites of a Supported Organovanadium(III) Hydrogenation Catalyst via a Combined Experimental and Computational Approach. (2022, December 29). ACS Catalysis. [Link]
-
Kinetic study of the selective hydrogenation of styrene over a Pd egg-shell composite catalyst. (2015). CONICET. [Link]
-
Determination of styrene hydrogenation surface kinetics through detailed simulation of the hydrogen uptake curve. (2019, May 9). ResearchGate. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Vaska's complex - Wikipedia [en.wikipedia.org]
- 4. Proton-catalyzed Hydrogenation of a d8 Ir(I) Complex Yields a trans Ir(III) Dihydride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Vaska's complex | 36 Publications | 527 Citations | Top Authors | Related Topics [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. odinity.com [odinity.com]
A Senior Application Scientist's Guide to Cross-Referencing Spectroscopic Data for Vaska's Complex Adducts
For researchers, scientists, and drug development professionals delving into the reactivity of transition metal complexes, Vaska's complex, trans-[IrCl(CO)(PPh₃)₂], stands as a cornerstone of organometallic chemistry.[1] Its remarkable ability to undergo oxidative addition with a variety of small molecules makes it an invaluable model for understanding fundamental catalytic processes.[1][2] This guide provides a comprehensive comparison of the spectroscopic signatures of Vaska's complex and its adducts, offering the experimental data and procedural insights necessary to confidently characterize these important compounds.
The transition from the square planar, 16-electron Ir(I) center in Vaska's complex to an octahedral, 18-electron Ir(III) species upon adduct formation induces significant and predictable changes in its spectroscopic properties.[2] By cross-referencing data from Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can unequivocally identify the products of these oxidative addition reactions.
The Underlying Principle: Oxidative Addition and its Spectroscopic Consequences
The oxidative addition of a molecule A-B to Vaska's complex involves the cleavage of the A-B bond and the formation of new Ir-A and Ir-B bonds. This process formally oxidizes the iridium center from +1 to +3 and expands its coordination number from four to six.[2] This fundamental transformation has a domino effect on the electronic and molecular structure, which is directly observable through spectroscopic techniques.
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Figure 1: The oxidative addition process and its key spectroscopic consequences. This workflow illustrates the transformation of Vaska's complex and the primary analytical signatures that confirm adduct formation.
Infrared Spectroscopy: A Direct Probe of Electronic Changes
Infrared spectroscopy is a powerful and readily accessible tool for monitoring the oxidative addition to Vaska's complex. The carbonyl (CO) stretching frequency, ν(CO), is particularly sensitive to the electronic environment of the iridium center.[1] In the parent Vaska's complex, significant π-backbonding from the electron-rich Ir(I) d-orbitals into the π* antibonding orbitals of the CO ligand weakens the C-O bond, resulting in a relatively low stretching frequency.
Upon oxidative addition, the iridium center becomes Ir(III) and is formally more electron-poor. This diminishes the extent of π-backbonding to the CO ligand, leading to a strengthening of the C-O bond and a characteristic shift of the ν(CO) band to a higher frequency (wavenumber).[1]
Comparative IR Data for Vaska's Complex Adducts
| Adduct (A-B) | Formula of Product | ν(CO) (cm⁻¹) |
| None (Parent Complex) | trans-[IrCl(CO)(PPh₃)₂] | 1967[1] |
| O₂ | [IrCl(O₂)(CO)(PPh₃)₂] | 2015[1] |
| H₂ | [IrCl(H)₂(CO)(PPh₃)₂] | 2034 |
| HCl | [IrCl₂(H)(CO)(PPh₃)₂] | 2046 |
| CH₃I | [IrCl(I)(CH₃)(CO)(PPh₃)₂] | 2047[1] |
| I₂ | [IrCl(I)₂(CO)(PPh₃)₂] | 2067[1] |
| Cl₂ | [IrCl₃(CO)(PPh₃)₂] | 2075 |
Table 1: Comparison of CO stretching frequencies in Vaska's complex and its various adducts. The consistent increase in ν(CO) upon oxidative addition is a reliable diagnostic tool.
Multinuclear NMR Spectroscopy: Unveiling the Three-Dimensional Structure
While IR spectroscopy provides valuable electronic information, NMR spectroscopy offers detailed insights into the connectivity and stereochemistry of the adducts. ¹H and ³¹P NMR are the most informative nuclei for these systems.
³¹P{¹H} NMR Spectroscopy
The two triphenylphosphine (PPh₃) ligands in Vaska's complex are chemically equivalent and reside in a trans arrangement, giving rise to a single resonance in the ³¹P{¹H} NMR spectrum.[3] Upon oxidative addition, the geometry changes to octahedral, and the electronic environment of the phosphorus atoms is altered. The increased electronegativity of the ligands attached to the Ir(III) center leads to a deshielding of the phosphorus nuclei, resulting in a characteristic upfield shift (to a less positive or more negative chemical shift).[4]
¹H NMR Spectroscopy
¹H NMR spectroscopy is particularly useful for identifying adducts containing hydride (H⁻) or alkyl groups. The protons of the PPh₃ ligands appear in the aromatic region of the spectrum. The key diagnostic feature for certain adducts is the appearance of new signals in characteristic regions. For instance, hydride ligands bonded to iridium typically resonate at very high field (negative chemical shifts), a consequence of the significant shielding by the metal's d-electrons.[4]
Comparative NMR Data for Vaska's Complex and Adducts
| Adduct | Formula of Product | ³¹P{¹H} NMR (δ, ppm) | ¹H NMR (δ, ppm) |
| None | trans-[IrCl(CO)(PPh₃)₂] | ~24.5[4] | Aromatic protons only[3] |
| HCl | [IrCl₂(H)(CO)(PPh₃)₂] | -1.74[4] | -15.36 (triplet of quartets, Ir-H)[4] |
Table 2: Comparative ³¹P and ¹H NMR data for Vaska's complex and its HCl adduct. The upfield shift in the ³¹P spectrum and the appearance of a high-field hydride signal in the ¹H spectrum are definitive indicators of oxidative addition.
X-ray Crystallography: The Definitive Structural Proof
Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including precise bond lengths and angles. For Vaska's complex and its adducts, this technique confirms the square planar geometry of the parent complex and the octahedral geometry of the Ir(III) products.[3]
Key Structural Parameters
| Compound | Ir-P (Å) | Ir-Cl (Å) | Ir-C (Å) | C-O (Å) |
| trans-[IrCl(CO)(PPh₃)₂] | 2.330 | 2.382 | 1.791 | 1.161 |
Table 3: Selected bond lengths for Vaska's complex determined by X-ray crystallography.[3] These values serve as a baseline for comparison with adduct structures.
Experimental Protocols
The successful synthesis and characterization of Vaska's complex and its adducts require careful handling of air-sensitive compounds. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Synthesis of Vaska's Complex (trans-[IrCl(CO)(PPh₃)₂])
-
To a 100 mL Schlenk flask equipped with a reflux condenser and a magnetic stir bar, add iridium(III) chloride hydrate (1.0 g), triphenylphosphine (6.0 g), and dimethylformamide (60 mL).[5]
-
Purge the system with nitrogen for 15-20 minutes.[5]
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 4-6 hours. The solution will turn from a dark brown to a clear yellow.[5]
-
Allow the solution to cool to room temperature, during which yellow crystals of the product will precipitate.
-
Further, cool the flask in an ice bath to maximize crystallization.
-
Filter the yellow crystals under a stream of nitrogen, wash with cold ethanol (2 x 20 mL), and then with diethyl ether (2 x 20 mL).
-
Dry the product under vacuum.
General Procedure for the Formation of Adducts
-
Dissolve Vaska's complex in an appropriate solvent (e.g., toluene or chloroform) in a Schlenk tube under an inert atmosphere.[6]
-
For gaseous adducts (e.g., O₂, H₂), bubble the gas through the solution for several minutes. A color change is often observed.[6]
-
For liquid or solid adducts (e.g., CH₃I, I₂), add a stoichiometric amount of the reagent to the solution of Vaska's complex.
-
Monitor the reaction by TLC or by taking aliquots for spectroscopic analysis.
-
Once the reaction is complete, the adduct can be isolated by precipitation with a non-polar solvent (e.g., hexanes) or by removal of the solvent under vacuum.
Spectroscopic Analysis Workflow
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Figure 2: A generalized workflow for the spectroscopic analysis of Vaska's complex adducts. Adherence to inert atmosphere techniques is critical for obtaining reliable data.
Conclusion
The cross-referencing of spectroscopic data provides a robust and reliable method for the characterization of Vaska's complex adducts. The predictable shifts in the IR (ν(CO)) and NMR (³¹P and ¹H) spectra upon oxidative addition serve as powerful diagnostic tools for researchers in organometallic chemistry, catalysis, and drug development. By combining these techniques with careful experimental practice, scientists can confidently elucidate the structures and electronic properties of these fascinating and important molecules.
References
- Grokipedia. Vaska's complex. Accessed January 11, 2026.
- chemeurope.com. Vaska's complex. Accessed January 11, 2026.
- Wikipedia. Vaska's complex. Accessed January 11, 2026.
- Scientific Update. Vaska's complex- Reagent of the month. Published January 13, 2021.
- Miller, E. J. Synthesis of & Reversing O2 Addition on Vaska's Complex. Odinity. Published January 6, 2018.
- Cap, A. Oxygenation and Hydrochlorination of Vaska's Complex Ir(Cl)[P(C6H5)3]2(CO). Published April 22, 2010.
- Roodt, A., et al. Structure and solution behaviour of rhodium(I) Vaska-type complexes for correlation of steric and electronic properties of tertiary phosphine ligands.
- Dutta, D. K., et al. Electron-Rich Vaska-Type Complexes trans-[Ir(CO)Cl(2-Ph2PC6H4COOMe)2] and. European Journal of Inorganic Chemistry. 2011;2011(6):835-841.
- Cotton, S. Vaska's Compound. Molecule of the Month, University of Bristol. Published February 2013.
- Schubert, D. M. The reactions of Ir(CO)Cl(PPh3)2 with HSnPh3. Inorganica Chimica Acta. 2011;374(1):50-55.
- Haws, B. A., et al. Synthesis and Crystallographic Characterization of Heteroleptic Ir(III) Complexes Containing the N-oxide Functional Group and Crystallographic Characterization of Ir(III) N-oxide Precursors. Molecules. 2024;29(6):1305.
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A Senior Application Scientist's Guide to Assessing the Enantioselectivity of Chiral Analogues of Vaska's Complex
This guide provides a comprehensive comparison of methodologies for assessing the enantioselectivity of chiral analogues of Vaska's complex, a cornerstone of modern asymmetric catalysis. For researchers in synthetic chemistry and drug development, the precise determination of enantiomeric excess (ee) is not merely a metric; it is the definitive measure of a catalyst's success. Here, we move beyond simple protocols to explore the causality behind experimental choices, ensuring that every measurement is both accurate and validated.
The Legacy of Vaska's Complex in Asymmetric Catalysis
Vaska's complex, trans-IrCl(CO)(PPh₃)₂, is a 16-electron square planar iridium(I) complex that has been pivotal in the development of homogeneous catalysis.[1][2][3] Its ability to undergo oxidative addition with various substrates is central to its catalytic activity.[1][2] By replacing the achiral triphenylphosphine (PPh₃) ligands with chiral phosphines, chemists have created a vast library of analogues capable of inducing stereoselectivity in reactions such as hydrogenation, hydrosilylation, and C-H functionalization.[3][4][5][6]
The primary goal of employing a chiral catalyst is to generate one enantiomer of a product in excess over the other. The success of this endeavor is quantified by the enantiomeric excess (% ee), a measure of enantiomeric purity. The accurate assessment of % ee is therefore critical for catalyst screening, reaction optimization, and the ultimate synthesis of enantiopure compounds, which is particularly crucial in the pharmaceutical industry where the physiological activity of enantiomers can differ dramatically.[7]
Caption: Figure 1: General structure of a chiral Vaska's analogue.
The Analytical Workflow: From Reaction to Result
The process of determining enantioselectivity follows a logical and systematic workflow. Each step is critical for ensuring the final ee value is a true reflection of the catalyst's performance. The choice of analytical technique is often dictated by the physical properties of the product, available equipment, and the need for high-throughput screening versus detailed kinetic analysis.
Caption: Figure 2: General workflow for assessing enantioselectivity.
Comparative Analysis of Key Methodologies
The three primary techniques for determining enantiomeric excess are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[8] Each method has distinct advantages and requires specific experimental considerations.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most powerful and widely used technique for separating enantiomers.[9][10] The separation occurs on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.[9]
Expertise & Causality: The choice of CSP is paramount. Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are exceptionally versatile and serve as the first choice for a wide array of chiral molecules, including the alcohols and amines often produced by Vaska's-type catalysts.[9][11] The mobile phase, typically a mixture of a non-polar solvent (like n-hexane) and an alcohol (like isopropanol), modulates the retention and resolution. For basic products, such as chiral amines, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase is crucial to prevent peak tailing by masking acidic sites on the silica support.[11]
Trustworthiness: A self-validating protocol always begins with the injection of a racemic standard of the product. This step is non-negotiable as it confirms that the chosen column and method can actually separate the enantiomers and establishes their elution order. A resolution factor (Rₛ) greater than 1.5 is the standard for ensuring accurate quantification.[12]
| Parameter | Chiral HPLC | Chiral GC | NMR Spectroscopy |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP) | Differential interaction with a Chiral Stationary Phase (CSP) | Formation of diastereomeric complexes with a Chiral Solvating Agent (CSA) |
| Applicability | Broad; non-volatile compounds, UV-active analytes | Volatile and thermally stable compounds | Soluble compounds with suitable functional groups |
| Sensitivity | High (µg to ng) | Very High (pg to fg) | Low (mg) |
| Throughput | Moderate (5-30 min/sample) | Moderate to High (5-20 min/sample) | High (<5 min/sample) |
| Method Development | Can be time-consuming; requires column screening | Can be time-consuming; requires column screening | Often faster; requires screening of CSAs |
| Key Advantage | High accuracy, precision, and broad applicability | Excellent for volatile analytes | Rapid analysis, minimal solvent waste |
| Key Limitation | Expensive chiral columns, higher solvent consumption | Analyte must be volatile and thermally stable | Lower sensitivity, potential for signal overlap |
Chiral Gas Chromatography (GC)
For products that are volatile and thermally stable, Chiral GC offers exceptional resolution and sensitivity.[8] The principle is analogous to HPLC, but the mobile phase is an inert gas, and the separation occurs in a long, narrow capillary column coated with a chiral stationary phase.
Expertise & Causality: Derivatization is often a key step for GC analysis. For instance, chiral alcohols are frequently converted to their acetate esters using acetic anhydride.[9] This serves a dual purpose: it increases the volatility of the analyte and can improve the chiral recognition on the CSP. The choice of CSP, often based on cyclodextrin derivatives, is critical and must be matched to the analyte's structure.
Trustworthiness: As with HPLC, the analysis must be validated with a racemic standard. It is also crucial to ensure that the derivatization reaction proceeds to completion for both enantiomers without kinetic resolution, which would otherwise introduce a systematic error in the measured ee.
NMR Spectroscopy
NMR spectroscopy provides a fundamentally different, and often much faster, approach to ee determination.[13] Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral auxiliary must be added to the sample. This is typically a Chiral Solvating Agent (CSA), which forms non-covalent, diastereomeric complexes with the analyte enantiomers.[7][14][15][16] These diastereomeric complexes are no longer energetically identical, resulting in separate, resolvable signals in the NMR spectrum (usually ¹H NMR).[7]
Expertise & Causality: The selection of an appropriate CSA is crucial. The CSA must have functional groups capable of interacting with the analyte (e.g., through hydrogen bonding or π-π stacking) to form distinct diastereomeric complexes.[7][14] The choice of solvent is also important; non-coordinating solvents like CDCl₃ or C₆D₆ are preferred as they do not compete with the analyte for binding to the CSA. The stoichiometry of the CSA to the analyte must be optimized to achieve the best spectral separation.
Trustworthiness: The key to a reliable NMR-based ee determination is identifying a pair of signals, one for each diastereomeric complex, that are baseline-resolved and free from overlap with other signals. The enantiomeric excess is then calculated directly from the integration of these two signals. This method is self-validating in that the presence of two distinct signals for the racemic standard confirms the method's viability.
Detailed Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of Acetophenone
This protocol describes a model reaction using a chiral Vaska's analogue to produce 1-phenylethanol.
-
Catalyst Preparation: In a glovebox, dissolve the chiral iridium catalyst (e.g., synthesized from [Ir(COD)Cl]₂ and a chiral phosphine ligand) in 2 mL of degassed dichloromethane (DCM) to make a 5 mM stock solution.
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add acetophenone (0.1 mmol, 1.0 eq).
-
Catalyst Loading: Add the catalyst solution (0.001 mmol, 1 mol%) to the flask.
-
Solvent and Base: Add 3 mL of degassed isopropanol and potassium tert-butoxide (0.01 mmol, 10 mol%).
-
Hydrogenation: Purge the flask with H₂ gas three times, then pressurize to 50 atm H₂.
-
Reaction: Stir the mixture vigorously at room temperature for 24 hours.
-
Workup: Carefully vent the H₂ pressure. Quench the reaction by adding 1 mL of water. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate, to remove the catalyst. Concentrate the filtrate in vacuo.
Protocol 2: Enantiomeric Excess Determination by Chiral HPLC
-
System Preparation:
-
System Suitability (Self-Validation):
-
Prepare a ~1 mg/mL solution of racemic 1-phenylethanol in the mobile phase.
-
Inject 10 µL and record the chromatogram.
-
Confirm baseline separation of the two enantiomer peaks (Rₛ > 1.5) and note their retention times.[12]
-
-
Sample Analysis:
-
Dissolve the crude product from Protocol 1 in the mobile phase to a concentration of ~1 mg/mL.[9]
-
Inject 10 µL of the sample solution.
-
Integrate the areas of the two enantiomer peaks.
-
-
Calculation:
-
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100, where Area₁ is the area of the major enantiomer peak.
-
Protocol 3: Enantiomeric Excess Determination by ¹H NMR
-
Sample Preparation:
-
Dissolve approximately 5 mg of the crude 1-phenylethanol product in 0.6 mL of CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum to confirm product formation and purity.
-
-
Addition of Chiral Solvating Agent:
-
To the same NMR tube, add 1.1 equivalents of an enantiopure CSA, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol.
-
Gently shake the tube to ensure complete mixing.
-
-
NMR Acquisition:
-
Acquire another ¹H NMR spectrum.
-
Identify a proton signal in the product that is well-resolved into two distinct peaks (or multiplets) corresponding to the two diastereomeric complexes. For 1-phenylethanol, the carbinol proton (CH-OH) is often a good candidate.
-
-
Calculation:
-
Carefully integrate the two resolved signals.
-
% ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] × 100, where Integral₁ is the integration value of the major diastereomer's signal.
-
Conclusion and Recommendations
The robust assessment of enantioselectivity is foundational to the development of effective chiral catalysts based on the Vaska's complex scaffold.
-
For high-throughput screening: NMR spectroscopy with a chiral solvating agent is often the most efficient method due to its speed and low solvent consumption.[13]
-
For accurate, quantitative results: Chiral HPLC is the gold standard, offering high precision and reliability, provided that a suitable column and method are developed.[11]
-
For specialized applications: Chiral GC is an excellent choice for volatile products, providing unparalleled sensitivity.
Ultimately, the choice of method depends on a careful consideration of the analyte's properties and the specific goals of the research. By applying the principles of causality and self-validation outlined in this guide, researchers can ensure their enantioselectivity data is not only accurate but also defensible, paving the way for the next generation of powerful asymmetric catalysts.
References
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Xie, J.-H., Liu, X.-Y., Xie, J.-B., Wang, L.-X., & Zhou, Q.-L. (2011). An Additional Coordination Group Leads to Extremely Efficient Chiral Iridium Catalysts for Asymmetric Hydrogenation of Ketones. Angewandte Chemie International Edition, 50(32), 7329–7332. [Link]
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Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (2023). IntechOpen. [Link]
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Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. (2023). CCS Chemistry. [Link]
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Mazzanti, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]
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Gualtieri, F. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Symposium Series. [Link]
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Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. (2023). Chinese Chemical Society. [Link]
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Kumar, P., et al. (2016). Phosphine-free chiral iridium catalysts for asymmetric catalytic hydrogenation of simple ketones. RSC Publishing. [Link]
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Mazzanti, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. PubMed Central. [Link]
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Determination of enantiomeric excess. (n.d.). University of Bath. [Link]
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Mazzanti, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications. [Link]
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Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. (2018). ScienceDirect. [Link]
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Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2017). Journal of Chemical Education. [Link]
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Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2017). Semantic Scholar. [Link]
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Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Wiley Online Library. [Link]
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Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI. [Link]
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[Chiral HPLC Determination of Conversion and Enantiomeric Excess of Enzyme Catalyzed Stereoselective Esterification of Racemic Ibuprofen]. (2000). PubMed. [Link]
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Catalysing (organo-)catalysis: Trends in the application of machine learning to enantioselective organocatalysis. (2022). PubMed Central. [Link]
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Stereoselectivity in organometallic catalysis: analysis by means of computational and mathematical chemistry. (2011). UNCW Institutional Repository. [Link]
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Enantioselective organocatalysis. (2015). PubMed. [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of Carbonylhydrotris(triphenylphosphine)iridium(I)
For Immediate Use by Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Carbonylhydrotris(triphenylphosphine)iridium(I), a common organometallic complex. As a Senior Application Scientist, this guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring both safety and regulatory adherence in your laboratory.
Core Principles of Disposal: Hazard Identification and Waste Minimization
This compound(I) is classified as a hazardous substance. Safety Data Sheets (SDS) indicate that it can be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation[1]. Therefore, its disposal must be managed through an approved hazardous waste disposal facility[1]. The primary goal of the following procedures is to convert the reactive organometallic complex into a more stable, inorganic form, thereby minimizing risks during storage and transit prior to final disposal.
Before proceeding with disposal, always review your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.
Pre-Disposal Deactivation: Oxidative Degradation Protocol
Disposing of the active organometallic complex directly is not recommended. The following lab-scale protocol details a method for its deactivation through oxidative degradation. This process breaks down the organic ligands and precipitates the iridium as a more stable inorganic solid. This procedure is adapted from a published method for the recovery of iridium from organometallic waste[1].
Safety Precautions for this Protocol:
-
Always work in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): safety goggles, a lab coat, and chemical-resistant gloves.
-
Be aware that the reaction with bleach can be exothermic and may evolve oxygen gas.
Experimental Protocol for Deactivation:
-
Preparation of the Waste Solution: If the this compound(I) waste is a solid, dissolve it in a minimal amount of a suitable organic solvent (e.g., dichloromethane or toluene) to ensure effective reaction.
-
Initial Oxidation:
-
In a suitably sized flask equipped with a magnetic stirrer, add the iridium complex solution.
-
Slowly add a commercial bleach solution (sodium hypochlorite, ~5-8%) to the iridium waste. A significant excess of bleach is required. As a starting point, use a 10:1 v/v ratio of bleach to the organic solvent used to dissolve the waste. .
-
-
Complete Oxidation and Precipitation:
-
Stir the biphasic mixture vigorously at room temperature for at least 24 hours. This allows for the slow oxidation of the triphenylphosphine and carbonyl ligands.
-
After 24 hours, gently heat the mixture to 50-60°C.
-
Carefully add more bleach solution portion-wise until the evolution of any gas ceases. This indicates that the easily oxidizable organic components have been consumed[1].
-
The iridium will precipitate as a dark, insoluble solid, likely a form of hydrated iridium oxide.
-
-
Isolation of the Iridium Precipitate:
-
Allow the mixture to cool to room temperature.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the precipitate thoroughly with deionized water to remove any residual bleach and soluble byproducts.
-
Wash the precipitate with a small amount of ethanol or acetone to aid in drying.
-
Dry the collected solid in a vacuum oven at a low temperature (<80°C) or air-dry it in the fume hood.
-
The resulting solid is a more stable, inorganic iridium compound, which is safer for temporary storage before being collected by a certified hazardous waste disposal service. The filtrate should be considered hazardous waste and disposed of according to your institution's EHS guidelines for aqueous and organic waste streams.
Waste Characterization and Final Disposal
All waste generated from this procedure must be treated as hazardous.
| Waste Stream | Description | Disposal Container | Labeling Requirements |
| Solid Iridium Waste | The dried, black inorganic iridium precipitate. | A clearly labeled, sealed, and chemically compatible container. | "Hazardous Waste: Inorganic Iridium Compounds" |
| Liquid Waste | The combined filtrate from the reaction. | A designated container for halogenated or non-halogenated organic and aqueous waste, as appropriate. | "Hazardous Waste: Mixed Organic and Aqueous Waste" |
| Contaminated PPE | Gloves, bench paper, etc. | A designated solid hazardous waste container. | "Hazardous Waste: Contaminated Solid Waste" |
Contact your institution's EHS department to arrange for the pickup and disposal of these waste streams. Do not dispose of any of these materials in regular trash or down the sanitary sewer.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound(I).
References
-
Cherepakhin, V., & Williams, T. J. (2024). Recycling Organoiridium Waste to [(1,5-Cyclooctadiene)IrCl]2. Organic Process Research & Development. [Link]
Sources
Personal protective equipment for handling Carbonylhydrotris(triphenylphosphine)iridium
A Researcher's Guide to Handling Carbonylhydrotris(triphenylphosphine)iridium(I)
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound(I), a key organometallic complex. The following procedural guidance is designed to ensure the safe handling and disposal of this compound, grounded in established safety protocols and technical expertise.
Understanding the Hazard Profile
This compound(I) is an air- and moisture-sensitive solid that requires careful handling.[1][2] The primary hazards associated with this compound are:
-
Skin and Eye Irritation: The compound can cause skin irritation and serious eye irritation.[2][3]
-
Respiratory Irritation: Inhalation of the dust may lead to respiratory irritation.[2][3]
Given these hazards, the use of appropriate personal protective equipment (PPE) and adherence to strict handling protocols are mandatory to mitigate exposure risks.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, it is crucial to utilize primary engineering controls. All manipulations of this compound(I) should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood or a glove box under an inert atmosphere.[4] This is a standard and necessary precaution for handling air-sensitive organometallic compounds to prevent both reaction degradation and operator exposure.[1][4]
Personal Protective Equipment (PPE): A Multi-Layered Approach
A comprehensive PPE strategy is essential for the safe handling of this iridium complex. The following table outlines the minimum required PPE for various laboratory operations.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer | Chemical safety goggles with side shields | Nitrile gloves (double-gloved recommended) | Lab coat | N95 respirator or equivalent |
| Reaction Setup | Chemical safety goggles and face shield | Nitrile gloves (double-gloved recommended) | Lab coat | Use within a fume hood |
| Work-up and Purification | Chemical safety goggles and face shield | Nitrile gloves (double-gloved recommended) | Lab coat | Use within a fume hood |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | Half-mask respirator with P100 filters |
Rationale for PPE Selection:
-
Eye and Face Protection: Given the risk of serious eye irritation, chemical safety goggles are mandatory.[3] A face shield should be worn over the goggles during procedures with a higher risk of splashing.
-
Hand Protection: Impervious gloves, such as nitrile, are necessary to prevent skin contact.[5] Double-gloving provides an additional layer of protection and allows for the safe removal of the outer glove in case of contamination.
-
Body Protection: A standard lab coat is required to protect against incidental contact.[6] For larger quantities or spill cleanup, a chemical-resistant apron is advised.
-
Respiratory Protection: To prevent the inhalation of fine particles, a NIOSH-approved respirator is recommended, especially when handling the solid outside of a fume hood.[5]
Procedural Discipline: Donning and Doffing of PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[7]
Key Doffing Considerations:
-
The outer pair of gloves should be removed first if double-gloved.
-
Avoid touching the front of the gown, goggles, or respirator with bare hands, as these surfaces are considered contaminated. [8]
-
Always perform hand hygiene (washing with soap and water or using an alcohol-based hand rub) immediately after removing all PPE. [8]
Operational and Disposal Plans
Handling:
-
Always handle this compound(I) in an inert atmosphere, such as a glove box or using Schlenk line techniques, to prevent degradation. [9][10]
-
Use spark-proof tools and equipment.
-
Avoid the formation of dust during handling. [2]
Spill Management:
-
Evacuate the immediate area and ensure proper ventilation.
-
Don the appropriate PPE for spill cleanup.
-
Carefully sweep up the solid material and place it into a sealed, labeled container for hazardous waste.
-
Clean the spill area with a suitable solvent and decontaminate all tools used.
Disposal:
All waste materials, including contaminated PPE and residual chemicals, must be disposed of as hazardous waste. [3]Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this material in the regular trash or down the drain. The iridium in this compound is not radioactive, so radioactive waste disposal procedures are not necessary.
Emergency Procedures
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [3]
-
In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. [3]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [3]
-
If swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. [3]
By adhering to these guidelines, researchers can safely handle this compound(I) and minimize the risk of exposure and contamination.
References
-
Smith, J. D., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education. Retrieved from [Link]
-
White Rose Research Online. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Retrieved from [Link]
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SA Health. (n.d.). Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment. Retrieved from [Link]
-
UCLA EH&S. (2019). Donning & Doffing PPE. Retrieved from [Link]
-
HAZWOPER OSHA. (2020). Adhere To the Correct Procedure for Donning and Doffing PPE. Retrieved from [Link]
- Elschenbroich, C. (2006). Organometallics. Wiley-VCH.
-
American Animal Hospital Association. (2019). Sequence for donning and doffing personal protective equipment (PPE). Retrieved from [Link]
-
ResearchGate. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Retrieved from [Link]
-
uvex safety. (2018). How to don and doff ppe - chemical protection clothing type 3B (English). YouTube. Retrieved from [Link]
-
Alfa Aesar. (2014). Safety data sheet. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
